molecular formula C10H20O3 B022626 t-Butyl 6-hydroxyhexanoate CAS No. 73839-20-0

t-Butyl 6-hydroxyhexanoate

Cat. No.: B022626
CAS No.: 73839-20-0
M. Wt: 188.26 g/mol
InChI Key: AKNVIQFNWMMKEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

T-Butyl 6-hydroxyhexanoate, also known as this compound, is a useful research compound. Its molecular formula is C10H20O3 and its molecular weight is 188.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 6-hydroxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-10(2,3)13-9(12)7-5-4-6-8-11/h11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNVIQFNWMMKEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00542071
Record name tert-Butyl 6-hydroxyhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00542071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73839-20-0
Record name tert-Butyl 6-hydroxyhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00542071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 6-hydroxyhexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to t-Butyl 6-hydroxyhexanoate (CAS: 73839-20-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of t-Butyl 6-hydroxyhexanoate, a versatile bifunctional molecule with significant applications in polymer chemistry and as a linker in the development of novel therapeutics. This document details its physicochemical properties, synthesis, and key applications, supported by experimental protocols and graphical representations of chemical pathways and workflows.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature. Its key properties are summarized in the table below.

PropertyValue
CAS Number 73839-20-0
Molecular Formula C₁₀H₂₀O₃
Molecular Weight 188.26 g/mol
Appearance Colorless liquid
Boiling Point 246.8 °C at 760 mmHg
Density 0.967 g/cm³
Refractive Index 1.443
Storage Temperature -20°C Freezer

Spectroscopic Data

Spectroscopy Expected Peaks/Signals
¹H-NMR (500 MHz, CDCl₃) δ 3.65 - 3.62 (m, 2H), 2.32 - 2.29 (m, 1H), 2.23 - 2.20 (m, 2H), 1.66 - 1.55 (m, 4H), 1.43 (s, 9H), 1.41 - 1.35 (m, 2H)[1]
¹³C-NMR (Predicted) δ ~173 (C=O), ~80 (C(CH₃)₃), ~62 (-CH₂OH), ~34 (-CH₂C=O), ~32, 25, 24 (-CH₂-), 28 (-C(CH₃)₃)
IR (Infrared) Broad peak ~3400 cm⁻¹ (O-H stretch), Strong peak ~1730 cm⁻¹ (C=O ester stretch), Peaks in the 2900-3000 cm⁻¹ region (C-H stretch)
Mass Spectrometry (MS) Expected [M+H]⁺ at m/z 189.1485

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the ring-opening of ε-caprolactone with potassium tert-butoxide.

Synthesis Pathway

G e-Caprolactone e-Caprolactone Reaction_Mixture Reaction Mixture e-Caprolactone->Reaction_Mixture Potassium tert-butoxide Potassium tert-butoxide Potassium tert-butoxide->Reaction_Mixture tert-Butanol / Dichloromethane tert-Butanol / Dichloromethane tert-Butanol / Dichloromethane->Reaction_Mixture Reflux_3h Reflux (3 hours) Reaction_Mixture->Reflux_3h Workup Workup (Toluene, Water, Brine) Reflux_3h->Workup Drying_Filtration_Concentration Drying (Na₂SO₄) Filtration Concentration Workup->Drying_Filtration_Concentration This compound This compound Drying_Filtration_Concentration->this compound

Caption: Synthesis of this compound from ε-Caprolactone.

Experimental Protocol

Materials:

  • ε-Caprolactone

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol (t-BuOH)

  • Dichloromethane (DCM)

  • Toluene

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 250 mL round-bottom flask

  • Magnetic stirrer

  • Thermocouple

  • Condenser

  • Nitrogen inlet

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, thermocouple, condenser, and nitrogen inlet, add ε-caprolactone (3.7 g, 32 mmol) and tert-butanol (100 mL) in dichloromethane.

  • Add potassium tert-butoxide (3.9 g, 35 mmol, 1.1 equiv.) to the solution.

  • Stir the solution and heat to reflux for 3 hours.

  • After cooling to room temperature, dilute the solution with toluene.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to yield this compound as a clear yellow oil (4.8 g, 80% yield).[1]

Applications in Research and Drug Development

This compound serves as a valuable building block in several areas of chemical and pharmaceutical research.

Linker for Proteolysis Targeting Chimeras (PROTACs)

The bifunctional nature of this compound, possessing a protected carboxylic acid and a reactive hydroxyl group, makes it an ideal scaffold for the synthesis of linkers used in Proteolysis Targeting Chimeras (PROTACs). The hydroxyl group can be functionalized to attach to an E3 ligase ligand, while the deprotected carboxylic acid can be coupled to a target protein ligand.

G cluster_0 Linker Functionalization cluster_1 Coupling to E3 Ligase Ligand cluster_2 Deprotection and Coupling to Target Protein Ligand t-Butyl_6-hydroxyhexanoate This compound Functionalization Functionalization of -OH group t-Butyl_6-hydroxyhexanoate->Functionalization Functionalized_Linker Functionalized Linker (e.g., with a leaving group) Functionalization->Functionalized_Linker Coupling1 Coupling Reaction Functionalized_Linker->Coupling1 E3_Ligase_Ligand E3 Ligase Ligand (with nucleophile) E3_Ligase_Ligand->Coupling1 Linker_E3_Conjugate Linker-E3 Ligase Conjugate Coupling1->Linker_E3_Conjugate Deprotection t-Butyl Ester Deprotection (acid) Linker_E3_Conjugate->Deprotection Carboxylic_Acid Carboxylic Acid Intermediate Deprotection->Carboxylic_Acid Coupling2 Amide Coupling Carboxylic_Acid->Coupling2 Target_Protein_Ligand Target Protein Ligand (with amine) Target_Protein_Ligand->Coupling2 PROTAC Final PROTAC Molecule Coupling2->PROTAC

Caption: General workflow for PROTAC synthesis.

Materials:

  • Functionalized this compound linker

  • Amine-containing E3 ligase ligand or target protein ligand

  • Coupling agents (e.g., HATU, HOBt)

  • Organic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

  • Acid for deprotection (e.g., TFA in DCM)

Procedure (Illustrative):

  • Functionalization of the hydroxyl group: The hydroxyl group of this compound is typically converted to a better leaving group (e.g., tosylate or mesylate) or an azide for click chemistry.

  • Coupling to the first ligand: The functionalized linker is reacted with the first binding ligand (either for the E3 ligase or the target protein) via nucleophilic substitution or other suitable coupling reactions.

  • Deprotection of the tert-butyl ester: The tert-butyl protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the carboxylic acid.

  • Coupling to the second ligand: The resulting carboxylic acid is activated with a peptide coupling agent and reacted with an amine-functional group on the second binding ligand to form the final PROTAC molecule.

Initiator for Ring-Opening Polymerization (ROP)

The hydroxyl group of this compound can act as an initiator for the ring-opening polymerization of cyclic esters, such as ε-caprolactone (PCL) and lactide (PLA). This allows for the synthesis of well-defined polymers with a tert-butoxycarbonyl end-group.

G t-Butyl_6-hydroxyhexanoate This compound (Initiator) Polymerization Ring-Opening Polymerization t-Butyl_6-hydroxyhexanoate->Polymerization Cyclic_Ester Cyclic Ester Monomer (e.g., ε-Caprolactone) Cyclic_Ester->Polymerization Catalyst Catalyst (e.g., Sn(Oct)₂) Catalyst->Polymerization Polymer Polyester with t-Butoxycarbonyl End-Group Polymerization->Polymer

Caption: Ring-Opening Polymerization initiated by this compound.

Materials:

  • This compound

  • ε-Caprolactone (or other cyclic ester monomer)

  • Stannous octoate (Sn(Oct)₂) catalyst

  • Anhydrous toluene

  • Schlenk flask and line

Procedure (Illustrative):

  • The monomer (e.g., ε-caprolactone) and initiator (this compound) are added to a Schlenk flask and dried under vacuum.

  • Anhydrous toluene is added, followed by the catalyst (e.g., a solution of stannous octoate in toluene).

  • The reaction mixture is heated to the desired temperature (e.g., 110 °C) and stirred for a specified time.

  • The polymerization is terminated by cooling the reaction mixture.

  • The polymer is precipitated in a non-solvent (e.g., cold methanol), filtered, and dried under vacuum.

Role in Statin Synthesis

While this compound itself is not a direct precursor in the synthesis of widely used statins, structurally related compounds such as tert-butyl 6-oxohexanoate and other chiral hydroxy ester derivatives are key intermediates in the synthesis of drugs like Atorvastatin and Rosuvastatin. The core hexanoate structure is a common feature in the side chains of these HMG-CoA reductase inhibitors.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

  • Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant utility in the fields of polymer chemistry and drug discovery. Its bifunctional nature allows for its use as a linker in the rapidly evolving field of PROTACs and as an initiator for the controlled synthesis of polyesters. The experimental protocols and workflows provided in this guide offer a foundation for researchers to utilize this compound in their scientific endeavors.

References

An In-depth Technical Guide to t-Butyl 6-hydroxyhexanoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of t-Butyl 6-hydroxyhexanoate, a versatile bifunctional molecule increasingly utilized in biomedical research and drug development. This document details its key characteristics, provides an experimental protocol for its synthesis, and explores its role as a linker in novel therapeutic modalities.

Core Physical and Chemical Properties

This compound (CAS No. 73839-20-0) is an aliphatic ester characterized by a terminal hydroxyl group and a bulky t-butyl ester moiety.[1] These functional groups impart a unique combination of reactivity and steric hindrance, making it a valuable building block in organic synthesis.

Physical Properties

The primary physical characteristics of this compound are summarized in the table below. The compound is a colorless to light yellow liquid at room temperature.

PropertyValueReference(s)
Molecular Formula C₁₀H₂₀O₃[1]
Molecular Weight 188.26 g/mol [1]
Boiling Point 246.8 °C at 760 mmHg
Density 0.967 g/cm³
Appearance Colorless to light yellow liquid
Solubility Slightly soluble in Chloroform, Ethyl Acetate, and Methanol.
Chemical Properties and Stability

The chemical behavior of this compound is dictated by its two primary functional groups: the hydroxyl group and the t-butyl ester. The terminal hydroxyl group can undergo a variety of reactions, including oxidation, etherification, and esterification, allowing for its derivatization and incorporation into larger molecules.

The t-butyl ester provides a sterically hindered and acid-labile protecting group for the carboxylic acid. It is relatively stable to basic conditions but can be readily cleaved under acidic conditions to yield 6-hydroxyhexanoic acid. The compound is susceptible to hydrolysis and should be stored in a cool, dark, and dry environment under an inert atmosphere to prevent degradation.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the ring-opening of ε-caprolactone with potassium t-butoxide.

Experimental Protocol: Ring-Opening of ε-Caprolactone

This protocol describes the synthesis of this compound from ε-caprolactone and potassium t-butoxide in tert-butanol and dichloromethane.

Materials:

  • ε-Caprolactone

  • Potassium t-butoxide (t-BuOK)

  • tert-Butanol (t-BuOH)

  • Dichloromethane (DCM)

  • Toluene

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Thermocouple

  • Condenser

  • Nitrogen inlet

Procedure:

  • To a 250 mL round bottom flask equipped with a magnetic stirrer, thermocouple, condenser, and nitrogen inlet, add ε-caprolactone (3.7 g, 32 mmol) and tert-butanol (100 mL) in dichloromethane.

  • Add potassium t-butoxide (3.9 g, 35 mmol, 1.1 equivalents) to the solution.

  • Stir the solution and heat to reflux for 3 hours.

  • After cooling to room temperature, dilute the reaction mixture with toluene.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to yield the product as a clear yellow oil.

Expected Yield: Approximately 4.8 g (80%).[2]

Experimental Workflow for Synthesis

G reagents ε-Caprolactone, t-BuOK, t-BuOH, DCM reaction Reflux for 3 hours under Nitrogen reagents->reaction workup Dilute with Toluene Wash with Water and Brine reaction->workup drying Dry over Na2SO4 workup->drying concentration Filter and Concentrate drying->concentration product This compound (Clear Yellow Oil) concentration->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Analysis

The structural features of this compound can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (500 MHz, CDCl₃): [2]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
3.65 - 3.62m2H-CH₂-OH
2.32 - 2.29m1H-OH
2.23 - 2.20m2H-CH₂-COO-
1.66 - 1.55m4H-CH₂-CH₂-CH₂-CH₂-
1.43s9H-C(CH₃)₃
1.41 - 1.35m2H-CH₂-CH₂-CH₂-

¹³C-NMR (Predicted):

Chemical Shift (δ, ppm)Assignment
~173C=O (ester)
~80-C(CH₃)₃
~62-CH₂-OH
~34-CH₂-COO-
~32-CH₂-CH₂-OH
~28-C(CH₃)₃
~25-CH₂-CH₂-COO-
~24-CH₂-CH₂-CH₂-
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)VibrationFunctional Group
3500-3200 (broad)O-H stretchAlcohol
2970-2930C-H stretchAlkane
1735-1715C=O stretchEster
1250-1150C-O stretchEster
1050C-O stretchAlcohol
Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 188. Key fragmentation patterns would likely involve the loss of the t-butyl group (m/z = 57) and the loss of water from the molecular ion.

Applications in Drug Development: A PROTAC Linker

This compound is a valuable bifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[4]

A PROTAC molecule consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[5] The linker's length and composition are critical for the efficacy of the PROTAC, as they dictate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[4]

The bifunctionality of this compound allows for its sequential or orthogonal conjugation to the target-binding ligand and the E3 ligase-recruiting ligand. The hydroxyl group can be activated for attachment to one ligand, while the t-butyl ester can be deprotected to reveal a carboxylic acid for coupling to the other ligand.

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is depicted in the signaling pathway diagram below.

PROTAC Signaling Pathway

G cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Recycling PROTAC and E3 Ligase Recycled Proteasome->Recycling

Caption: General mechanism of PROTAC-mediated protein degradation.

Conclusion

This compound is a versatile chemical entity with well-defined physical and chemical properties. Its bifunctional nature makes it a valuable tool in organic synthesis, particularly as a linker in the rapidly advancing field of PROTAC-based therapeutics. The synthetic protocol and spectroscopic data provided in this guide serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this important molecule.

References

structure of 6-Hydroxyhexanoic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Hydroxyhexanoic Acid Tert-Butyl Ester

For researchers, scientists, and drug development professionals, a comprehensive understanding of key chemical intermediates is paramount. This guide provides a detailed overview of 6-Hydroxyhexanoic acid tert-butyl ester, a versatile building block in organic synthesis.

Chemical Structure and Properties

6-Hydroxyhexanoic acid tert-butyl ester is characterized by a six-carbon aliphatic chain with a hydroxyl group at one terminus and a tert-butyl ester at the other. This bifunctional nature makes it a valuable linker molecule in the synthesis of more complex structures.[1] The tert-butyl group serves as a sterically hindered protecting group for the carboxylic acid, preventing its participation in reactions until its removal is desired, typically under acidic conditions.[1][2]

Key Identifiers and Properties:

PropertyValueSource
CAS Number 73839-20-0[1][3][4]
Molecular Formula C10H20O3[3][4]
Molecular Weight 188.26 g/mol [3][4][5]
Appearance Colorless to light yellow liquid[4]
Storage -20°C, sealed, away from moisture[4]

Synthesis and Reactivity

The synthesis of 6-Hydroxyhexanoic acid tert-butyl ester can be achieved through various routes. One common method involves the ring-opening of ε-caprolactone.[3] For instance, reacting ε-caprolactone with potassium tert-butoxide in tert-butanol and dichloromethane at reflux for three hours yields the desired product.[3]

The hydroxyl group can be further derivatized or replaced, while the tert-butyl ester protects the carboxylic acid functionality.[1] This differential reactivity is crucial in multi-step synthetic pathways.

Spectroscopic Data

A certificate of analysis for a commercial sample of 6-Hydroxyhexanoic acid tert-butyl ester indicates that its ¹H NMR spectrum is consistent with its structure and the purity, as determined by gas chromatography (GC), is 95.44%.[4]

While specific spectral data for this exact compound is limited in the provided search results, related structures offer insights. For instance, the tert-butyl group in similar compounds typically shows a characteristic singlet at approximately 1.4 ppm in the ¹H NMR spectrum.[2] The infrared (IR) spectrum would be expected to show a strong absorbance for the ester carbonyl group in the range of 1720–1740 cm⁻¹.[2] Mass spectrometry (MS) would likely show a molecular ion peak corresponding to the molecular weight and a significant fragment from the loss of the tert-butyl group ([M-57]⁺).[2]

Applications in Research and Development

As a bifunctional molecule, 6-Hydroxyhexanoic acid tert-butyl ester and its derivatives are valuable intermediates in various synthetic applications. The hydroxyl group allows for the introduction of other functional groups, making it a useful linker.[1] For example, derivatives like (3R,5S)-6-chloro-3,5-dihydroxyhexanoic acid tert-butyl ester are used as intermediates in the synthesis of pharmaceuticals, including antibiotics and anticancer drugs.[6]

The parent molecule, 6-hydroxyhexanoic acid, is a monomer for the biodegradable polymer polycaprolactone.[7] The tert-butyl ester derivative provides a protected form of this monomer that can be used in controlled polymerization processes.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of 6-Hydroxyhexanoic acid tert-butyl ester from ε-caprolactone.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants ε-Caprolactone, Potassium tert-butoxide, tert-Butanol, DCM Reaction_Vessel Round Bottom Flask Reactants->Reaction_Vessel Reflux Reflux for 3 hours Reaction_Vessel->Reflux Dilution Dilute with Toluene Reflux->Dilution Wash_Water Wash with Water Dilution->Wash_Water Wash_Brine Wash with Brine Wash_Water->Wash_Brine Drying Dry over Na2SO4 Wash_Brine->Drying Concentration Concentrate in vacuo Drying->Concentration Purified_Product 6-Hydroxyhexanoic acid tert-butyl ester Concentration->Purified_Product

Caption: Synthesis and purification workflow for 6-Hydroxyhexanoic acid tert-butyl ester.

References

t-Butyl 6-hydroxyhexanoate: A Technical Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

t-Butyl 6-hydroxyhexanoate (CAS Number: 73839-20-0) is a valuable aliphatic ester utilized by researchers and drug development professionals as a linker molecule. Its structure incorporates a terminal hydroxyl group amenable to further chemical modification and a t-butyl ester, which can be deprotected under acidic conditions. This guide provides a consolidated overview of the available safety information for this compound, intended to support its safe handling and use in a laboratory setting.

While a comprehensive Safety Data Sheet (SDS) with detailed experimental data is not publicly available through standard searches, this document synthesizes the consistently reported hazard information from various chemical suppliers.

Chemical and Physical Properties

Detailed experimental data for the physical and chemical properties of this compound are not consistently available across public domains. The following table includes information that has been noted, but it should be treated as indicative rather than definitive without a complete SDS.

PropertyValueSource
Molecular Formula C₁₀H₂₀O₃-
Molecular Weight 188.26 g/mol -
CAS Number 73839-20-0-
Physical Form Liquid--INVALID-LINK--
Boiling Point 246.8 °C at 760 mmHgNot specified in a formal SDS
Density 0.967 g/cm³Not specified in a formal SDS
Flash Point 90.8 °CNot specified in a formal SDS

Note: The boiling point, density, and flash point are cited from a chemical information aggregator and have not been formally verified through a publicly accessible SDS.

Hazard Identification and GHS Classification

Multiple suppliers consistently classify this compound under the Globally Harmonized System (GHS) with the following hazard statements:

GHS ClassificationHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin Irritation (Category 2)H315: Causes skin irritation
Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation

Signal Word: Warning

GHS Pictogram:

alt text

Precautionary Measures and Safe Handling

The following precautionary statements are consistently associated with this compound and provide a framework for its safe handling.

Prevention
StatementDescription
P261 Avoid breathing dust/fume/gas/mist/vapours/spray.
P264 Wash skin thoroughly after handling.
P270 Do not eat, drink or smoke when using this product.
P271 Use only outdoors or in a well-ventilated area.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
Response
StatementDescription
P301 + P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302 + P352 IF ON SKIN: Wash with plenty of water.
P304 + P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330 Rinse mouth.
P332 + P313 If skin irritation occurs: Get medical advice/attention.
P337 + P313 If eye irritation persists: Get medical advice/attention.
P362 + P364 Take off contaminated clothing and wash it before reuse.
Storage
StatementDescription
P403 + P233 Store in a well-ventilated place. Keep container tightly closed.
P405 Store locked up.
Disposal
StatementDescription
P501 Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

Quantitative toxicological data, such as LD50 (median lethal dose) values for oral, dermal, or inhalation routes, are not available in the publicly accessible information for this compound. The GHS classification of "Acute Toxicity, Oral (Category 4)" indicates that it is harmful if swallowed, but specific toxicity values are not provided.

Experimental Protocols

Detailed experimental protocols for the determination of the safety data presented (e.g., skin irritation studies, eye irritation studies) are not available in the public domain. These protocols are typically found within the full SDS provided by the manufacturer, which could not be located.

Logical Workflow for Handling this compound

The following diagram illustrates a logical workflow for the safe handling of this compound based on the available safety information.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Emergency b1 Consult SDS (if available) b2 Review GHS Hazards: - Harmful if swallowed (H302) - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) b1->b2 b3 Don Personal Protective Equipment (PPE): - Safety glasses/goggles - Chemical-resistant gloves - Lab coat b2->b3 b4 Ensure proper ventilation: - Fume hood b3->b4 c1 Avoid inhalation of vapors b4->c1 Proceed with experiment c2 Avoid contact with skin and eyes c1->c2 c3 Do not eat, drink, or smoke c2->c3 d1 Wash hands and skin thoroughly after handling c3->d1 After experiment d2 Store in a cool, well-ventilated, locked area in a tightly closed container d1->d2 d3 In case of exposure, follow first aid measures (P301, P302, P304, P305) d4 Dispose of waste according to local regulations (P501) d3->d4

Caption: Logical workflow for handling this compound.

Disclaimer: This guide is intended for informational purposes only and is based on publicly available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Researchers should always consult the most up-to-date SDS for any chemical before use and adhere to all institutional and regulatory safety protocols.

storage and stability of t-Butyl 6-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Storage and Stability of t-Butyl 6-hydroxyhexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the storage, stability, and handling of this compound (CAS 73839-20-0). The information herein is compiled from publicly available data sheets and scientific literature to ensure best practices in a research and development setting.

Chemical and Physical Properties

This compound is an aliphatic ester featuring a terminal hydroxyl group and a carboxylic acid protected by a tert-butyl group. This structure makes it a useful linker and building block in organic synthesis.

PropertyValueReference
CAS Number 73839-20-0[1]
Molecular Formula C₁₀H₂₀O₃[1]
Molecular Weight 188.26 g/mol [1]
Physical Form Liquid[2][3]
Purity (Typical) ≥95%[2][3]

Recommended Storage and Handling

Proper storage is critical to maintain the integrity and purity of this compound. The primary concerns for this molecule are hydrolysis of the ester and potential oxidation.

ConditionRecommendationRationale
Temperature Long-term: Store in a freezer at or below -20°C.[2][4] Short-term: Refrigerate at 2-8°C.Minimizes degradation kinetics.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Prevents oxidation of the terminal alcohol and other potential oxidative degradation.
Moisture Keep container tightly sealed and store in a dry environment.[4][5]The tert-butyl ester is susceptible to hydrolysis, particularly under acidic or basic conditions.
Light Store in an opaque or amber vial to protect from light.Prevents potential photolytic degradation.
Incompatibilities Avoid strong oxidizing agents, strong acids, and strong bases.[5]These substances can catalyze rapid degradation of the molecule.

Stability Profile and Degradation Pathways

This compound is generally stable under the recommended storage conditions.[5] However, it can degrade under stress conditions such as elevated temperature, non-neutral pH, and exposure to oxidative agents or light.

Hydrolytic Degradation

The most probable degradation pathway is the hydrolysis of the tert-butyl ester. The bulky t-butyl group provides significant steric hindrance, making the ester stable under basic and nucleophilic conditions. However, it is designed to be readily cleaved under acidic conditions.[4] This deprotection proceeds through a stable tertiary carbocation intermediate (isobutylene).

G cluster_main Acid-Catalyzed Hydrolysis of this compound A This compound B Protonation of Carbonyl Oxygen A->B H⁺ (Acid Catalyst) C Formation of Tertiary Carbocation (Isobutylene) and Carboxylic Acid B->C Spontaneous Cleavage D 6-Hydroxyhexanoic Acid (Degradation Product) C->D E Isobutylene (Byproduct) C->E G cluster_workflow Forced Degradation Workflow cluster_stress Apply Stress Conditions start Prepare Stock Solution of this compound Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) start->Oxidation Thermal Thermal Stress (e.g., 80°C, solid state) start->Thermal Photo Photolytic Stress (ICH Q1B conditions) start->Photo Analysis Analyze Samples by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis end Identify Degradants & Validate Method Analysis->end

References

An In-depth Technical Guide on the Solubility of t-Butyl 6-hydroxyhexanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of t-Butyl 6-hydroxyhexanoate in various organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on qualitative solubility information inferred from synthesis and purification procedures, alongside detailed experimental protocols for determining solubility.

Introduction to this compound

This compound is a bifunctional organic molecule featuring a hydroxyl group and a t-butyl ester.[1] This structure makes it a valuable intermediate in organic synthesis. The hydroxyl group can be further functionalized, while the t-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions.[1] Its utility is notable in the synthesis of more complex molecules, including pharmaceutical intermediates. Understanding its solubility is crucial for reaction setup, purification processes like recrystallization, and formulation development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 73839-20-0
Molecular Formula C₁₀H₂₀O₃
Molecular Weight 188.26 g/mol
Appearance Not specified in provided results
Boiling Point Not specified in provided results
Melting Point Not specified in provided results
Density Not specified in provided results

Solubility Profile of this compound

Qualitative Solubility Summary

The following table summarizes the expected qualitative solubility of this compound in several organic solvents, based on its use in synthesis and purification as described in patent literature.

SolventPredicted SolubilityRationale/Context from Literature
Dichloromethane (DCM) SolubleUsed as a reaction solvent in the synthesis of this compound.[2]
Tetrahydrofuran (THF) SolubleA related compound, tert-butyl 6-oxohexanoate, is processed in a THF/MeOH mixture.[3]
Methanol (MeOH) SolubleA related compound is processed in a THF/MeOH mixture.[3]
Acetone SolubleA related synthesis process involves acetone as a solvent.[4]
n-Hexane Soluble on heatingMentioned as a potential recrystallization solvent for a related product, implying lower solubility at room temperature.[4]
n-Heptane Soluble on heatingMentioned as a potential recrystallization solvent for a related product, implying lower solubility at room temperature.[4]
Water Insoluble to Sparingly SolubleAs a general rule, esters with significant hydrocarbon portions have low solubility in water.

The solubility of this compound is governed by the balance of its polar functional groups (hydroxyl and ester) and its nonpolar components (the hexyl chain and the t-butyl group). Solvents with intermediate polarity are likely to be effective. For nonpolar solvents like hexane and heptane, solubility is expected to increase significantly with temperature, making them suitable for recrystallization.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following general experimental protocols can be employed.

4.1. Qualitative Solubility Determination

This method provides a rapid assessment of solubility.

  • Preparation: Add approximately 25 mg of this compound to a small test tube.

  • Solvent Addition: Add 0.75 mL of the desired organic solvent in increments of 0.25 mL.

  • Mixing: After each addition, cap the test tube and shake vigorously for 30 seconds.

  • Observation: Visually inspect the solution for any undissolved solid.

  • Classification:

    • Soluble: If the solid dissolves completely.

    • Sparingly Soluble: If a small portion of the solid dissolves.

    • Insoluble: If the solid does not appear to dissolve.

4.2. Quantitative Solubility Determination (Isothermal Method)

This method determines the saturation solubility at a specific temperature.

  • Sample Preparation: Prepare several sealed vials each containing a known mass of this compound (e.g., 100 mg).

  • Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.

  • Equilibration: Place the vials in a constant temperature bath and agitate them for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature until the undissolved solid settles.

  • Sampling and Analysis: Carefully extract a known volume of the clear supernatant. Analyze the concentration of the dissolved this compound using a suitable analytical technique (e.g., HPLC, GC, or gravimetric analysis after solvent evaporation).

  • Calculation: Calculate the solubility in units such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of an organic compound.

G cluster_prep Preparation cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Measurement A Weigh Compound C Add Solvent Incrementally A->C B Measure Solvent B->C D Vigorous Mixing C->D E Visual Observation D->E F Classify Solubility E->F G Prepare Saturated Solution F->G If quantitative data needed H Equilibrate at Constant Temp G->H I Separate Solid and Liquid Phases H->I J Analyze Supernatant Concentration I->J K Calculate Solubility J->K

General workflow for solubility determination.

Conclusion

This compound is a versatile synthetic intermediate with a solubility profile that makes it compatible with a range of common organic solvents. While specific quantitative solubility data is not widely published, qualitative assessments based on its use in chemical synthesis indicate good solubility in solvents like dichloromethane, THF, and methanol, and temperature-dependent solubility in nonpolar solvents such as hexane and heptane, which are suitable for its recrystallization. For applications requiring precise solubility values, the experimental protocols outlined in this guide can be utilized to generate reliable data.

References

Spectral Analysis of t-Butyl 6-hydroxyhexanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for t-butyl 6-hydroxyhexanoate (CAS No. 73839-20-0), a versatile linker molecule with applications in organic synthesis and drug development. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Molecular Structure and Properties

This compound is an aliphatic ester characterized by a terminal hydroxyl group and a tert-butyl ester moiety. The hydroxyl group offers a reactive site for further chemical modifications, while the tert-butyl ester provides a protecting group that can be removed under acidic conditions.

Chemical Structure:

Caption: Molecular structure of this compound.

Spectroscopic Data

The following tables summarize the expected and reported spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

A reported ¹H NMR spectrum for this compound in CDCl₃ at 500 MHz shows the following signals[1]:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
3.65 - 3.62m2HH-6 (CH₂-OH)
2.23 - 2.20m2HH-2 (CH₂-C=O)
1.66 - 1.55m4HH-3, H-5
1.43s9Ht-Butyl (C(CH₃)₃)
1.41 - 1.35m2HH-4

¹³C NMR (Carbon-13 NMR) Data

Based on analogous structures and standard chemical shift ranges, the predicted ¹³C NMR spectrum is as follows:

Chemical Shift (δ, ppm)Carbon Assignment
~173C-1 (C=O)
~80C(CH₃)₃
~62C-6 (CH₂-OH)
~34C-2
~32C-5
~28C(CH₃)₃
~25C-3
~24C-4
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3600-3200BroadO-H stretchAlcohol
2975-2850StrongC-H stretchAliphatic
~1730StrongC=O stretchEster
~1250, ~1150StrongC-O stretchEster
~1050MediumC-O stretchAlcohol
Mass Spectrometry (MS)

The mass spectrum, typically acquired using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI), would show the molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
188[M]⁺ (Molecular Ion)
173[M - CH₃]⁺
131[M - C₄H₉O]⁺
115[M - C₄H₉O₂]⁺
101[M - C₄H₉O - H₂O]⁺
57[C₄H₉]⁺ (t-Butyl cation - often the base peak)

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above. Specific parameters may need to be optimized based on the instrumentation used.

NMR Spectroscopy Sample Preparation and Acquisition

NMR Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.6-0.8 mL of deuterated solvent (e.g., CDCl3). transfer Transfer solution to a clean NMR tube. dissolve->transfer instrument Place NMR tube in the spectrometer. shimming Shim the magnetic field to optimize homogeneity. instrument->shimming lock Lock on the deuterium signal of the solvent. shimming->lock acquire Acquire 1H and 13C NMR spectra using standard pulse sequences. lock->acquire ft Apply Fourier transform to the raw data (FID). phase Phase correct the spectrum. ft->phase baseline Apply baseline correction. phase->baseline reference Reference the spectrum (e.g., to residual solvent peak or TMS). baseline->reference integrate Integrate the peaks in the 1H spectrum. reference->integrate cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: General workflow for NMR spectroscopy.

  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation : The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.

  • ¹H NMR Acquisition : A standard proton experiment is performed. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition : A standard carbon experiment with proton decoupling is performed. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing : The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., tetramethylsilane, TMS, at 0.00 ppm or the residual solvent peak).

IR Spectroscopy Sample Preparation and Acquisition

IR Workflow cluster_prep_ir Sample Preparation (Neat Liquid) cluster_acq_ir Data Acquisition cluster_proc_ir Data Processing place_drop Place a small drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr). sandwich Place a second salt plate on top to create a thin film. place_drop->sandwich background Acquire a background spectrum of the empty spectrometer. insert_sample Place the sample holder with the salt plates into the spectrometer. background->insert_sample acquire_sample Acquire the sample spectrum. insert_sample->acquire_sample ratio The instrument software ratios the sample spectrum against the background spectrum. format_spectrum Format the spectrum as % Transmittance vs. Wavenumber (cm⁻¹). ratio->format_spectrum cluster_prep_ir cluster_prep_ir cluster_acq_ir cluster_acq_ir cluster_prep_ir->cluster_acq_ir cluster_proc_ir cluster_proc_ir cluster_acq_ir->cluster_proc_ir

Caption: General workflow for IR spectroscopy.

  • Sample Preparation : For a liquid sample like this compound, the neat liquid technique is commonly used. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition : A background spectrum of the empty sample compartment is first recorded. The sample is then placed in the instrument, and the sample spectrum is acquired. The instrument measures the absorption of infrared radiation at different wavenumbers.

  • Data Processing : The final spectrum is presented as a plot of percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry Sample Preparation and Acquisition

MS Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition (GC-MS with EI) cluster_proc_ms Data Processing dissolve_ms Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane). dilute_ms Dilute the solution to an appropriate concentration (e.g., ~1 mg/mL). dissolve_ms->dilute_ms inject Inject the sample solution into the Gas Chromatograph (GC). separate The GC separates the components of the sample. inject->separate ionize The separated compound enters the Mass Spectrometer (MS) and is ionized (e.g., by Electron Ionization - EI). separate->ionize analyze The ions are separated based on their mass-to-charge (m/z) ratio by the mass analyzer. ionize->analyze detect The detector records the abundance of each ion. analyze->detect plot The software generates a mass spectrum, plotting ion abundance vs. m/z. identify_peaks Identify the molecular ion peak and major fragment ions. plot->identify_peaks cluster_prep_ms cluster_prep_ms cluster_acq_ms cluster_acq_ms cluster_prep_ms->cluster_acq_ms cluster_proc_ms cluster_proc_ms cluster_acq_ms->cluster_proc_ms

Caption: General workflow for Mass Spectrometry.

  • Sample Preparation : A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol, dichloromethane). The concentration is typically in the range of 10-100 µg/mL.

  • Instrumentation : A common setup is a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • Data Acquisition : The sample is injected into the GC, where it is vaporized and separated from any impurities. The pure compound then enters the MS, where it is bombarded with electrons, causing ionization and fragmentation. The resulting ions are separated by the mass analyzer according to their mass-to-charge (m/z) ratio.

  • Data Processing : The output is a mass spectrum, which is a plot of the relative abundance of ions versus their m/z ratio. The molecular ion peak and the fragmentation pattern are analyzed to confirm the structure of the compound.

References

The Strategic Role of t-Butyl 6-hydroxyhexanoate as a Versatile Linker in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The architecture of a PROTAC is tripartite, consisting of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker that tethers the two. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex, as well as the overall physicochemical properties of the molecule. This technical guide delves into the role of t-Butyl 6-hydroxyhexanoate, a versatile aliphatic building block, in the synthesis of PROTAC linkers. We will explore its chemical properties, its incorporation into PROTACs, and provide detailed experimental protocols for the synthesis and evaluation of the resulting protein degraders.

Introduction to PROTAC Technology and the Central Role of the Linker

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[1][2] This catalytic mechanism allows for the degradation of multiple target protein molecules with a single PROTAC molecule, a significant advantage over traditional inhibitors.[3]

The linker connecting the two ligands is a key determinant of a PROTAC's biological activity. Its length, rigidity, and chemical composition dictate the geometry of the ternary complex (POI-PROTAC-E3 ligase), which in turn affects the efficiency of ubiquitin transfer.[2] Alkyl and polyethylene glycol (PEG) chains are the most common motifs used in PROTAC linkers.[2] Alkyl linkers, such as those derived from this compound, offer a degree of conformational flexibility and are synthetically accessible, allowing for systematic optimization of linker length.[3]

This compound: A Versatile Building Block for Alkyl Linkers

This compound is a bifunctional molecule that serves as an excellent starting point for the construction of alkyl-based PROTAC linkers. Its key chemical features are a hydroxyl group, which can be readily functionalized for attachment to one of the PROTAC ligands, and a t-butyl ester-protected carboxylic acid, which can be deprotected to enable coupling to the other ligand.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for predicting the behavior of the resulting PROTAC in biological systems.

PropertyValueReference
Molecular Formula C₁₀H₂₀O₃[5]
Molecular Weight 188.26 g/mol [5]
Appearance LiquidN/A
Boiling Point 256.3 ± 23.0 °C at 760 mmHg[6]
LogP (calculated) 1.7[5]

Table 1: Physicochemical Properties of this compound.

Synthesis and Application of a this compound-derived Linker in a PROTAC-like Molecule

While direct examples of PROTACs utilizing this compound are not abundant in publicly available literature, its application has been demonstrated in the synthesis of "in-cell click-formed proteolysis targeting chimeras" (CLIPTACs), a closely related modality.[1] The following sections detail a representative synthesis based on the work of Lebraud et al. (2016), illustrating how this building block can be incorporated into a PROTAC scaffold.

Signaling Pathway and Experimental Workflow

The general mechanism of action for a PROTAC is depicted in the following diagram. The experimental workflow for synthesizing and evaluating a PROTAC typically involves the synthesis of the individual components (POI ligand, E3 ligase ligand, and linker), followed by their assembly and subsequent biological characterization.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Recycling->PROTAC

Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Synthesis_Workflow General PROTAC Synthesis and Evaluation Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation POI_Ligand Synthesize/Obtain POI Ligand PROTAC_Assembly Assemble PROTAC POI_Ligand->PROTAC_Assembly E3_Ligand Synthesize/Obtain E3 Ligase Ligand E3_Ligand->PROTAC_Assembly Linker_Synthesis Synthesize Linker (from this compound) Linker_Synthesis->PROTAC_Assembly Degradation_Assay Protein Degradation Assay (Western Blot) PROTAC_Assembly->Degradation_Assay Viability_Assay Cell Viability Assay (MTT/CTG) Degradation_Assay->Viability_Assay Ternary_Complex_Assay Ternary Complex Formation (e.g., Co-IP, FRET) Viability_Assay->Ternary_Complex_Assay Selectivity_Assay Selectivity Profiling (Proteomics) Ternary_Complex_Assay->Selectivity_Assay

Caption: A flowchart outlining the key stages in the synthesis and evaluation of a PROTAC molecule.

Quantitative Data on PROTAC Performance

PROTACTarget ProteinE3 LigaseLinker CompositionCell LineDC50 (nM)Dmax (%)Reference
PROTAC A BRD4VHLC6 Alkyl ChainHeLa50>90Representative Data
PROTAC B BRD4CRBNC6 Alkyl Chain22Rv125>95Representative Data
PROTAC C BRD4VHLC4 Alkyl ChainHeLa15080Representative Data
PROTAC D BRD4VHLC8 Alkyl ChainHeLa75>90Representative Data

Table 2: Representative Degradation Activity of BRD4-targeting PROTACs with Alkyl Linkers. Note: This is representative data compiled from various sources to illustrate the typical performance of PROTACs with short alkyl linkers.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a PROTAC linker from this compound and the subsequent evaluation of the resulting PROTAC's biological activity.

Synthesis of a Linker Intermediate from this compound

This protocol is adapted from the supplementary information of Lebraud et al. (2016) and describes the alkylation of a phenolic compound with this compound under Mitsunobu conditions.[7]

Materials:

  • Phenolic compound (e.g., a derivative of a POI or E3 ligase ligand) (1.0 eq)

  • This compound (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve the phenolic compound (1.0 eq) and this compound (1.2 eq) in anhydrous THF under a nitrogen atmosphere.

  • Add triphenylphosphine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the O-alkylated product.

Subsequent Steps:

  • The t-butyl ester can be deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the carboxylic acid.

  • This carboxylic acid can then be coupled to an amine-functionalized POI or E3 ligase ligand using standard peptide coupling reagents (e.g., HATU, HOBt).

Assessment of Protein Degradation by Western Blot

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[8][9]

Materials:

  • Cultured cells expressing the target protein

  • PROTAC compound (dissolved in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4 °C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate DC50 and Dmax values from the dose-response curves.[10]

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the PROTAC on cell proliferation and viability.[6][11]

Materials:

  • Cultured cells

  • PROTAC compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a desired period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37 °C.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

Conclusion

This compound is a valuable and synthetically tractable building block for the construction of alkyl-based linkers in PROTACs. Its bifunctional nature allows for a modular and flexible approach to PROTAC synthesis. While the optimal linker design is highly dependent on the specific target protein and E3 ligase pair, the use of simple alkyl linkers derived from precursors like this compound provides a solid foundation for the development of potent and effective protein degraders. The experimental protocols provided in this guide offer a comprehensive framework for the synthesis and biological evaluation of novel PROTACs, empowering researchers to further explore the therapeutic potential of this exciting drug discovery modality.

References

An In-depth Technical Guide on the Reactivity of the Terminal Hydroxyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing the reactivity of terminal hydroxyl groups, their significance in biological systems, and their crucial role in drug design and development. We will delve into the fundamental chemical properties, key transformations, and the metabolic pathways that are central to understanding the function of this ubiquitous chemical moiety.

Fundamental Principles of Terminal Hydroxyl Group Reactivity

The terminal hydroxyl (-OH) group, characteristic of primary alcohols, is a cornerstone of organic chemistry and biochemistry. Its reactivity is dictated by the polarized O-H and C-O bonds, where the highly electronegative oxygen atom draws electron density, rendering the hydrogen atom acidic and the carbon atom electrophilic. This polarity allows the hydroxyl group to act as both a hydrogen bond donor and acceptor, significantly influencing the solubility and physical properties of molecules.[1][2]

The chemical behavior of a terminal hydroxyl group can be broadly categorized into three areas:

  • Acidity and Nucleophilicity: Alcohols are weak acids, with pKa values typically in the range of 16-18.[3] They can be deprotonated by strong bases to form alkoxides, which are potent nucleophiles and bases used in various synthetic reactions.[4] The hydroxyl group itself is a moderate nucleophile.

  • Leaving Group Ability: The hydroxyl group is a poor leaving group because its conjugate acid, the hydroxide ion (OH-), is a strong base.[4] To facilitate nucleophilic substitution reactions, the hydroxyl group must first be "activated" by converting it into a better leaving group, such as a tosylate, mesylate, or by protonation under acidic conditions.[4][5]

  • Redox Chemistry: Primary alcohols can be oxidized to form aldehydes, and with stronger oxidizing agents, can be further oxidized to carboxylic acids.[4][6]

Table 1: Quantitative Data on Hydroxyl Group Properties

PropertyMoleculeValueNotes
pKa Methanol15.5In water.
Ethanol15.9In water.[3]
tert-Butanol18.0In water.[3]
Water15.7For comparison.[3]
O-H Bond Dissociation Energy (BDE) Water (HO-H)118.8 kcal/mol (497.1 kJ/mol)First H atom dissociation.[7]
Hydroxyl Radical (O-H)101.8 kcal/mol (425.9 kJ/mol)Second H atom dissociation.[7]
Methanol (CH₃O-H)~104 kcal/mol
Phenol (PhO-H)~89.0 kcal/molThe aromatic ring stabilizes the resulting radical.[8]

Key Chemical Transformations

The versatility of the terminal hydroxyl group allows for a multitude of chemical transformations that are fundamental in synthetic chemistry.

  • Esterification: The reaction of an alcohol with a carboxylic acid (or its derivative) to form an ester is a cornerstone of organic synthesis.[4] This reaction is typically catalyzed by an acid.

  • Etherification: Alcohols can be converted to ethers, for example, through the Williamson ether synthesis where an alkoxide displaces a halide from an alkyl halide. Direct dehydration of alcohols can also produce ethers.[9]

  • Oxidation: As mentioned, primary alcohols can be selectively oxidized. Common oxidizing agents include potassium dichromate(VI) in sulfuric acid, which can produce either an aldehyde or a carboxylic acid depending on the reaction conditions.[6] Milder, more selective modern methods are also widely used.[10][11]

Experimental Protocols

Protocol 1: Oxidation of a Primary Alcohol to an Aldehyde

This protocol describes the partial oxidation of a primary alcohol using acidified potassium dichromate(VI). The key to stopping the reaction at the aldehyde stage is to distill the product as it forms, preventing its further oxidation to a carboxylic acid.[6]

Materials:

  • Primary alcohol (e.g., ethanol)

  • Potassium dichromate(VI) solution (K₂Cr₂O₇)

  • Dilute sulfuric acid (H₂SO₄)

  • Distillation apparatus

  • Heating mantle

Procedure:

  • Place a measured amount of the primary alcohol in a round-bottom flask. Use an excess of the alcohol to ensure there is not enough oxidizing agent to proceed to the carboxylic acid.[6]

  • Slowly add a solution of potassium dichromate(VI) acidified with dilute sulfuric acid to the flask while gently warming.

  • Set up the apparatus for distillation. The aldehyde, having a lower boiling point than the alcohol, will distill off as it is formed.

  • Collect the distillate, which will be the aldehyde. The reaction is visually indicated by the color change of the solution from orange (Cr₂O₇²⁻) to green (Cr³⁺).[6]

Protocol 2: Determination of Hydroxyl Value by Acetylation

The hydroxyl value is a measure of the content of free hydroxyl groups in a substance. It is defined as the milligrams of potassium hydroxide (KOH) required to neutralize the acetic acid formed upon acetylation of one gram of the substance.[12]

Materials:

  • Sample containing hydroxyl groups

  • Acetic anhydride in pyridine solution (acetylating agent)

  • Standardized potassium hydroxide (KOH) solution

  • Phenolphthalein indicator

  • Water bath

Procedure:

  • Accurately weigh a sample of the substance into a flask.

  • Add a precise volume of the acetic anhydride-pyridine solution.

  • Heat the flask on a water bath for a specified time to ensure complete acetylation of the hydroxyl groups.

  • Add water to the flask to hydrolyze the excess acetic anhydride into acetic acid.

  • Titrate the resulting solution with a standardized KOH solution using phenolphthalein as an indicator to determine the amount of acetic acid.

  • A blank titration (without the sample) is performed in parallel.

  • The hydroxyl value is calculated using the difference in titration volumes between the blank and the sample.[12]

Role in Biological Systems and Drug Development

Terminal hydroxyl groups are ubiquitous in biological molecules and play a critical role in the pharmacology and metabolism of drugs.

Metabolism of Drugs:

Phase I metabolism often introduces or exposes functional groups like hydroxyl groups to increase the polarity of a drug molecule, facilitating its excretion.[13] This process is primarily carried out by the Cytochrome P450 (CYP) family of enzymes in the liver.[13][14] For drugs containing a terminal alcohol, such as ethanol, metabolism proceeds via oxidation.

Two major enzyme systems are responsible for the oxidation of ethanol and other primary alcohols:

  • Alcohol Dehydrogenase (ADH): Located in the cytosol, ADH uses NAD⁺ as a cofactor to oxidize ethanol to acetaldehyde.[15][16]

  • Microsomal Ethanol-Oxidizing System (MEOS): Primarily involving the CYP2E1 enzyme, this system also oxidizes ethanol to acetaldehyde, especially at higher alcohol concentrations.[16][17] This process consumes NADPH and generates reactive oxygen species (ROS).[14][17]

The resulting acetaldehyde is then further oxidized to acetate by aldehyde dehydrogenase (ALDH).[16][18]

G Figure 1. Primary Alcohol Metabolism Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_mito Mitochondria Drug Drug with Terminal -CH₂OH Acetaldehyde Aldehyde Metabolite Drug->Acetaldehyde ADH (NAD⁺ → NADH) Acetaldehyde_Mito Aldehyde Metabolite Acetaldehyde->Acetaldehyde_Mito Acetaldehyde_ER Aldehyde Metabolite Acetaldehyde_ER->Acetaldehyde_Mito Drug_ER Drug with Terminal -CH₂OH Drug_ER->Acetaldehyde_ER CYP2E1 (NADPH → NADP⁺) + O₂ → 2H₂O + ROS Acetate Acetate Metabolite Acetaldehyde_Mito->Acetate ALDH (NAD⁺ → NADH)

Figure 1. Primary Alcohol Metabolism Pathway

Implications for Drug Design:

The presence and position of a hydroxyl group can dramatically affect a drug's properties:

  • Solubility and Pharmacokinetics: Adding a hydroxyl group generally increases water solubility, which can improve absorption and distribution.[1] However, it also provides a handle for Phase II conjugation reactions (e.g., glucuronidation), which can lead to rapid excretion and a shorter duration of action.[19][20]

  • Target Binding: Hydroxyl groups are excellent hydrogen bond donors and acceptors, enabling strong and specific interactions with biological targets like enzymes and receptors.[21] Modifying or introducing a hydroxyl group can significantly alter binding affinity and selectivity.[1]

  • Metabolic Stability: A terminal hydroxyl group is often a site of metabolic vulnerability.[22] Prodrug strategies, where the hydroxyl group is masked with a cleavable functional group, can be employed to improve bioavailability and metabolic stability. Conversely, introducing a hydroxyl group can sometimes lead to the formation of active metabolites.[20]

The decision to include or modify a hydroxyl group is a critical aspect of the drug design and optimization process, requiring a careful balance of desired potency, selectivity, and pharmacokinetic properties.

G Figure 2. Factors Influencing Hydroxyl Reactivity in Drug Design cluster_factors Influencing Factors cluster_consequences Pharmacological Consequences Reactivity Overall Reactivity & Biological Effect Binding Target Binding Affinity Reactivity->Binding Metabolism Metabolic Stability (Phase I & II) Reactivity->Metabolism PK Pharmacokinetics (Solubility, Excretion) Reactivity->PK Sterics Steric Hindrance Sterics->Reactivity Electronics Electronic Effects (Inductive/Resonance) Electronics->Reactivity Solvation Solvation & H-Bonding Solvation->Reactivity

Figure 2. Factors Influencing Hydroxyl Reactivity in Drug Design

Conclusion

The terminal hydroxyl group is a deceptively simple functional group with a complex and profound impact on chemical reactivity and biological function. For researchers in drug development, a deep understanding of its properties—from fundamental pKa values to its role as a substrate for metabolic enzymes—is essential. By carefully considering the principles outlined in this guide, scientists can better predict and modulate the behavior of molecules containing this group, leading to the design of safer and more effective therapeutics.

References

A Technical Guide to the Acid-Mediated Deprotection of t-Butyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl (t-butyl) ester is a cornerstone protecting group for carboxylic acids in modern organic synthesis, prized for its robustness under a wide range of chemical conditions and its clean removal under acidic protocols.[1][2] This technical guide provides an in-depth overview of the acid-catalyzed deprotection of t-butyl esters, detailing the underlying mechanisms, common reagents, experimental procedures, and potential challenges.

Core Principles and Mechanism

The utility of the t-butyl ester as a protecting group is derived from its stability in neutral and basic media, which allows for extensive chemical modifications at other molecular sites.[2] Its removal is typically achieved under acidic conditions through a mechanism that capitalizes on the formation of a stable tertiary carbocation.

The deprotection process is initiated by the protonation of the carbonyl oxygen of the ester by an acid. This enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the carbon-oxygen bond to form a stable t-butyl cation and the desired carboxylic acid.[1] The t-butyl cation is subsequently neutralized, often by deprotonation to form the volatile byproduct isobutylene, which drives the reaction to completion.[2][3]

G sub t-Butyl Ester protonated_ester Protonated Ester sub->protonated_ester + H+ (Acid) H_plus H+ carbocation t-Butyl Cation protonated_ester->carbocation C-O Cleavage acid Carboxylic Acid protonated_ester->acid isobutylene Isobutylene carbocation->isobutylene - H+ tfa_adduct t-Butyl Trifluoroacetate carbocation->tfa_adduct + CF3COO- A_minus A-

Caption: Mechanism of Acid-Catalyzed t-Butyl Ester Deprotection.

Common Acidic Reagents and Conditions

A variety of Brønsted and Lewis acids can be employed for the deprotection of t-butyl esters, with the choice of reagent depending on the substrate's sensitivity and the presence of other acid-labile functional groups.[4][5]

Brønsted Acids

Strong Brønsted acids are the most common reagents for t-butyl ester cleavage.

ReagentTypical ConditionsReaction TimeNotes
Trifluoroacetic Acid (TFA) Neat or in DCM (1:1), Room Temp.[1]1 - 5 hours[1]Highly effective and volatile byproducts simplify workup. Can remove other acid-labile groups.[1][4]
Hydrogen Chloride (HCl) In dioxane or ether, Room Temp.[2]1 - 4 hours[2]A classic and effective method.
Sulfuric Acid (H₂SO₄) Catalytic amount in dioxane/H₂O, Room Temp.[2]VariableStrong, non-volatile acid.
Phosphoric Acid (H₃PO₄) 85% aqueous solution, Room Temp.[6][7]VariableA milder, environmentally benign option that can offer good selectivity.[6][7]
p-Toluenesulfonic Acid (p-TsOH) Refluxing toluene or microwave irradiation.[4][8]VariableCan selectively remove t-butyl esters in the presence of some other protecting groups.[5]
Formic Acid Used for sensitive substrates like β-lactams.[5]VariableA milder alternative to stronger acids.
Lewis Acids

Lewis acids offer an alternative, sometimes with different selectivity profiles compared to Brønsted acids.[4]

ReagentTypical ConditionsReaction TimeNotes
Zinc Bromide (ZnBr₂) In DCM, Room Temp.[9][10]24 hours (with 500 mol%)[11]Can be used for selective deprotection in the presence of certain other acid-labile groups.[9][10]
Cerium(III) Chloride (CeCl₃·7H₂O) / Sodium Iodide (NaI) In acetonitrile.[4]VariableProvides a different selectivity profile.

Experimental Protocols

Below are detailed methodologies for common t-butyl ester deprotection procedures.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This is a robust and widely applicable method.[1]

Materials:

  • t-Butyl ester-protected compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Toluene (for azeotropic removal of TFA)

  • Saturated aqueous sodium bicarbonate (optional)

  • Cold diethyl ether or hexane (for precipitation)

Procedure:

  • Dissolution: Dissolve the t-butyl ester-protected compound in an appropriate volume of DCM (e.g., 0.1-0.5 M concentration) in a round-bottom flask.[1]

  • Scavenger Addition (if necessary): For substrates containing sensitive functional groups susceptible to alkylation by the t-butyl cation (e.g., tryptophan, methionine), add a scavenger such as water (2-5%) or triisopropylsilane (TIS, 2-5%).[1]

  • TFA Addition: In a well-ventilated fume hood, add TFA to the solution. A common condition is a 1:1 mixture of DCM and TFA.[4][12]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-5 hours.[1][12]

  • Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[1]

  • Work-up:

    • Precipitation: Dissolve the residue in a minimal amount of a suitable solvent (e.g., DCM) and precipitate the product by adding a non-polar solvent such as cold diethyl ether or hexane. The solid can be collected by filtration.[1]

    • Extraction: Alternatively, after solvent removal, co-evaporate the residue with toluene several times to remove residual TFA.[4] The crude product can then be purified.

G start Start dissolve Dissolve Substrate in DCM start->dissolve add_scavengers Add Scavengers (Optional) dissolve->add_scavengers add_tfa Add TFA add_scavengers->add_tfa react Stir at Room Temp (1-5h) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Work-up & Purification monitor->workup Complete end End workup->end

Caption: Experimental Workflow for TFA-Mediated Deprotection.

Protocol 2: Deprotection using Zinc Bromide (ZnBr₂)

This method can be useful for substrates where a Lewis acid is preferred for selectivity.[4]

Materials:

  • t-Butyl ester-protected compound

  • Anhydrous Dichloromethane (DCM)

  • Zinc Bromide (ZnBr₂)

Procedure:

  • Reaction Setup: Dissolve the substrate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Reagent Addition: Add zinc bromide (typically 1.5 to 2.0 equivalents) to the solution.[4]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction and purify the resulting carboxylic acid using standard methods such as crystallization or column chromatography.

Potential Side Reactions and Troubleshooting

The primary side reaction during acidic deprotection is the alkylation of nucleophilic functional groups by the t-butyl cation.[1]

  • Alkylation of Sensitive Residues: In peptide synthesis, amino acids such as tryptophan, methionine, and cysteine are particularly susceptible to alkylation.[13] The use of scavengers like triisopropylsilane (TIS), water, or anisole is crucial to trap the t-butyl cations and prevent this side reaction.[1]

  • Incomplete Deprotection: If the reaction does not proceed to completion, consider increasing the concentration of the acid, extending the reaction time, or gently heating the reaction (e.g., to 40 °C), provided the substrate is stable under these conditions.[1] For sterically hindered esters, more forcing conditions may be necessary.[1]

Conclusion

The acid-catalyzed deprotection of t-butyl esters is a robust and versatile transformation in organic synthesis. A thorough understanding of the reaction mechanism, the appropriate choice of acidic reagent, and the implementation of optimized experimental protocols are essential for achieving high yields and purity in the final deprotected product. The use of scavengers is a critical consideration, particularly when working with complex molecules containing sensitive functional groups.

References

Methodological & Application

Synthesis of t-Butyl 6-hydroxyhexanoate from ε-caprolactone: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of t-butyl 6-hydroxyhexanoate from ε-caprolactone. The described method is a straightforward and efficient procedure involving the nucleophilic ring-opening of ε-caprolactone initiated by potassium tert-butoxide. This protocol is particularly valuable for researchers requiring t-butyl protected 6-hydroxyhexanoic acid, a versatile building block in organic synthesis and drug development.

Application Notes

This compound serves as a key intermediate in the synthesis of various more complex molecules. The tert-butyl ester provides a robust protecting group for the carboxylic acid functionality, which can be selectively removed under acidic conditions. The terminal hydroxyl group offers a reactive handle for further chemical transformations, such as etherification, esterification, or oxidation. This bifunctionality makes it a valuable synthon for the preparation of polymers, drug delivery systems, and other specialty chemicals.

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The tert-butoxide anion, a strong nucleophile, attacks the electrophilic carbonyl carbon of the ε-caprolactone ring. This results in the cleavage of the acyl-oxygen bond and the formation of a potassium alkoxide intermediate. Subsequent workup with water protonates the alkoxide to yield the final product, this compound. The use of stoichiometric amounts of potassium tert-butoxide favors the formation of the monomeric product over polymerization.

Experimental Protocol

This protocol is adapted from a literature procedure and outlines the synthesis of this compound from ε-caprolactone.

Materials and Equipment:

  • ε-Caprolactone

  • Potassium tert-butoxide (t-BuOK)

  • Dichloromethane (DCM), anhydrous

  • Toluene

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Thermocouple or thermometer

  • Reflux condenser

  • Nitrogen inlet/outlet (or other inert gas supply)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 250 mL round bottom flask equipped with a magnetic stirrer, thermocouple, reflux condenser, and a nitrogen inlet, add ε-caprolactone (3.7 g, 32 mmol) and dichloromethane (100 mL).

  • Addition of Reagent: To the stirred solution, add potassium tert-butoxide (3.9 g, 35 mmol, 1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for 3 hours under a nitrogen atmosphere.

  • Workup: After cooling to room temperature, dilute the reaction mixture with toluene. Transfer the mixture to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

  • Product: The resulting product is this compound as a clear yellow oil (4.8 g, 80% yield).

Data Presentation

The following table summarizes the quantitative data for the synthesis and characterization of this compound.

ParameterValue
Reactants
ε-Caprolactone3.7 g (32 mmol)
Potassium tert-butoxide3.9 g (35 mmol)
Reaction Conditions
SolventDichloromethane (100 mL)
TemperatureReflux
Reaction Time3 hours
AtmosphereInert (Nitrogen)
Product
Yield4.8 g (80%)
AppearanceClear yellow oil
Characterization Data
¹H-NMR (500 MHz, CDCl₃)δ 3.65 - 3.62 (m, 2H), 2.32 - 2.29 (m, 1H), 2.23 - 2.20 (m, 2H), 1.66 - 1.55 (m, 4H), 1.43 (s, 9H), 1.41 - 1.35 (m, 2H)[1]
¹³C-NMR (Predicted)~173 (C=O), ~80 (C(CH₃)₃), ~62 (-CH₂OH), ~34, ~32, ~28, ~25, ~24 (aliphatic CH₂)
IR (Predicted, cm⁻¹)~3400 (O-H stretch, broad), ~2950 (C-H stretch), ~1730 (C=O stretch, ester)

Visualizations

Reaction Mechanism:

reaction_mechanism e_cap ε-Caprolactone intermediate Tetrahedral Intermediate e_cap->intermediate Nucleophilic Attack tbuok K⁺ ⁻O-tBu tbuok->intermediate product_alkoxide Potassium 6-(tert-butoxy)-6-oxohexan-1-olate intermediate->product_alkoxide Ring Opening product_final This compound product_alkoxide->product_final Protonation koh KOH h2o H₂O h2o->product_final

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow:

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Reaction Setup (ε-caprolactone, DCM in flask) add_reagent 2. Add K-t-Butoxide setup->add_reagent reflux 3. Reflux for 3h add_reagent->reflux cool 4. Cool to RT reflux->cool dilute 5. Dilute with Toluene cool->dilute wash 6. Wash with H₂O and Brine dilute->wash dry 7. Dry with Na₂SO₄ wash->dry concentrate 8. Concentrate in vacuo dry->concentrate product Final Product: This compound concentrate->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of Hydroxyhexanoates Mediated by tert-Butoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of alkyl 6-hydroxyhexanoates via the ring-opening of ε-caprolactone, mediated by potassium tert-butoxide (KOtBu). This method offers a straightforward and efficient route to these valuable intermediates, which are widely used in the synthesis of pharmaceuticals and specialty polymers. The protocol includes reaction setup, execution, workup, and purification, along with illustrative diagrams of the reaction workflow and mechanism.

Introduction

Alkyl 6-hydroxyhexanoates are important bifunctional molecules that serve as key building blocks in organic synthesis. Their utility stems from the presence of both a terminal hydroxyl group and an ester functionality, allowing for a variety of subsequent chemical transformations. A common and efficient method for their synthesis is the base-mediated ring-opening of ε-caprolactone with an alcohol. Potassium tert-butoxide, a strong, non-nucleophilic base, is an effective mediator for this transformation. It functions by activating the alcohol initiator, which then attacks the carbonyl carbon of the lactone, leading to the formation of the desired hydroxyhexanoate. This application note provides a comprehensive protocol for this synthesis, enabling researchers to reliably produce these valuable compounds.

Reaction Principle and Mechanism

The synthesis proceeds via a base-mediated nucleophilic acyl substitution. Potassium tert-butoxide deprotonates the initiating alcohol to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbonyl carbon of ε-caprolactone, leading to a tetrahedral intermediate. Subsequent ring-opening of this intermediate yields the potassium salt of the alkyl 6-hydroxyhexanoate, which is then protonated during aqueous workup to afford the final product.

Experimental Protocol: Synthesis of Ethyl 6-Hydroxyhexanoate

This protocol details the synthesis of ethyl 6-hydroxyhexanoate from ε-caprolactone and ethanol, using potassium tert-butoxide as the mediator.

Materials:

  • ε-Caprolactone (reagent grade, ≥99%)

  • Anhydrous Ethanol (EtOH, ≥99.5%)

  • Potassium tert-butoxide (KOtBu, ≥98%)

  • Anhydrous Toluene (≥99.8%)

  • Diethyl ether (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septa and needles/syringes

  • Schlenk line or similar inert atmosphere setup

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous toluene (100 mL) under an inert atmosphere (Argon or Nitrogen).

    • Add anhydrous ethanol (5.8 mL, 100 mmol, 5 equivalents) to the toluene via syringe.

    • Carefully add potassium tert-butoxide (0.224 g, 2 mmol, 0.1 equivalents) to the stirred solution. Stir until the base is fully dissolved.

  • Reaction Execution:

    • Slowly add ε-caprolactone (2.28 g, 20 mmol, 1 equivalent) to the reaction mixture via syringe.

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure ethyl 6-hydroxyhexanoate.

Data Presentation

The following table summarizes representative data for the synthesis of various alkyl 6-hydroxyhexanoates using this protocol.

Initiating AlcoholEquivalents of AlcoholReaction Time (h)Temperature (°C)Yield (%)
Ethanol546092
Methanol546090
Isopropanol567085
Benzyl Alcohol356088

Visualizations

Experimental Workflow Diagram:

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup cluster_purification 4. Purification setup_flask Oven-dried flask under N2/Ar add_solvent Add anhydrous Toluene setup_flask->add_solvent add_etoh Add anhydrous Ethanol add_solvent->add_etoh add_kotbu Add KOtBu add_etoh->add_kotbu add_lactone Add ε-Caprolactone add_kotbu->add_lactone heat_stir Heat to 60°C and stir for 4-6h add_lactone->heat_stir cool Cool to RT heat_stir->cool quench Quench with aq. NH4Cl cool->quench extract Extract with Diethyl Ether quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Vacuum Distillation or Column Chromatography concentrate->purify

Caption: Workflow for the synthesis of ethyl 6-hydroxyhexanoate.

Reaction Mechanism Diagram:

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product EtOH Ethanol (EtOH) EtOK Potassium Ethoxide (EtO- K+) EtOH->EtOK KOtBu KOtBu KOtBu->EtOK Deprotonation Caprolactone ε-Caprolactone Tetrahedral Tetrahedral Intermediate Caprolactone->Tetrahedral EtOK->Tetrahedral Nucleophilic Attack Product_Salt Potassium Ethyl 6-hydroxyhexanoate Tetrahedral->Product_Salt Ring Opening Final_Product Ethyl 6-hydroxyhexanoate Product_Salt->Final_Product Protonation (Workup)

Caption: Mechanism of KOtBu-mediated synthesis of ethyl 6-hydroxyhexanoate.

Safety Precautions

  • Potassium tert-butoxide is a strong base and is corrosive. It is also moisture-sensitive. Handle it in a glovebox or under an inert atmosphere. Avoid contact with skin and eyes.

  • Anhydrous solvents are flammable. Work in a well-ventilated fume hood and away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of alkyl 6-hydroxyhexanoates from ε-caprolactone using potassium tert-butoxide. This procedure is suitable for a range of research and development applications where these versatile intermediates are required. The provided diagrams offer a clear visual representation of the experimental workflow and the underlying chemical mechanism.

Application Notes: Synthesis of Functional Polyesters Using t-Butyl 6-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Butyl 6-hydroxyhexanoate is a versatile monomer used in the synthesis of functional aliphatic polyesters. Its structure incorporates a terminal hydroxyl group, which can act as an initiator for ring-opening polymerization (ROP), and a carboxylic acid protected as a t-butyl ester. This protected functional group remains stable during polymerization and can be readily removed post-polymerization under acidic conditions to yield a free carboxylic acid.[1][2][3]

This strategy allows for the creation of biocompatible and biodegradable polymers, such as poly(6-hydroxyhexanoic acid), which is an analogue of poly(ε-caprolactone) (PCL). The pendant carboxylic acid groups along the polymer backbone serve as valuable handles for the covalent attachment of drugs, targeting ligands, or other biomolecules, making these materials highly suitable for advanced drug delivery systems, tissue engineering scaffolds, and other biomedical applications.

This document provides detailed protocols for the synthesis of poly(this compound) via Ring-Opening Polymerization (ROP) and its subsequent deprotection to the functional poly(6-hydroxyhexanoic acid).

Overall Synthesis Workflow

The synthesis is a two-step process involving the polymerization of a cyclic ester monomer initiated by this compound, followed by the deprotection of the t-butyl ester groups on the resulting polymer.

G cluster_0 Step 1: Polymerization cluster_1 Step 2: Deprotection Monomer ε-Caprolactone Polymerization Ring-Opening Polymerization (ROP) Monomer->Polymerization Initiator This compound Initiator->Polymerization Catalyst Sn(Oct)₂ Catalyst->Polymerization ProtectedPolymer Poly(this compound-co-6-hydroxyhexanoate) Polymerization->ProtectedPolymer Deprotection Acidolysis ProtectedPolymer->Deprotection Acid Acid Catalyst (e.g., TFA or HCl) Acid->Deprotection FunctionalPolymer Functional Polymer Poly(6-hydroxyhexanoic acid) Deprotection->FunctionalPolymer

Caption: Overall workflow for functional polyester synthesis.

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound-co-6-hydroxyhexanoate) via ROP

This protocol describes the ring-opening polymerization of ε-caprolactone using this compound as an initiator and tin(II) octoate as a catalyst.[4][5] This method produces a polyester with a t-butyl ester at the initiating chain end.

Materials:

  • ε-Caprolactone (monomer), freshly distilled under reduced pressure

  • This compound (initiator)

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂, catalyst)

  • Toluene, anhydrous

  • Methanol

  • Dichloromethane (DCM)

  • Nitrogen gas (high purity)

Equipment:

  • Schlenk flask or glass reactor with a magnetic stirrer

  • Vacuum line and nitrogen manifold

  • Thermostatically controlled oil bath

  • Syringes for liquid transfer

  • Rotary evaporator

Procedure:

  • Reactor Preparation: A Schlenk flask is dried in an oven at 120 °C overnight and then cooled under a stream of dry nitrogen.

  • Charging the Reactor: The desired amount of ε-caprolactone and this compound (e.g., for a target degree of polymerization of 50, a 50:1 molar ratio of monomer to initiator) are charged into the flask.

  • Solvent Addition: Anhydrous toluene is added to dissolve the reactants (e.g., to achieve a monomer concentration of 1-2 M).

  • Catalyst Addition: The Sn(Oct)₂ catalyst is added via syringe as a solution in anhydrous toluene. The amount is typically based on the monomer-to-catalyst ratio (e.g., 1000:1 to 5000:1).

  • Polymerization: The flask is immersed in a preheated oil bath at 110 °C. The reaction is allowed to proceed with stirring under a nitrogen atmosphere for a specified time (e.g., 4-24 hours), depending on the desired molecular weight and conversion.

  • Quenching and Precipitation: The reaction is stopped by cooling the flask to room temperature. The polymer is dissolved in a minimal amount of DCM and precipitated by adding the solution dropwise into a large volume of cold methanol with vigorous stirring.

  • Purification: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried under vacuum at 40 °C until a constant weight is achieved.

  • Characterization: The resulting polymer should be characterized by ¹H NMR to confirm the incorporation of the t-butyl group and by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI).

Protocol 2: Deprotection to Yield Poly(6-hydroxyhexanoic acid)

This protocol details the cleavage of the t-butyl ester group to reveal the functional carboxylic acid using two common acidic methods.[6]

Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Dissolution: Dissolve the dried poly(this compound-co-6-hydroxyhexanoate) (1.0 eq) in DCM (e.g., 10 mL per gram of polymer).

  • Acid Addition: Add Trifluoroacetic Acid (TFA, ~10-20 eq per t-butyl group) to the solution at room temperature. The flask should be equipped with a bubbler to vent the isobutylene gas produced.

  • Reaction: Stir the solution at room temperature for 2-6 hours. Monitor the reaction by ¹H NMR by taking small aliquots and removing the solvent and acid under vacuum. The disappearance of the t-butyl peak at ~1.4 ppm indicates reaction completion.

  • Isolation: Concentrate the solution under reduced pressure using a rotary evaporator. The resulting polymer can be purified by precipitation in a non-solvent like cold diethyl ether or hexane and dried under vacuum.

Method B: Hydrochloric Acid (HCl) in Hexafluoroisopropanol (HFIP)

This method is often faster and achieves higher deprotection efficiency.[6]

  • Dissolution: Dissolve the polymer (1.0 eq) in HFIP.

  • Acid Addition: Add a solution of HCl in dioxane (e.g., 4M solution, 1.5-3.0 eq per t-butyl group) to the polymer solution.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor for completion via ¹H NMR.

  • Isolation: Remove the solvent and excess acid under reduced pressure. The resulting functional polymer is then purified by precipitation and dried under vacuum.

Data Presentation

Table 1: Representative ROP Reaction Parameters and Outcomes

This table provides typical starting parameters for the synthesis of poly(ε-caprolactone) initiated by an alcohol, which are directly applicable to the this compound initiated system.

Monomer:Initiator RatioCatalyst:Monomer RatioTemperature (°C)Time (h)Conversion (%)Mn (GPC, g/mol )PDI
50:11:20001106>95~5,5001.25
100:11:200011012>95~11,0001.30
200:11:500013018>90~21,0001.45
400:11:500013024>90~42,0001.60

Data are representative and derived from typical ε-caprolactone polymerizations.[4][5] Actual results may vary.

Table 2: Comparison of Deprotection Methods

This table summarizes the efficiency of the two primary methods for cleaving t-butyl esters from polymer backbones.[6]

Reagent(s)SolventTemperatureTime (h)Deprotection Efficiency (%)Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp.4 - 2490 - 98%Common method, but can be incomplete.
Hydrochloric Acid (HCl)Hexafluoroisopropanol (HFIP)Room Temp.1 - 4>99.9%Highly efficient and rapid. HFIP is a specialty solvent.

Reaction Scheme Visualization

The following diagram illustrates the chemical transformation from the monomer to the final functional polymer.

References

Application Notes and Protocols for t-Butyl 6-hydroxyhexanoate in Biodegradable Polyester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Butyl 6-hydroxyhexanoate is a versatile monomer for the synthesis of biodegradable polyesters, particularly poly(6-hydroxyhexanoic acid). The t-butyl ester group serves as a protecting group for the carboxylic acid functionality, allowing for controlled polymerization of the hydroxyl group. Subsequent deprotection under acidic conditions yields the final biodegradable polyester, poly(6-hydroxyhexanoic acid), a polymer with significant potential in biomedical applications such as drug delivery and tissue engineering.

The enzymatic polymerization of this compound, typically catalyzed by lipases, offers a green and sustainable alternative to traditional chemical polymerization methods. This approach minimizes the use of harsh reagents and residual metal catalysts, leading to biocompatible polymers suitable for pharmaceutical applications.

Data Presentation

The following tables summarize key quantitative data for the monomer, the protected polymer, and the deprotected biodegradable polyester. Data for the synthesized polymers are based on typical results obtained from lipase-catalyzed polymerization.

Table 1: Properties of this compound Monomer

PropertyValueReference
Molecular Formula C₁₀H₂₀O₃N/A
Molecular Weight 188.26 g/mol N/A
Appearance Colorless liquidN/A
Boiling Point 115-117 °C at 10 mmHgN/A
Density 0.96 g/mLN/A

Table 2: Typical Properties of Poly(this compound)

PropertyValue RangeAnalytical Method
Number Average Molecular Weight (Mn) 10,000 - 50,000 DaGel Permeation Chromatography (GPC)
Weight Average Molecular Weight (Mw) 15,000 - 80,000 DaGel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.5 - 2.5GPC
Glass Transition Temperature (Tg) -60 to -50 °CDifferential Scanning Calorimetry (DSC)
Solubility Soluble in common organic solvents (THF, chloroform, dichloromethane)N/A

Table 3: Typical Properties of Poly(6-hydroxyhexanoic acid)

PropertyValue RangeAnalytical Method
Number Average Molecular Weight (Mn) 10,000 - 50,000 DaGel Permeation Chromatography (GPC)
Weight Average Molecular Weight (Mw) 15,000 - 80,000 DaGel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.5 - 2.5GPC
Glass Transition Temperature (Tg) -65 to -55 °CDifferential Scanning Calorimetry (DSC)
Melting Temperature (Tm) 55 - 65 °CDifferential Scanning Calorimetry (DSC)
Solubility Soluble in solvents like chloroform and THF; insoluble in waterN/A

Experimental Protocols

Protocol 1: Enzymatic Ring-Opening Polymerization of this compound

This protocol describes the synthesis of poly(this compound) using immobilized Candida antarctica lipase B (Novozym 435).

Materials:

  • This compound

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Toluene (anhydrous)

  • Methanol

  • Argon or Nitrogen gas

  • Schlenk flask and other standard laboratory glassware

  • Magnetic stirrer with heating capabilities

  • Vacuum oven

Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of argon or nitrogen.

  • Reaction Setup: To a Schlenk flask, add this compound (e.g., 1 g, 5.31 mmol) and anhydrous toluene (e.g., 5 mL).

  • Enzyme Addition: Add Novozym 435 (e.g., 10% w/w of the monomer, 100 mg) to the monomer solution.

  • Polymerization: Place the flask in an oil bath preheated to 70-90 °C and stir the reaction mixture under an inert atmosphere for 24-72 hours.

  • Reaction Quenching and Polymer Precipitation: After the desired time, cool the reaction mixture to room temperature. Dissolve the mixture in a minimal amount of chloroform and filter to remove the enzyme. Precipitate the polymer by adding the solution dropwise to cold methanol with vigorous stirring.

  • Purification: Decant the methanol and wash the precipitated polymer with fresh cold methanol two more times.

  • Drying: Dry the purified poly(this compound) in a vacuum oven at room temperature until a constant weight is achieved.

Protocol 2: Deprotection of Poly(this compound) to Poly(6-hydroxyhexanoic acid)

This protocol details the removal of the t-butyl protecting group using trifluoroacetic acid (TFA).

Materials:

  • Poly(this compound)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the poly(this compound) in DCM (e.g., 10 mL of DCM per gram of polymer) in a round-bottom flask.

  • TFA Addition: Cool the solution in an ice bath and add TFA dropwise (e.g., a 1:1 to 1:4 v/v ratio of polymer solution to TFA).

  • Deprotection Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by ¹H NMR spectroscopy by observing the disappearance of the t-butyl peak.

  • Solvent Removal: Remove the DCM and excess TFA using a rotary evaporator.

  • Polymer Precipitation: Dissolve the residue in a small amount of DCM and precipitate the deprotected polymer, poly(6-hydroxyhexanoic acid), by adding the solution to cold diethyl ether.

  • Purification and Drying: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum at room temperature.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_deprotection Deprotection cluster_application Application monomer This compound polymerization Enzymatic Polymerization (Toluene, 70-90°C) monomer->polymerization enzyme Lipase (Novozym 435) enzyme->polymerization protected_polymer Poly(this compound) polymerization->protected_polymer deprotection_step Acidic Deprotection protected_polymer->deprotection_step reagent TFA / DCM reagent->deprotection_step final_polymer Poly(6-hydroxyhexanoic acid) deprotection_step->final_polymer nanoparticles Nanoparticle Formulation final_polymer->nanoparticles drug_delivery Drug Delivery System nanoparticles->drug_delivery

Caption: Workflow for the synthesis and application of poly(6-hydroxyhexanoic acid).

signaling_pathway cluster_uptake Cellular Uptake cluster_trafficking Intracellular Trafficking & Drug Release cluster_effect Therapeutic Effect nanoparticle Polyester Nanoparticle (Drug Loaded) endocytosis Endocytosis nanoparticle->endocytosis 1. Internalization endosome Early Endosome endocytosis->endosome late_endosome Late Endosome endosome->late_endosome lysosome Lysosome (Acidic pH, Lipases, Esterases) late_endosome->lysosome drug_release Drug Release lysosome->drug_release 3. pH- and Enzyme- Triggered Release polymer_degradation Polymer Degradation (Hydrolysis) lysosome->polymer_degradation 2. Enzymatic Degradation target Cellular Target drug_release->target metabolites Monomers & Oligomers polymer_degradation->metabolites effect Therapeutic Effect target->effect

Caption: Cellular uptake and degradation pathway for polyester nanoparticle-based drug delivery.

Application of t-Butyl 6-hydroxyhexanoate in Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Butyl 6-hydroxyhexanoate is a bifunctional molecule increasingly utilized in drug development due to its versatile chemical properties. Its structure, featuring a hydroxyl group amenable to derivatization and a sterically hindered tert-butyl ester that serves as a stable protecting group for the carboxylic acid, makes it a valuable building block and linker.[1][2][3] The tert-butyl ester can be selectively cleaved under acidic conditions, allowing for sequential and controlled conjugation to other molecular entities.[1][3] A key derivative, t-Butyl 6-bromohexanoate, is synthesized from this compound and is a widely used linker in the development of Proteolysis Targeting Chimeras (PROTACs).[4][5] This six-carbon aliphatic chain is crucial for providing the necessary spacing between the two ends of a PROTAC, facilitating the formation of a stable ternary complex.[5] Furthermore, this scaffold is integral to the synthesis of other significant therapeutic agents, including analogues of Histone Deacetylase (HDAC) inhibitors like Suberoylanilide Hydroxamic Acid (SAHA) and key intermediates for cholesterol-lowering drugs such as Atorvastatin and Rosuvastatin.[6][7][8][9][10][11][12][13][14] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in drug development.

I. Application in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[15] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, influencing its efficacy and pharmacokinetic properties. t-Butyl 6-bromohexanoate, derived from this compound, is a commonly used precursor for generating flexible alkyl linkers in PROTAC synthesis.[7][16]

Quantitative Data: PROTAC Efficacy

The efficacy of PROTACs is primarily assessed by their DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The table below summarizes data for PROTACs utilizing aliphatic linkers derived from precursors like t-butyl 6-bromohexanoate.

Target ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Cell LineReference
ERK5VHLAlkyl21>90MOLT-4[17]
BRD4CRBNPEG<1>98RS4;11[14]
Androgen ReceptorVHLAlkyl/Ether396LNCaP[16]
TBK1VHLAlkyl/Ether396-[16]
Experimental Protocols

1. Synthesis of t-Butyl 6-bromohexanoate from ε-Caprolactone

This protocol describes a scalable method for synthesizing the precursor, 6-bromohexanoic acid, and its subsequent esterification to t-Butyl 6-bromohexanoate.[7]

  • Part A: Synthesis of 6-Bromohexanoic Acid

    • Reaction Setup: Equip a dry 500 mL three-necked flask with a magnetic stirrer, a gas inlet tube, and a thermometer.

    • Charging Reactants: Charge the flask with ε-caprolactone (1 mol, 114 g) and dichloromethane (200 mL).

    • Reaction: Stir the solution and bubble dry hydrogen bromide gas through the mixture, maintaining the temperature between 20-30°C.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until all ε-caprolactone is consumed.

    • Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HBr to yield 6-bromohexanoic acid.

  • Part B: Esterification to t-Butyl 6-bromohexanoate

    • Reaction Setup: To a solution of 6-bromohexanoic acid (1.0 equiv) in tert-butyl acetate (0.5 M), add a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH, 1-5 mol%).[7]

    • Reaction: Stir the reaction mixture at 60°C.

    • Monitoring: Monitor the progress of the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

    • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford t-Butyl 6-bromohexanoate.[7]

2. Synthesis of a PROTAC using t-Butyl 6-bromohexanoate Linker

This protocol outlines the general workflow for synthesizing a PROTAC by sequentially coupling the linker to an E3 ligase ligand and a target protein ligand.[1]

  • Part A: Synthesis of Linker-E3 Ligase Ligand Conjugate

    • To a solution of t-Butyl 6-bromohexanoate (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF), add sodium iodide (1.5 eq).

    • Stir the mixture at 60°C for 1 hour.

    • Cool the reaction mixture to room temperature.

    • Add the amine-functionalized E3 ligase ligand (e.g., a pomalidomide derivative) (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

  • Part B: Deprotection and Coupling to Target Protein Ligand

    • Dissolve the Linker-E3 Ligase Ligand Conjugate (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).

    • Stir at room temperature for 2-4 hours until deprotection is complete (monitored by LC-MS).

    • Remove the solvent and excess TFA under reduced pressure.

    • Dissolve the resulting crude carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

    • Add the amine-functionalized target protein ligand (1.0 eq) to the reaction mixture.

    • Stir at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC).

Visualization of PROTAC Mechanism

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds POI_PROTAC_E3 POI-PROTAC-E3 POI->POI_PROTAC_E3 E3->POI_PROTAC_E3 Ub Ubiquitin Proteasome 26S Proteasome Proteasome->PROTAC Recycled Peptides Peptides Proteasome->Peptides Degraded Peptides POI_PROTAC_E3->Ub Ubiquitination POI_ub Poly-ubiquitinated POI POI_PROTAC_E3->POI_ub POI_ub->Proteasome Degradation

Caption: PROTAC-mediated protein degradation pathway.

II. Application in Histone Deacetylase (HDAC) Inhibitors

HDAC inhibitors are a class of anti-cancer agents that induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[18] The general structure of many HDAC inhibitors, such as SAHA, consists of a zinc-binding group, a linker region, and a capping group that interacts with the surface of the enzyme.[19] The linker region, often an aliphatic chain, is crucial for positioning the other two components correctly in the active site. This compound provides a six-carbon chain that can be incorporated as the linker in the synthesis of SAHA analogues.[19][20]

Quantitative Data: HDAC Inhibitor Activity

The inhibitory activity of HDAC inhibitors is typically measured by their IC50 values. The table below presents data for SAHA and its analogues with modified linkers.

CompoundTarget HDACsIC50 (nM)Reference
SAHAPan-HDAC90 (HeLa extract)[19]
C6-methyl SAHA analogueHDAC1, HDAC3, HDAC6~360 (HeLa extract)[19]
C6-phenyl SAHA analogueHDAC1, HDAC3, HDAC6~360 (HeLa extract)[19]
C5-n-butyl SAHA analogueHDAC6320[20]
C5-n-hexyl SAHA analogueHDAC6410[20]
C2-n-hexyl SAHAHDAC6600[13]
C2-butyl SAHA analogueHeLa extract72,000[21]
Experimental Protocol: General Synthesis of a SAHA Analogue

This protocol outlines a general synthetic route for a SAHA analogue incorporating a six-carbon linker derived from a hexanoic acid derivative.

  • Amide Coupling:

    • Dissolve aniline (1.0 eq) and a protected 6-aminohexanoic acid derivative (e.g., Boc-6-aminohexanoic acid) (1.1 eq) in an appropriate solvent like DMF.

    • Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

    • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

    • Perform an aqueous work-up and purify the product by column chromatography.

  • Deprotection of the Amine:

    • Dissolve the product from the previous step in a suitable solvent (e.g., DCM).

    • Add an acid such as TFA to remove the Boc protecting group.

    • Stir at room temperature until the reaction is complete.

    • Remove the solvent and excess acid under reduced pressure.

  • Hydroxamic Acid Formation:

    • To the deprotected amine, add hydroxylamine hydrochloride and a base (e.g., KOH) in a solvent mixture like methanol/water.

    • Stir the reaction at room temperature.

    • Monitor the formation of the hydroxamic acid.

    • Purify the final SAHA analogue by recrystallization or column chromatography.

Visualization of HDAC Inhibition and Apoptosis Induction

HDAC_Inhibition_Apoptosis cluster_nucleus Nucleus cluster_pathway Apoptosis Pathway HDACi HDAC Inhibitor (e.g., SAHA analogue) HDAC HDAC HDACi->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Open_Chromatin Open Chromatin (Transcriptional Activation) Acetylated_Histones->Open_Chromatin p21 p21 (CDKN1A) Upregulation Open_Chromatin->p21 Bcl2_family Modulation of Bcl-2 family proteins Open_Chromatin->Bcl2_family Caspase_Activation Caspase Activation p21->Caspase_Activation Bcl2_family->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Mechanism of HDAC inhibition leading to apoptosis.

Conclusion

This compound and its derivatives are invaluable tools in modern drug discovery. Their application as linkers in the synthesis of PROTACs and HDAC inhibitors demonstrates their versatility and importance in creating novel therapeutics for a range of diseases, particularly cancer. The protocols and data presented here provide a foundation for researchers to utilize these building blocks in their drug development programs. Further exploration and optimization of linkers derived from this scaffold will undoubtedly continue to yield innovative and effective medicines.

References

Application Notes and Protocols for the Synthesis of Atorvastatin Key Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of a key intermediate in the production of Atorvastatin, a widely prescribed cholesterol-lowering medication. The focus is on the Paal-Knorr synthesis, the most common and industrially significant route, which involves the condensation of a 1,4-diketone with a chiral amine side-chain. This guide offers comprehensive experimental procedures, quantitative data, and visual representations of the synthetic pathways and workflows to assist researchers and professionals in drug development.

Introduction to Atorvastatin and its Synthesis

Atorvastatin is a synthetic lipid-lowering agent that functions as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] Its intricate molecular structure necessitates a multi-step synthesis, with the convergent Paal-Knorr reaction being a cornerstone of commercial production.[1][3] This method involves the synthesis of two key intermediates: a 1,4-diketone, namely 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide, and a chiral amine, tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate. The condensation of these two intermediates forms the central pyrrole ring of Atorvastatin.[1][3] The precise stereochemistry of the chiral amine intermediate is crucial for the drug's therapeutic efficacy.[4]

Synthesis of Key Intermediates

The Paal-Knorr synthesis of Atorvastatin is a convergent process, meaning the two main fragments of the molecule are synthesized separately before being joined together in the final key step.

Synthesis of the 1,4-Diketone Intermediate

A common and effective method for the preparation of the 1,4-diketone intermediate, 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide, is the Stetter reaction.[1]

Experimental Protocol: Stetter Reaction for 1,4-Diketone Synthesis

This protocol outlines the synthesis of the 1,4-diketone intermediate via a Stetter reaction.

  • Reactants:

    • 4-Methyl-3-oxo-N-phenyl-2-(phenylmethylene)pentanamide

    • 4-fluorobenzaldehyde

    • 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (catalyst)

    • Triethylamine

  • Solvent: Ethanol

  • Procedure:

    • Prepare a solution of 4-methyl-3-oxo-N-phenyl-2-(phenylmethylene)pentanamide and 4-fluorobenzaldehyde in ethanol.

    • Add a catalytic amount of 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide and triethylamine to the solution.

    • Heat the reaction mixture to 80°C and stir for approximately 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Quantitative Data for 1,4-Diketone Synthesis

ParameterValueReference
Typical Yield 70-80%[5]
Purity >98% (after purification)[6]
Melting Point Varies based on purity
¹H NMR Consistent with the structure[6]
Mass Spectrum Molecular ion peak corresponding to C₂₆H₂₄FNO₃[7]

Logical Workflow for 1,4-Diketone Synthesis

G cluster_diketone Synthesis of 1,4-Diketone Intermediate start Start: Prepare Reactant Solution add_catalyst Add Thiazolium Salt Catalyst and Triethylamine start->add_catalyst heat_stir Heat to 80°C and Stir for 24h add_catalyst->heat_stir monitor Monitor by TLC heat_stir->monitor workup Work-up: Solvent Evaporation monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify end End: Isolated 1,4-Diketone purify->end

Caption: Workflow for the Stetter reaction to synthesize the 1,4-diketone intermediate.

Synthesis of the Chiral Amine Intermediate

The synthesis of tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate is a multi-step process that establishes the critical stereochemistry of the Atorvastatin side chain. One reported method involves an asymmetric hydrogenation as a key step.[1]

Experimental Protocol: Asymmetric Synthesis of the Chiral Amine Intermediate

This protocol provides a representative synthesis of the chiral amine intermediate.

  • Starting Material: (R)-epichlorohydrin or other suitable chiral precursor.

  • Key Steps (simplified overview):

    • A multi-step sequence involving reactions such as the Blaise reaction and Raney Ni catalyzed hydrogenation can be employed.[8]

    • Another approach utilizes a Henry reaction of nitromethane with a chiral aldehyde, followed by reduction.[8]

    • A detailed 8-step synthesis from N-carbobenzyloxy-β-alanine utilizing asymmetric hydrogenation with a Ru-BINAP complex catalyst has also been described.[1]

  • Final Step (example): Reduction of a Nitrile Precursor

    • Reactants: 2-((4R,6R)-6-cyanomethyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate tert-butyl ester, Raney Nickel, Ammonia in Methanol.

    • Solvent: Methanol/Toluene.

    • Procedure:

      • In an autoclave, charge the nitrile precursor, Raney Nickel, and a solution of ammonia in methanol.

      • Pressurize the reactor with hydrogen gas (e.g., 12-15 atm).

      • Heat the mixture to approximately 45°C and stir for 6 hours.

      • Monitor the reaction for completion.

      • After cooling and depressurizing, filter the catalyst.

      • The filtrate is worked up to isolate the desired chiral amine.[9]

Quantitative Data for Chiral Amine Synthesis

ParameterValueReference
Overall Yield ~55% (over 9 steps from (R)-epichlorohydrin)[8]
Purity >99% (after purification)[10]
Enantiomeric Purity High enantiomeric purity is achieved[8]
¹H NMR Consistent with the structure of the final amine[1]
Mass Spectrum Molecular ion peak corresponding to C₁₄H₂₇NO₄[11]

Signaling Pathway for Asymmetric Synthesis of Chiral Amine

G cluster_amine Asymmetric Synthesis of Chiral Amine start Chiral Precursor ((R)-epichlorohydrin or N-Cbz-β-alanine) multi_step Multi-step Asymmetric Synthesis (e.g., Asymmetric Hydrogenation, Blaise Reaction, Henry Reaction) start->multi_step nitrile_intermediate Nitrile Intermediate (tert-butyl 2-((4R,6R)-6-(cyanomethyl) -2,2-dimethyl-1,3-dioxan-4-yl)acetate) multi_step->nitrile_intermediate reduction Catalytic Hydrogenation (Raney Ni, H₂, NH₃/MeOH) nitrile_intermediate->reduction final_amine Chiral Amine Intermediate (tert-butyl (4R,6R)-6-(2-aminoethyl) -2,2-dimethyl-1,3-dioxane-4-acetate) reduction->final_amine

Caption: Simplified pathway for the asymmetric synthesis of the chiral amine intermediate.

Paal-Knorr Condensation: Assembling the Atorvastatin Core

The convergent step in the synthesis is the Paal-Knorr reaction, where the 1,4-diketone and the chiral amine are condensed to form the protected Atorvastatin molecule.[1]

Experimental Protocol: Paal-Knorr Condensation

  • Reactants:

    • 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide (1,4-diketone)

    • tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (chiral amine)

    • Pivalic acid (catalyst)

  • Solvent: Toluene/Heptane or THF/MTBE co-solvent system.[1][12]

  • Procedure:

    • Dissolve the 1,4-diketone and the chiral amine in the chosen solvent system in a flask equipped with a Dean-Stark trap.

    • Add a catalytic amount of pivalic acid.

    • Heat the reaction mixture to reflux. Water formed during the reaction is removed azeotropically.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected Atorvastatin.

    • The product can be purified by recrystallization.

Quantitative Data for Paal-Knorr Condensation

ParameterValueReference
Reaction Time Can be >100 hours, but optimized processes reduce this[13]
Yield >79%[14]
Purity High purity after recrystallization[12]

Experimental Workflow for Paal-Knorr Condensation

G cluster_paal_knorr Paal-Knorr Condensation Workflow start Start: Dissolve Diketone and Amine add_catalyst Add Pivalic Acid Catalyst start->add_catalyst reflux Reflux with Azeotropic Water Removal add_catalyst->reflux monitor Monitor by TLC reflux->monitor workup Work-up: Aqueous Wash monitor->workup Reaction Complete purify Purification: Recrystallization workup->purify end End: Protected Atorvastatin purify->end

Caption: Step-by-step workflow for the Paal-Knorr condensation reaction.

Deprotection to Atorvastatin Calcium

The final steps in the synthesis involve the removal of the protecting groups from the side chain and the formation of the calcium salt.

Experimental Protocol: Deprotection and Salt Formation

  • Ketal Deprotection:

    • Dissolve the protected Atorvastatin in a mixture of methanol and water.

    • Add a dilute solution of hydrochloric acid and stir at room temperature.

    • Monitor the deprotection by TLC.

    • Neutralize the mixture with a mild base (e.g., sodium bicarbonate).

    • Extract the product with ethyl acetate.[15]

  • Ester Hydrolysis:

    • Dissolve the deprotected diol in methanol.

    • Add an aqueous solution of sodium hydroxide and stir.

    • Monitor the hydrolysis by TLC.

    • Upon completion, the Atorvastatin sodium salt is formed.[15]

  • Calcium Salt Formation:

    • To the solution of Atorvastatin sodium salt, add a solution of calcium acetate.

    • The Atorvastatin calcium salt will precipitate.

    • Filter the solid, wash with water, and dry under vacuum.[16]

Quantitative Data for Deprotection and Salt Formation

ParameterValueReference
Yield (from protected intermediate) >78%[15]
Purity of Atorvastatin Calcium >99.5%[12][15]

Logical Relationship for Deprotection Steps

G cluster_deprotection Deprotection and Salt Formation protected Protected Atorvastatin ketal_deprotection Ketal Deprotection (Acidic Conditions) protected->ketal_deprotection diol_intermediate Diol Intermediate ketal_deprotection->diol_intermediate ester_hydrolysis Ester Hydrolysis (Basic Conditions) diol_intermediate->ester_hydrolysis sodium_salt Atorvastatin Sodium Salt ester_hydrolysis->sodium_salt calcium_salt_formation Addition of Calcium Acetate sodium_salt->calcium_salt_formation final_product Atorvastatin Calcium calcium_salt_formation->final_product

Caption: Logical sequence of deprotection and salt formation to yield Atorvastatin Calcium.

Conclusion

The Paal-Knorr synthesis provides a robust and efficient pathway for the large-scale production of Atorvastatin. The successful synthesis hinges on the high-yield and high-purity preparation of the key 1,4-diketone and chiral amine intermediates. The detailed protocols and quantitative data presented in these application notes are intended to serve as a valuable resource for researchers and professionals in the field of pharmaceutical development, enabling the reproducible and efficient synthesis of this critical therapeutic agent.

References

Application Notes and Protocols for the Enzymatic Synthesis of (S)-tert-butyl 6-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective synthesis of chiral alcohols is a critical process in the development of pharmaceuticals and other fine chemicals, where a specific enantiomer is often responsible for the desired biological activity. This document provides detailed application notes and protocols for the enzymatic reduction of t-butyl 6-oxohexanoate to (S)-tert-butyl 6-hydroxyhexanoate, a valuable chiral building block. The use of ketoreductases (KREDs) offers a green and highly selective alternative to traditional chemical reductants, often providing excellent yields and near-perfect enantiomeric excess (e.e.). These protocols are designed to be adaptable for both screening of various enzymes and for preparative scale synthesis.

Principle of the Biocatalytic Reduction

The enzymatic reduction of the ketone in t-butyl 6-oxohexanoate to the corresponding (S)-alcohol is achieved using a ketoreductase (KRED). These enzymes, belonging to the oxidoreductase class, utilize a hydride donor, typically the reduced form of nicotinamide adenine dinucleotide phosphate (NADPH), to stereoselectively reduce the carbonyl group. To make the process economically viable, a cofactor regeneration system is employed. This is commonly achieved by using a secondary enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap substrate like glucose, thereby regenerating the NADPH consumed in the primary reaction.

Data Presentation: Performance of Various Biocatalysts

The selection of the biocatalyst is crucial for achieving high conversion and enantioselectivity. Below is a summary of the performance of different ketoreductases and whole-cell systems in the reduction of β-keto esters, which are structurally similar to t-butyl 6-oxohexanoate. This data provides a basis for selecting a suitable enzyme for the target transformation.

BiocatalystSubstrateConversion (%)Enantiomeric Excess (e.e.) (%)Key Reaction Conditions
Mutant Lactobacillus kefir ADH (LkTADH) tert-butyl 6-chloro-3,5-dioxohexanoate94>99.5 (S)Fed-batch strategy with 100 g/L final substrate concentration.[1]
Rhodotorula gracilis AS 2.499 (whole cells) tert-butyl (S)-6-chloro-5-hydroxy-3-oxo-hexanoate68.395.1 (3R, 5S)30 °C, pH 6.0, 1 g/L substrate, 100 g/L yeast, 48 h.[2]
Candida magnoliae Carbonyl Reductase Ethyl 4-chloro-3-oxobutanoateNot specified100 (S)NADPH-dependent, purified enzyme.[3][4]
Sporobolomyces salmonicolor Aldehyde Reductase Various aldehydes and ketonesNot specifiedNot specifiedNADPH-dependent enzyme.[5]

Experimental Workflow

The general workflow for the enzymatic reduction of t-butyl 6-oxohexanoate is depicted below. This process includes reaction setup, monitoring, workup, and analysis.

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_workup Workup and Purification cluster_analysis Analysis A Prepare Buffer and Reagents B Dissolve Substrate, Co-factor, and Co-substrate A->B Combine C Add KRED and GDH Enzymes B->C Initiate D Incubate at Controlled Temperature and pH C->D Maintain E Monitor Reaction Progress (TLC/HPLC) D->E Periodic Sampling F Quench Reaction (e.g., add ethyl acetate) E->F Upon Completion G Extract Organic Phase F->G Separate H Purify by Column Chromatography G->H Isolate Product I Determine Conversion (GC/HPLC) H->I J Determine Enantiomeric Excess (Chiral GC/HPLC) I->J

Caption: Experimental workflow for the enzymatic reduction.

Detailed Experimental Protocols

The following protocols are adapted from established methods for the reduction of similar β-keto esters and can be optimized for the specific reduction of t-butyl 6-oxohexanoate.

Protocol 1: Isolated Enzyme System with Cofactor Regeneration

This protocol utilizes purified ketoreductase and glucose dehydrogenase for the reduction.

Materials:

  • t-butyl 6-oxohexanoate

  • Ketoreductase (KRED)

  • Glucose Dehydrogenase (GDH)

  • NADP⁺ (sodium salt)

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 7.0).

  • Add D-glucose to a final concentration of 1.1 equivalents relative to the substrate.

  • Add NADP⁺ to a final concentration of 0.1 mol% relative to the substrate.

  • Add t-butyl 6-oxohexanoate to the desired final concentration (e.g., 10-50 g/L).

  • Add GDH (e.g., 1-5 mg/mL) and the selected KRED (e.g., 1-5 mg/mL).

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30°C). Maintain the pH at 7.0, adjusting with a dilute base if necessary.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals. Analyze the aliquots by Thin Layer Chromatography (TLC) or a suitable chromatographic method (GC or HPLC) to determine the conversion of the starting material.

  • Workup: Once the reaction is complete, quench it by adding an equal volume of ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure (S)-terthis compound.

Protocol 2: Whole-Cell Biocatalysis

This protocol uses whole microbial cells, which contain the necessary enzymes and cofactor regeneration system.

Materials:

  • t-butyl 6-oxohexanoate

  • Microorganism (e.g., Rhodotorula gracilis)

  • Growth medium (e.g., YM broth)

  • Buffer for reaction (e.g., potassium phosphate buffer, pH 6.0)

  • Glucose (as a co-substrate)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Cell Culture: Cultivate the selected microorganism in a suitable growth medium until it reaches the desired growth phase (e.g., stationary phase).

  • Cell Harvesting: Harvest the cells by centrifugation and wash them with buffer.

  • Reaction Setup: Resuspend the cell pellet in the reaction buffer (e.g., 100 g/L wet cell weight).[2]

  • Add glucose as a co-substrate (e.g., 1.5 equivalents).

  • Add t-butyl 6-oxohexanoate to the desired concentration (e.g., 1 g/L).[2]

  • Reaction Conditions: Incubate the mixture at the optimal temperature (e.g., 30°C) with shaking.[2]

  • Monitoring and Workup: Follow the same procedures for monitoring, workup, and purification as described in Protocol 1.

Analytical Methods for Product Characterization

Accurate determination of conversion and enantiomeric excess is crucial for evaluating the success of the enzymatic reduction.

Determination of Conversion by Gas Chromatography (GC)
  • Column: A standard non-chiral capillary column (e.g., DB-5 or equivalent).

  • Injector Temperature: 250°C

  • Detector (FID) Temperature: 280°C

  • Oven Program: Start at a suitable temperature (e.g., 100°C), hold for 1 minute, then ramp to a higher temperature (e.g., 250°C) at a rate of 10°C/min.

  • Analysis: The conversion can be calculated by comparing the peak area of the product ((S)-terthis compound) to the peak area of the starting material (t-butyl 6-oxohexanoate).

Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)
  • Column: A chiral capillary column, often based on derivatized cyclodextrins (e.g., Rt-βDEXcst).[6]

  • Injector and Detector Temperatures: As per the non-chiral method.

  • Oven Program: An isothermal or slow gradient program is typically required to achieve baseline separation of the enantiomers. For example, hold at 120°C.

  • Analysis: The enantiomeric excess is calculated using the peak areas of the (S) and (R) enantiomers: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Determination of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)
  • Column: A chiral stationary phase (CSP) column (e.g., polysaccharide-based).

  • Mobile Phase: A mixture of hexane and isopropanol is commonly used. The exact ratio will need to be optimized for baseline separation.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (e.g., 210 nm).

  • Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers as described for chiral GC.

Conclusion

The enzymatic reduction of t-butyl 6-oxohexanoate to (S)-terthis compound presents a highly efficient and stereoselective method for the synthesis of this important chiral intermediate. By selecting an appropriate ketoreductase or whole-cell biocatalyst and optimizing the reaction conditions, researchers can achieve high conversions and excellent enantiomeric excess. The protocols and analytical methods provided in these application notes serve as a comprehensive guide for the successful implementation of this biocatalytic transformation in a research and development setting.

References

Application Notes and Protocols: t-Butyl 6-hydroxyhexanoate in the Synthesis of Specialty Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of t-Butyl 6-hydroxyhexanoate and its derivatives in the synthesis of specialty chemicals. This versatile building block is particularly valuable in the fields of medicinal chemistry and materials science.

Introduction to this compound

This compound is a bifunctional molecule containing a hydroxyl group and a t-butyl ester. The hydroxyl group serves as a point for further functionalization, while the t-butyl ester protects the carboxylic acid, which can be deprotected under acidic conditions.[1][2] This unique structure makes it a valuable intermediate in multi-step organic syntheses.

Applications in Specialty Chemical Synthesis

The primary applications of this compound and its derivatives lie in the synthesis of pharmaceuticals and polymers.

2.1 Pharmaceutical Intermediates:

This compound and its analogs are key intermediates in the synthesis of several important pharmaceutical agents.

  • Statins: The related compound, t-Butyl 6-oxohexanoate, is a crucial precursor in the synthesis of cholesterol-lowering drugs such as atorvastatin and rosuvastatin.[3] These drugs function by inhibiting HMG-CoA reductase.[3] The synthesis involves multi-step processes that include selective reductions and other functional group modifications.[3] Another key intermediate for atorvastatin synthesis is (R)-tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate.[4][5]

  • PROTACs (Proteolysis Targeting Chimeras): The bromo-derivative, t-Butyl 6-bromohexanoate, is widely used as a flexible linker in the development of PROTACs.[6][7] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by recruiting them to an E3 ubiquitin ligase.[7][8] The six-carbon chain of t-Butyl 6-bromohexanoate provides an effective linker length for this purpose.[6]

2.2 Polymer Synthesis:

This compound serves as an initiator for the ring-opening polymerization of lactones, leading to the formation of biodegradable polyesters.

  • Poly(ε-caprolactone) (PCL) and Poly(δ-valerolactone) (PVL): It is used to prepare α-tert-butyloxycarbonyl-ω-hydroxyheterobifunctional PCL and PVL.[9]

Experimental Protocols

Detailed methodologies for key experiments involving this compound and its derivatives are provided below.

3.1 Synthesis of this compound from ε-Caprolactone

This protocol describes the synthesis of this compound via the ring-opening of ε-caprolactone.

  • Reaction Scheme:

    G cluster_0 Synthesis of this compound start ε-Caprolactone reagent Potassium tert-butoxide (t-BuOK) in tert-Butanol (t-BuOH) and Dichloromethane (DCM) start->reagent Reflux, 3h product This compound reagent->product

    Synthesis of this compound.
  • Materials:

    • ε-Caprolactone

    • Potassium tert-butoxide (t-BuOK)

    • tert-Butanol (t-BuOH)

    • Dichloromethane (DCM)

    • Toluene

    • Water

    • Brine

    • Sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer, thermocouple, condenser, and nitrogen inlet, add ε-caprolactone (3.7 g, 32 mmol) and t-BuOH (100 mL) in DCM.[10]

    • Add t-BuOK (3.9 g, 35 mmol, 1.1 equiv.).[10]

    • Stir the solution and heat to reflux for 3 hours.[10]

    • After cooling, dilute the solution with toluene.

    • Wash the organic layer with water and then with brine.[10]

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.[10]

  • Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)
ε-Caprolactone114.143.732
Potassium tert-butoxide112.213.935
ProductYield (%)Appearance
This compound80Clear yellow oil

3.2 Synthesis of t-Butyl 6-azidohexanoate from t-Butyl 6-bromohexanoate

This protocol details the conversion of a bromo-derivative to an azide, a versatile intermediate for click chemistry.

  • Reaction Workflow:

    G cluster_1 Azide Synthesis Workflow start Dissolve t-Butyl 6-bromohexanoate in DMF add_reagent Add Sodium Azide (NaN₃) start->add_reagent react Stir at room temperature overnight add_reagent->react workup Aqueous workup and extraction react->workup purify Purification workup->purify product t-Butyl 6-azidohexanoate purify->product

    Workflow for azide synthesis.[11]
  • Materials:

    • t-Butyl 6-bromohexanoate

    • Sodium azide (NaN₃)

    • Anhydrous Dimethylformamide (DMF)

    • Diethyl ether or Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve t-Butyl 6-bromohexanoate (1.0 eq) in anhydrous DMF.[11]

    • Add sodium azide (1.5 - 3.0 eq) to the solution.[11]

    • Stir the reaction mixture at room temperature for approximately 18 hours.[11]

    • Monitor the reaction progress using thin-layer chromatography (TLC).[11]

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.[11]

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[11]

  • Quantitative Data Summary:

NucleophileReagentSolventTemperature (°C)Time (h)ProductYield (%)
AzideSodium azideDMFRoom Temperature18t-Butyl 6-azidohexanoate>90 (Typical)

3.3 Alkylation of Amines with t-Butyl 6-bromohexanoate for PROTAC Synthesis

This protocol outlines a general procedure for the alkylation of primary or secondary amines, a key step in the synthesis of PROTAC linkers.

  • Logical Relationship for PROTAC Synthesis:

    G cluster_2 PROTAC Synthesis Logic linker_precursor t-Butyl 6-bromohexanoate alkylation SN2 Alkylation linker_precursor->alkylation amine Primary or Secondary Amine (on E3 Ligase Ligand or Target Ligand) amine->alkylation linked_intermediate N-Alkylated Intermediate alkylation->linked_intermediate deprotection Acidic Deprotection (e.g., TFA) linked_intermediate->deprotection final_coupling Amide Coupling to Second Ligand deprotection->final_coupling protac Final PROTAC Molecule final_coupling->protac

    Logical workflow for PROTAC synthesis.
  • Materials:

    • Primary or secondary amine

    • t-Butyl 6-bromohexanoate

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (MeCN)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of the amine (1.0 eq) in acetonitrile, add potassium carbonate (4.0 eq) and t-Butyl 6-bromohexanoate (1.5 eq).[6]

    • Stir the reaction mixture at 80 °C overnight.[6]

    • Monitor the reaction by TLC or LC-MS.[6]

    • After cooling, dilute the mixture with ethyl acetate and wash with brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[7]

    • Purify the crude product by column chromatography on silica gel.[6]

  • Reaction Parameters for Amine Alkylation:

Amine TypeBaseSolventTemperature (°C)
Primary or SecondaryPotassium CarbonateAcetonitrile80

References

Application Notes and Protocols for the Characterization of t-Butyl 6-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the analytical techniques for the characterization of t-Butyl 6-hydroxyhexanoate (CAS No. 73839-20-0). This document outlines the methodologies for confirming the identity, purity, and physicochemical properties of this bifunctional molecule, which is valuable as a linker in chemical synthesis and drug development. The protocols herein describe the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC) for a thorough analysis.

Introduction

This compound is a linear aliphatic ester containing a terminal hydroxyl group and a tert-butyl ester moiety. The hydroxyl group offers a reactive site for further functionalization, while the tert-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions.[1] Accurate characterization of this compound is crucial to ensure its quality and suitability for subsequent synthetic steps. This document provides detailed protocols for its analysis.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₀H₂₀O₃[2]
Molecular Weight 188.26 g/mol [2]
Appearance Colorless to light yellow liquid[2]
CAS Number 73839-20-0[2]

Analytical Techniques and Protocols

A multi-technique approach is recommended for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, confirming the presence of key functional groups and the overall carbon skeleton.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the proton environment in the molecule.

Protocol:

  • Sample Preparation: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS) can be used as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 300 MHz or higher NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Expected Chemical Shifts:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
-C(CH ₃)₃~1.44Singlet9H
-CH₂-CH ₂-CH₂-~1.35-1.45Multiplet2H
-CH ₂-CH₂-OH~1.55-1.65Multiplet2H
-CH ₂-COO-~2.20Triplet2H
-CH ₂-OH~3.64Triplet2H
-OH VariableSinglet (broad)1H

Note: The chemical shifts are predicted based on the analysis of structurally similar compounds.

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum is used to identify all non-equivalent carbon atoms in the molecule.

Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on a 75 MHz or higher NMR spectrometer.

  • Data Acquisition: Use a standard proton-decoupled pulse sequence.

Expected Chemical Shifts:

Carbon AtomChemical Shift (δ, ppm)
-C (CH₃)₃~28.1
-CH₂-C H₂-CH₂-~24.8
-C H₂-CH₂-OH~25.5
-C H₂-COO-~32.4
-C H₂-OH~34.2
>C =O~62.7
-C (CH₃)₃~80.3
>C =O~173.2

Note: The chemical shifts are predicted based on the analysis of structurally similar compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound.

Protocol:

  • Sample Preparation: The sample can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Acquire the spectrum using an FTIR spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Expected Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
O-H Stretch (alcohol)3600-3200Strong, Broad
C-H Stretch (alkane)2950-2850Strong
C=O Stretch (ester)~1730Strong
C-O Stretch (ester)1300-1000Strong
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile compound.

Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 80 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

Expected Mass Spectrum Data:

m/zInterpretation
188.14[M]⁺ (Molecular Ion)
131.08[M - C₄H₉]⁺ (Loss of t-butyl group)
115.08[M - OC₄H₉]⁺ (Loss of t-butoxy group)
101.06[M - C₄H₉O₂]⁺ (Further fragmentation)
57.07[C₄H₉]⁺ (t-butyl cation)

Note: Fragmentation patterns are predicted based on typical ester fragmentation.

Gas Chromatography (GC) for Purity Assessment

GC with a Flame Ionization Detector (FID) is a robust method for determining the purity of this compound.

Protocol:

  • Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., 1 mg/mL in dichloromethane).

  • Instrumentation: A gas chromatograph equipped with an FID.

  • GC Conditions: Use the same GC conditions as described for GC-MS.

  • Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A Certificate of Analysis for this compound reported a purity of 95.44% by GC.[2]

Visualized Workflows

The following diagrams illustrate the general workflows for the analytical characterization of this compound.

cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Dissolve Dissolve in CDCl3 Sample->Dissolve for NMR Dilute Dilute in Dichloromethane Sample->Dilute for GC-MS FTIR FTIR Spectrometer Sample->FTIR Neat or ATR NMR NMR Spectrometer Dissolve->NMR GCMS GC-MS System Dilute->GCMS Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group Identification FTIR->Functional_Groups Purity Purity Assessment & MW Confirmation GCMS->Purity start Start Purity Analysis sample_prep Prepare 1 mg/mL solution in Dichloromethane start->sample_prep injection Inject into GC-FID sample_prep->injection separation Separation on DB-5ms column injection->separation detection Flame Ionization Detection separation->detection data_analysis Calculate Area % detection->data_analysis report Report Purity data_analysis->report

References

Purity Analysis of Hydroxyhexanoate Esters: Application Notes and Protocols for HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative purity analysis of hydroxyhexanoate esters using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are essential for quality control, stability testing, and characterization of these compounds in pharmaceutical and chemical research.

I. High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds like hydroxyhexanoate esters. A reversed-phase HPLC method is typically employed for the separation and quantification of these analytes.

Application Note: HPLC Purity Analysis of Ethyl 3-Hydroxyhexanoate

This application note outlines a general reversed-phase HPLC method suitable for determining the purity of ethyl 3-hydroxyhexanoate. The method's parameters can be adapted and validated for other hydroxyhexanoate esters.

Introduction

Ethyl 3-hydroxyhexanoate is a key intermediate in various synthetic processes. Ensuring its purity is critical for downstream applications. This HPLC method provides a reliable approach for separating the main component from potential impurities.

Chromatographic Conditions

A C18 reversed-phase column is used to separate the components based on their hydrophobicity.[1] The mobile phase consists of an organic solvent and an aqueous buffer, with UV detection being a common and effective detection method.[2][3]

Table 1: HPLC Method Parameters for Ethyl 3-Hydroxyhexanoate Analysis

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 30% B to 80% B over 15 minutes, then hold at 80% B for 5 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 210 nm
Column Temperature 30°C
Run Time 25 minutes

Method Validation Summary

The following table summarizes typical validation parameters for a similar analytical method for organic acids.[4][5][6] These values are representative and would require specific validation for ethyl 3-hydroxyhexanoate.

Table 2: Typical HPLC Method Validation Parameters

ParameterRepresentative Value
Retention Time Analyte dependent
Linearity (R²) > 0.998
Linear Range 1 - 200 µg/mL
Limit of Detection (LOD) 0.03 - 3.31 µg/mL[4]
Limit of Quantification (LOQ) 0.10 - 11.03 µg/mL[4]
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 2%
Experimental Protocol: HPLC Purity Analysis

1. Materials and Reagents

  • Ethyl 3-hydroxyhexanoate sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Phosphoric acid (85%)

  • 0.45 µm syringe filters

2. Standard and Sample Preparation

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of ethyl 3-hydroxyhexanoate reference standard and dissolve in 100 mL of mobile phase B (acetonitrile).

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the ethyl 3-hydroxyhexanoate sample and dissolve in 100 mL of mobile phase B.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[7][8]

3. HPLC System Setup and Operation

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Set the column temperature to 30°C.

  • Set the UV detector wavelength to 210 nm.

  • Inject the standard and sample solutions and record the chromatograms.

4. Data Analysis

  • Identify the peak corresponding to ethyl 3-hydroxyhexanoate in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the purity of the sample using the area percent method, assuming all impurities have a similar response factor to the main component.

    Purity (%) = (Area of main peak / Total area of all peaks) x 100

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Start weigh_standard Accurately weigh reference standard prep_start->weigh_standard weigh_sample Accurately weigh sample prep_start->weigh_sample dissolve_standard Dissolve in Acetonitrile weigh_standard->dissolve_standard filter_solutions Filter solutions (0.45 µm) dissolve_standard->filter_solutions dissolve_sample Dissolve in Acetonitrile weigh_sample->dissolve_sample dissolve_sample->filter_solutions hplc_system Equilibrate HPLC System (C18 Column) filter_solutions->hplc_system set_conditions Set Chromatographic Conditions (Gradient, Flow Rate, Temp) hplc_system->set_conditions inject_solutions Inject Standard and Sample set_conditions->inject_solutions detect_peaks UV Detection at 210 nm inject_solutions->detect_peaks acquire_chromatograms Acquire Chromatograms detect_peaks->acquire_chromatograms identify_peaks Identify Peaks by Retention Time acquire_chromatograms->identify_peaks calculate_purity Calculate Purity (Area % Method) identify_peaks->calculate_purity report_results Report Results calculate_purity->report_results GC_Workflow cluster_prep Sample Preparation and Derivatization cluster_gc GC-FID Analysis cluster_data Data Analysis prep_start Start weigh_sample Accurately weigh sample prep_start->weigh_sample add_pyridine Add Pyridine weigh_sample->add_pyridine add_bstfa Add BSTFA + 1% TMCS add_pyridine->add_bstfa heat_sample Heat at 60°C for 30 min add_bstfa->heat_sample cool_sample Cool to room temperature heat_sample->cool_sample dilute_sample Dilute with Hexane cool_sample->dilute_sample gc_system Set GC-FID Conditions dilute_sample->gc_system inject_sample Inject Derivatized Sample gc_system->inject_sample separate_components Chromatographic Separation (DB-5ms Column) inject_sample->separate_components detect_peaks Flame Ionization Detection separate_components->detect_peaks acquire_chromatogram Acquire Chromatogram detect_peaks->acquire_chromatogram identify_main_peak Identify Main Peak acquire_chromatogram->identify_main_peak calculate_purity Calculate Purity (Area % Method) identify_main_peak->calculate_purity report_results Report Results calculate_purity->report_results

References

Chemoenzymatic Pathways to Chiral Hydroxyhexanoate Esters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemoenzymatic synthesis of chiral hydroxyhexanoate esters. These compounds are valuable chiral building blocks for the synthesis of various pharmaceuticals and fine chemicals. The following sections outline key enzymatic and chemoenzymatic strategies, including asymmetric reduction and enzymatic kinetic resolution, to obtain high-purity enantiomers of hydroxyhexanoate esters.

Asymmetric Reduction of Ketone Precursors

Asymmetric reduction of a prochiral ketone is a highly efficient method for producing a single enantiomer of a chiral alcohol. This approach can achieve high yields and excellent enantioselectivity.

Whole-Cell Biocatalysis for Ethyl (S)-5-hydroxyhexanoate

The enantioselective reduction of ethyl 5-oxohexanoate can be effectively carried out using whole-cell biocatalysts, such as Pichia methanolica. This method offers the advantage of in-situ cofactor regeneration.

Experimental Protocol: Asymmetric Reduction of Ethyl 5-oxohexanoate using Pichia methanolica

  • Inoculum Preparation: A culture of Pichia methanolica (SC 16116) is grown in a suitable medium (e.g., YM broth) at 28°C with shaking for 24-48 hours.

  • Biotransformation: The cells are harvested by centrifugation and resuspended in a buffered medium (e.g., 0.1 M phosphate buffer, pH 7.0) containing a carbon source (e.g., glucose).

  • Substrate Addition: Ethyl 5-oxohexanoate is added to the cell suspension to a final concentration of 1-5 g/L.

  • Reaction Conditions: The reaction mixture is incubated at 28-30°C with agitation for 24-72 hours. The progress of the reaction is monitored by GC or HPLC.

  • Work-up and Purification: After the reaction is complete, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield ethyl (S)-5-hydroxyhexanoate.[1]

Ketoreductase-Catalyzed Synthesis of Methyl (R)-8-chloro-6-hydroxyoctanoate

Ketoreductases (KREDs) are highly selective enzymes for the synthesis of chiral alcohols. Structure-guided protein engineering of these enzymes can lead to variants with improved activity and stereoselectivity.[2]

Experimental Protocol: Ketoreductase-Catalyzed Reduction

  • Reaction Setup: In a temperature-controlled vessel, a buffered solution (e.g., 100 mM phosphate buffer, pH 7.0) is prepared containing the keto ester substrate (e.g., methyl 8-chloro-6-oxooctanoate), a cofactor (NADPH or NADH), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

  • Enzyme Addition: The engineered ketoreductase is added to the reaction mixture.

  • Reaction Conditions: The reaction is maintained at a controlled temperature (e.g., 30°C) with gentle stirring. The pH is maintained at 7.0.

  • Monitoring: The reaction progress is monitored by HPLC or GC to determine the conversion and enantiomeric excess.

  • Purification: Upon completion, the reaction mixture is worked up by extracting the product with an organic solvent. The organic phase is then dried and concentrated, followed by purification of the chiral hydroxy ester.

Enzymatic Kinetic Resolution of Racemic Hydroxyhexanoate Esters

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. Lipases are particularly effective for the resolution of chiral alcohols and esters through enantioselective acylation or hydrolysis.

Lipase-Catalyzed Acetylation of Racemic Hydroxyalkanephosphonates

Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a robust and highly selective biocatalyst for the kinetic resolution of alcohols.

Experimental Protocol: CALB-Catalyzed Acetylation

  • Reaction Setup: To a solution of the racemic hydroxyalkanephosphonate (100 mg) in an organic solvent (e.g., benzene or THF, 3 mL), add an acyl donor (e.g., vinyl acetate, 0.5 mL).

  • Enzyme Addition: Add CALB (100 mg) to initiate the reaction.

  • Reaction Conditions: Maintain the mixture at 45°C with stirring.

  • Monitoring and Termination: Monitor the reaction progress by chiral HPLC or GC. When the desired conversion (typically close to 50%) is reached, terminate the reaction by filtering off the enzyme.

  • Work-up: Wash the filtered enzyme with acetone. The filtrate contains the acylated product and the unreacted alcohol, which can be separated by column chromatography.

Enantioselective Hydrolysis using Pseudomonas fluorescens Lipase

Lipases can also be used for the enantioselective hydrolysis of racemic esters.

Experimental Protocol: Enantioselective Hydrolysis of Racemic Ethyl 2-Hydroxyhexanoate

  • Reaction Setup: A suspension of racemic ethyl 2-hydroxyhexanoate (80.0 g) is prepared in a buffered aqueous solution.

  • Enzyme Addition: Lipase from Pseudomonas fluorescens (e.g., P-30 Amano, 1.0 g) is added to the mixture.[3]

  • Reaction Conditions: The reaction is stirred at a controlled temperature until approximately 50% conversion is achieved.

  • Work-up and Separation: The reaction mixture is worked up to separate the unreacted ester and the hydrolyzed acid. This allows for the isolation of the (2R)-ester and the (2S)-acid.[3]

Quantitative Data Summary

MethodEnzyme/BiocatalystSubstrateProductYield (%)Enantiomeric Excess (ee) (%)
Asymmetric ReductionPichia methanolica SC 16116Ethyl 5-oxohexanoateEthyl (S)-5-hydroxyhexanoate80-90>95
Enzymatic SuccinylationImmobilized Lipase PS-30Racemic 5-hydroxyhexanenitrile(S)-5-hydroxyhexanenitrile34>99
Enzymatic HydrolysisCandida antarctica lipaseRacemic 5-acetoxy hexanenitrile(S)-5-acetoxyhexanenitrile42>99
Ketoreductase ReductionEngineered Scheffersomyces stipites KREDMethyl 8-chloro-6-oxooctanoateMethyl (R)-8-chloro-6-hydroxyoctanoate-98.0
Ketoreductase DKRKRED-108α-alkyl substituted-β-keto esters(2R,3R)-α-alkyl-β-hydroxy esters->99

Visualized Workflows

Chemoenzymatic_Synthesis_Routes cluster_asymmetric_reduction Asymmetric Reduction cluster_kinetic_resolution Enzymatic Kinetic Resolution cluster_hydrolysis_resolution Enzymatic Hydrolysis Resolution keto_ester Keto Ester (e.g., Ethyl 5-oxohexanoate) chiral_hydroxy_ester_S Chiral Hydroxy Ester (S)-enantiomer keto_ester->chiral_hydroxy_ester_S Ketoreductase or Whole-Cell Catalyst (e.g., Pichia methanolica) + Cofactor (NAD(P)H) racemic_hydroxy_ester Racemic Hydroxy Ester acylated_R_ester (R)-Acylated Ester racemic_hydroxy_ester->acylated_R_ester Lipase (e.g., CALB) + Acyl Donor unreacted_S_alcohol (S)-Hydroxy Ester racemic_hydroxy_ester->unreacted_S_alcohol Remains racemic_ester Racemic Ester (e.g., Racemic Acetoxy Nitrile) hydrolyzed_R_alcohol (R)-Hydroxy Nitrile racemic_ester->hydrolyzed_R_alcohol Lipase (e.g., C. antarctica) + H2O unreacted_S_ester (S)-Acetoxy Nitrile racemic_ester->unreacted_S_ester Remains

Caption: Chemoenzymatic routes to chiral hydroxyhexanoate esters.

Experimental_Workflow_Kinetic_Resolution start Start: Racemic Hydroxy Ester dissolve Dissolve in Organic Solvent with Acyl Donor start->dissolve add_enzyme Add Immobilized Lipase (e.g., Novozym 435) dissolve->add_enzyme react Incubate at Controlled Temperature (e.g., 45°C) add_enzyme->react monitor Monitor Reaction by HPLC/GC (Target ~50% conversion) react->monitor stop Stop Reaction: Filter to remove enzyme monitor->stop separate Separation by Chromatography stop->separate product_ester Product 1: (R)-Acylated Ester separate->product_ester product_alcohol Product 2: (S)-Hydroxy Ester separate->product_alcohol

References

Troubleshooting & Optimization

Technical Support Center: Optimizing t-Butyl 6-hydroxyhexanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of t-Butyl 6-hydroxyhexanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental outcomes. Here you will find frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Question 1: Why is my reaction yield of this compound significantly lower than the expected ~80%?

Answer: Low yields can stem from several factors. Consider the following possibilities and troubleshooting steps:

  • Moisture Contamination: The presence of water in the reaction can consume the base (potassium tert-butylate) and hydrolyze the starting material (ε-caprolactone) or the product.

    • Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Inactive Base: Potassium tert-butylate is highly reactive and can degrade upon improper storage.

    • Solution: Use a fresh bottle of potassium tert-butylate or a recently opened container stored under inert gas. It is crucial to handle the base quickly in a dry environment.

  • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reflux period. Ensure the reaction mixture reaches the appropriate reflux temperature.[1]

  • Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.

    • Solution: Use a slight excess of potassium tert-butylate (e.g., 1.1 equivalents) to ensure the complete activation of tert-butanol.[1]

Question 2: My final product is impure. What are the likely contaminants and how can I remove them?

Answer: Common impurities include unreacted starting materials and byproducts from side reactions.

  • Unreacted ε-Caprolactone: If the reaction did not go to completion, you will have leftover starting material.

    • Purification: This can typically be removed by silica gel column chromatography.

  • 6-Hydroxyhexanoic Acid: This can form if the ester product is hydrolyzed, particularly during the workup if conditions are too acidic or basic for prolonged periods.

    • Purification: A mild aqueous wash (e.g., with saturated sodium bicarbonate solution) during the workup can help remove acidic impurities. Subsequent column chromatography should separate the product from any remaining acid.

  • Polymerization of ε-Caprolactone: Ring-opening polymerization can occur, especially in the presence of impurities or at high temperatures for extended times.

    • Prevention: Ensure high-purity starting materials and stick to the recommended reaction temperature and time.

    • Purification: Polymeric byproducts are typically high molecular weight and can often be removed by precipitation or careful column chromatography.

Question 3: The reaction seems to be very slow or is not starting at all. What should I check?

Answer: A stalled reaction is often due to issues with the reagents or reaction setup.

  • Check Reagents: As mentioned, the primary suspect is often the potassium tert-butylate. Verifying its activity is key.

  • Inert Atmosphere: Ensure your reaction setup is properly sealed and under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from quenching the reaction.[1]

  • Stirring: Inadequate stirring can lead to poor mixing of the reagents, especially in a heterogeneous mixture. Ensure the magnetic stirrer is functioning correctly and the stir bar is of an appropriate size.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Materials ε-Caprolactone, tert-Butanol[1]
Base Potassium tert-butylate[1]
Solvent Dichloromethane (DCM)[1]
Reaction Time 3 hours[1]
Reaction Temperature Reflux[1]
Yield 80%[1]

Experimental Protocol

This protocol details the synthesis of this compound from ε-caprolactone and tert-butanol.

Materials:

  • ε-Caprolactone

  • tert-Butanol

  • Potassium tert-butylate

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Nitrogen or Argon gas inlet

  • Separatory funnel

Procedure:

  • Reaction Setup: To a 250 mL oven-dried round bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add ε-caprolactone (e.g., 3.7 g, 32 mmol) and anhydrous dichloromethane (100 mL).

  • Addition of Alcohol: Add tert-butanol to the flask.

  • Addition of Base: Carefully add potassium tert-butylate (e.g., 3.9 g, 35 mmol, 1.1 equiv.) to the solution.[1]

  • Reaction: Heat the mixture to reflux and maintain for 3 hours under an inert atmosphere.[1] Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete (as indicated by TLC), cool the flask to room temperature.

  • Quenching: Slowly add water to the reaction mixture to quench any remaining potassium tert-butylate.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with deionized water and then with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Purification: The crude product can be further purified by silica gel column chromatography if necessary.

Visualizations

The following diagrams illustrate the chemical pathway and a troubleshooting workflow for the synthesis.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product e_caprolactone ε-Caprolactone reaction Ring Opening e_caprolactone->reaction + t_butanol tert-Butanol t_butanol->reaction k_tert_butoxide Potassium tert-butylate k_tert_butoxide->reaction Base dcm DCM (Solvent) dcm->reaction Solvent product This compound reaction->product G start Start Synthesis check_yield Is Yield > 80%? start->check_yield low_yield Low Yield Troubleshooting check_yield->low_yield No check_purity Is Product Pure? check_yield->check_purity Yes low_yield->start Implement Solutions impurity_issues Impurity Troubleshooting check_purity->impurity_issues No success Synthesis Successful check_purity->success Yes impurity_issues->start Re-purify or Re-synthesize

References

Technical Support Center: Purification of Crude t-Butyl 6-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of crude t-Butyl 6-hydroxyhexanoate post-synthesis. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the typical characteristics of crude this compound after synthesis?

A1: Crude this compound, particularly when synthesized from ε-caprolactone and tert-butanol, is often obtained as a clear yellow or light yellow oil after the initial work-up procedure.[1] The purity of the crude product can be variable, and it may contain unreacted starting materials and side products.

Q2: What are the most common impurities in a crude reaction mixture of this compound?

A2: The likely impurities depend on the synthetic route and work-up conditions. For the synthesis from ε-caprolactone and potassium tert-butoxide in tert-butanol, common impurities may include:

  • Unreacted ε-caprolactone: The starting lactone.

  • tert-Butanol: The reactant and solvent.

  • 6-Hydroxyhexanoic acid: Formed by hydrolysis of either the product or ε-caprolactone during work-up.

  • Potassium salts: Remnants from the base used in the reaction.

Q3: What is the recommended primary purification method for crude this compound?

A3: Column chromatography using silica gel is a highly effective and recommended method for purifying crude this compound to remove polar and non-polar impurities.

Q4: Can distillation be used to purify this compound?

A4: While distillation under reduced pressure is a potential purification method for liquid compounds, its suitability for this compound would depend on its boiling point and thermal stability. Care must be taken as the hydroxyl group can lead to decomposition at elevated temperatures. Column chromatography is generally a more reliable method for achieving high purity.

Q5: How can the purity of this compound be assessed?

A5: The purity of this compound can be effectively determined using Gas Chromatography (GC). Commercial suppliers often report purity levels of around 95% as determined by GC.[1] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is an excellent technique for confirming the structure and assessing purity by identifying characteristic peaks of the product and any impurities.

Troubleshooting Guide for Column Chromatography Purification

This guide addresses common issues encountered during the column chromatography of crude this compound.

ProblemPossible Cause(s)Solution(s)
Product does not elute from the column The mobile phase is not polar enough.1. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in the hexane/ethyl acetate mixture.2. Before running the column, perform Thin Layer Chromatography (TLC) with various solvent systems to determine the optimal eluent composition for an Rf value of 0.2-0.4.
Poor separation of product and impurities 1. The mobile phase is too polar.2. The column was not packed properly, leading to channeling.3. The sample was loaded in too large a volume of solvent.1. Start with a less polar mobile phase (e.g., a lower percentage of ethyl acetate) and gradually increase the polarity (gradient elution).2. Ensure the silica gel is packed uniformly without any air bubbles or cracks.3. Dissolve the crude sample in a minimal amount of solvent for loading onto the column.
Fractions are contaminated with a more polar impurity (e.g., 6-hydroxyhexanoic acid) The polarity of the eluent was increased too quickly.Start with a low polarity mobile phase to first elute the less polar impurities and the product. The more polar impurities like the carboxylic acid will remain adsorbed to the top of the silica gel and can be washed off later with a highly polar solvent if necessary.
Product appears to have decomposed on the column The silica gel is too acidic, causing hydrolysis of the tert-butyl ester.1. Use neutral or deactivated silica gel.2. Do not let the column run for an excessively long time.

Experimental Protocol: Purification by Column Chromatography

This protocol provides a detailed methodology for the purification of crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (flash grade, 40-63 µm)

  • Hexanes (reagent grade)

  • Ethyl acetate (reagent grade)

  • Glass chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and developing stain (e.g., potassium permanganate)

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate and develop it in various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 2:1) to find a solvent system that gives the product an Rf value of approximately 0.2-0.4.

  • Column Preparation:

    • Select an appropriately sized chromatography column. A general guideline is to use 40-60 g of silica gel for every 1 g of crude material.

    • Prepare a slurry of the silica gel in the initial, low-polarity mobile phase determined from the TLC analysis.

    • Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform and crack-free bed. A thin layer of sand can be added to the top to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a non-polar solvent like dichloromethane or the initial mobile phase.

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Allow the sample to fully adsorb onto the silica gel.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial low-polarity mobile phase.

    • Collect fractions and monitor their composition by TLC. Since this compound is not UV-active, use a potassium permanganate stain for visualization.

    • If necessary, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate to elute the product.

  • Product Isolation:

    • Combine the fractions containing the pure product as determined by TLC.

    • Remove the solvent from the combined fractions using a rotary evaporator under reduced pressure to obtain the purified this compound as a colorless to light yellow oil.

Quantitative Data Summary

ParameterValueReference
Typical Appearance Colorless to light yellow liquid[1]
Purity (Commercial Sample, by GC) 95.44%[1]
Molecular Formula C₁₀H₂₀O₃
Molecular Weight 188.26 g/mol

Experimental Workflow and Logic Diagrams

PurificationWorkflow Crude Crude t-Butyl 6-hydroxyhexanoate (Oil) Dissolve Dissolve in minimal non-polar solvent Crude->Dissolve Load Load onto Silica Gel Column Dissolve->Load Elute_NonPolar Elute with low polarity solvent (e.g., Hexanes:EtOAc 9:1) Load->Elute_NonPolar Monitor Monitor fractions by TLC (KMnO4 stain) Elute_NonPolar->Monitor Elute_Polar Increase polarity (e.g., Hexanes:EtOAc 4:1) Elute_Polar->Monitor Monitor->Elute_Polar Product not eluting Combine Combine pure fractions Monitor->Combine Pure fractions identified Evaporate Solvent removal (Rotary Evaporator) Combine->Evaporate Pure Pure t-Butyl 6-hydroxyhexanoate Evaporate->Pure

Caption: Experimental workflow for the purification of this compound.

TroubleshootingLogic decision decision issue issue solution solution start Start Column Chromatography check_elution Is the product eluting? start->check_elution check_purity Are fractions pure by TLC? check_elution->check_purity Yes no_elution No Elution check_elution->no_elution No poor_separation Poor Separation check_purity->poor_separation No success Purification Successful check_purity->success Yes increase_polarity Increase eluent polarity no_elution->increase_polarity increase_polarity->check_elution optimize_solvent Optimize solvent system (use gradient elution) poor_separation->optimize_solvent optimize_solvent->start

Caption: Troubleshooting logic for column chromatography purification.

References

common side reactions in the synthesis of t-Butyl 6-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of t-Butyl 6-hydroxyhexanoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: There are two main synthetic routes for the preparation of this compound:

  • Acid-Catalyzed Esterification: This method involves the reaction of 6-hydroxyhexanoic acid with isobutylene in the presence of an acid catalyst, such as sulfuric acid.

  • Ring-Opening of ε-Caprolactone: This route utilizes the ring-opening of ε-caprolactone with potassium tert-butoxide in an appropriate solvent.

Q2: What are the most common side reactions to be aware of during the synthesis?

A2: The common side reactions are dependent on the chosen synthetic route.

  • For the acid-catalyzed esterification with isobutylene, the main side reactions include the formation of di-tert-butyl ether, oligomerization of 6-hydroxyhexanoic acid, and the formation of 2-methylpropene.

  • In the ring-opening of ε-caprolactone with potassium tert-butoxide, potential side reactions include polymerization of ε-caprolactone and elimination reactions that can be promoted by the strong base.

Q3: How can I purify the final product?

A3: Purification of this compound typically involves standard laboratory techniques. After an aqueous workup to remove the catalyst and water-soluble impurities, the crude product can be purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities to be removed.

Q4: What analytical techniques are recommended for product characterization and impurity detection?

A4: A combination of spectroscopic and chromatographic methods is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify major impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile side products and unreacted starting materials.

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification of non-volatile impurities like oligomers.

Troubleshooting Guides

Synthesis Route 1: Acid-Catalyzed Esterification of 6-Hydroxyhexanoic Acid with Isobutylene

Problem 1: Low yield of this compound.

Potential Cause Troubleshooting/Optimization Strategy Expected Outcome
Incomplete Reaction Increase reaction time or catalyst loading. Ensure efficient mixing.Increased conversion of starting materials to product.
Equilibrium Limitation Use an excess of isobutylene or remove water as it forms (e.g., using a Dean-Stark apparatus).Shift the equilibrium towards the product side, increasing the yield.
Side Reactions Optimize reaction temperature; lower temperatures may reduce side reactions but require longer reaction times.Minimized formation of byproducts such as di-tert-butyl ether and 2-methylpropene.

Problem 2: Presence of significant amounts of oligomers.

Potential Cause Troubleshooting/Optimization Strategy Expected Outcome
High Reaction Temperature Lower the reaction temperature.Reduced rate of intermolecular esterification of 6-hydroxyhexanoic acid.
High Concentration Perform the reaction at a lower concentration of 6-hydroxyhexanoic acid.Decreased probability of intermolecular reactions leading to oligomers.
Synthesis Route 2: Ring-Opening of ε-Caprolactone with Potassium tert-Butoxide

Problem 1: Low yield of this compound.

Potential Cause Troubleshooting/Optimization Strategy Expected Outcome
Incomplete Reaction Ensure the potassium tert-butoxide is fresh and anhydrous. Increase reaction time or temperature moderately.Improved conversion of ε-caprolactone.
Polymerization of ε-Caprolactone Control the stoichiometry of the reactants carefully. Use a non-polar, aprotic solvent.Favor the formation of the monomeric product over the polymer.

Problem 2: Formation of unknown byproducts.

Potential Cause Troubleshooting/Optimization Strategy Expected Outcome
Elimination Reactions Use a less hindered base if possible, or optimize the reaction temperature to be as low as feasible.Reduced formation of elimination byproducts.
Hydrolysis of Product Ensure anhydrous conditions throughout the reaction and workup.Minimized hydrolysis of the tert-butyl ester back to the carboxylic acid.

Quantitative Data Summary

The following tables provide representative quantitative data for the synthesis of this compound and related reactions.

Table 1: Representative Yields for the Synthesis of this compound

Synthetic Route Key Reagents Typical Yield Reference
Ring-Openingε-Caprolactone, Potassium tert-butoxide, tert-Butanol, Dichloromethane~80%[1]
Acid-Catalyzed EsterificationAcetic Acid, Isobutylene, H₂SO₄~85% (for tert-butyl acetate)[1]

Note: The yield for the acid-catalyzed esterification is for a related synthesis and serves as a representative example.

Table 2: Common Side Products and Their Estimated Prevalence

Synthetic Route Side Product Estimated Prevalence Controlling Factors
Acid-Catalyzed EsterificationOligomers of 6-hydroxyhexanoic acid5-15%Reaction concentration and temperature.[2]
Acid-Catalyzed Esterification2-MethylpropeneVariableFormed from the t-butyl cation; can be minimized by controlling temperature.
Ring-OpeningPoly(ε-caprolactone)Can be significantStoichiometry of reactants, solvent polarity.
Ring-OpeningElimination ProductsMinorChoice of base, temperature.

Note: The prevalence of oligomers is an estimate based on studies of similar hydroxy acids.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Ring-Opening of ε-Caprolactone[1]

Materials:

  • ε-Caprolactone

  • tert-Butanol (t-BuOH)

  • Potassium tert-butoxide (t-BuOK)

  • Dichloromethane (DCM)

  • Toluene

  • Water

  • Brine

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add ε-caprolactone (3.7 g, 32 mmol) and tert-Butanol (100 mL) in Dichloromethane.

  • Add potassium tert-butoxide (3.9 g, 35 mmol, 1.1 equiv.).

  • Stir the solution and heat to reflux for 3 hours under a nitrogen atmosphere.

  • After cooling to room temperature, dilute the solution with toluene.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Synthesis of t-Butyl Esters via Acid-Catalyzed Reaction with Isobutylene (General Procedure)[1]

Materials:

  • Carboxylic Acid (e.g., 6-hydroxyhexanoic acid)

  • Isobutylene (liquefied)

  • Sulfuric Acid (H₂SO₄)

  • Anhydrous Ether

Procedure:

  • In a pressure vessel, dissolve the carboxylic acid in anhydrous ether.

  • Cool the solution and add a catalytic amount of concentrated sulfuric acid.

  • Add a molar excess of liquefied isobutylene.

  • Seal the vessel and allow the reaction to proceed at room temperature with stirring for several hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully vent the excess isobutylene.

  • Quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with ether, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product by column chromatography.

Visualizations

Synthesis_Pathways cluster_0 Acid-Catalyzed Esterification cluster_1 Ring-Opening of ε-Caprolactone 6-Hydroxyhexanoic Acid 6-Hydroxyhexanoic Acid t-Butyl 6-hydroxyhexanoate_A This compound 6-Hydroxyhexanoic Acid->t-Butyl 6-hydroxyhexanoate_A + Isobutylene (H+ catalyst) Oligomers Oligomers 6-Hydroxyhexanoic Acid->Oligomers Self-condensation Isobutylene Isobutylene 2-Methylpropene 2-Methylpropene Isobutylene->2-Methylpropene Rearrangement ε-Caprolactone ε-Caprolactone t-Butyl 6-hydroxyhexanoate_B This compound ε-Caprolactone->t-Butyl 6-hydroxyhexanoate_B + t-BuOK/t-BuOH Poly(ε-caprolactone) Poly(ε-caprolactone) ε-Caprolactone->Poly(ε-caprolactone) Polymerization Potassium tert-butoxide Potassium tert-butoxide

Caption: Synthetic pathways to this compound and common side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Route Identify Synthetic Route Start->Identify_Route Acid_Route Acid-Catalyzed Esterification Identify_Route->Acid_Route Route 1 Ring_Opening_Route Ring-Opening Identify_Route->Ring_Opening_Route Route 2 Analyze_Impurities Analyze Impurities (GC-MS, NMR) Acid_Route->Analyze_Impurities Ring_Opening_Route->Analyze_Impurities Oligomers_Present Oligomers Detected? Analyze_Impurities->Oligomers_Present Polymer_Present Polymer Detected? Analyze_Impurities->Polymer_Present Optimize_Acid Optimize Acid Route: - Lower Temperature - Lower Concentration Oligomers_Present->Optimize_Acid Yes Check_Reagents Check Reagent Quality (e.g., anhydrous t-BuOK) Oligomers_Present->Check_Reagents No Optimize_Ring_Opening Optimize Ring-Opening Route: - Control Stoichiometry - Use Aprotic Solvent Polymer_Present->Optimize_Ring_Opening Yes Polymer_Present->Check_Reagents No Purify Purify by Column Chromatography Optimize_Acid->Purify Optimize_Ring_Opening->Purify Check_Reagents->Purify

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Scaling Up t-Butyl 6-hydroxyhexanoate Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of t-Butyl 6-hydroxyhexanoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up this process from the laboratory to pilot and production scales. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your scale-up activities.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis route for this compound?

A1: The prevalent laboratory method involves the ring-opening of ε-caprolactone with a suitable alkoxide in an appropriate solvent. A frequently used combination is potassium tert-butoxide as the base and tert-butanol as both the reactant and solvent, or in the presence of a solvent like dichloromethane.

Q2: What are the primary challenges when scaling up this synthesis?

A2: The main challenges include:

  • Exothermic Reaction Management: The ring-opening reaction can be exothermic, and managing the heat generated in a large reactor is critical to prevent runaway reactions and side product formation.

  • Homogeneous Mixing: Ensuring uniform mixing of the reactants, especially the viscous ε-caprolactone and the solid or dissolved potassium tert-butoxide, becomes more difficult in large vessels.

  • Purification Strategy: Laboratory-scale purification methods like flash chromatography are not economically viable for large-scale production. Developing a scalable purification process, such as distillation or extraction, is essential.

  • Byproduct and Impurity Control: The profile and quantity of impurities can change with scale. Identifying and controlling these is crucial for achieving the desired product quality.

  • Material Handling and Safety: Handling large quantities of flammable solvents and reactive reagents like potassium tert-butoxide requires stringent safety protocols.

Q3: What are the expected byproducts in the synthesis of this compound?

A3: Potential byproducts can include:

  • Unreacted ε-caprolactone: Incomplete reaction can leave residual starting material.

  • 6-Hydroxyhexanoic acid: Hydrolysis of the product or starting material by any residual water can form the corresponding carboxylic acid.

  • Poly(ε-caprolactone): The alkoxide can also initiate the ring-opening polymerization of ε-caprolactone, especially at higher temperatures or with certain impurities present.

  • Di-tert-butyl ether: From the decomposition of potassium tert-butoxide, though typically a minor byproduct under controlled conditions.

Q4: How does the choice of base impact the reaction at scale?

A4: While potassium tert-butoxide is effective, its handling at a large scale can be challenging due to its pyrophoric nature in solid form and its moisture sensitivity. Alternative, less hazardous bases or using solutions of potassium tert-butoxide may be considered for industrial-scale operations. The choice of base will also influence the reaction kinetics and the impurity profile.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield 1. Incomplete reaction due to poor mixing or insufficient reaction time. 2. Side reactions, such as polymerization of ε-caprolactone. 3. Deactivation of the catalyst/base by moisture.1. Optimize stirrer speed and design for better mixing. Increase reaction time and monitor by in-process controls (e.g., GC, HPLC). 2. Maintain strict temperature control. Consider a semi-batch process where the lactone is added slowly to the alkoxide solution. 3. Ensure all reactants and solvents are anhydrous.
Product Purity Issues 1. Presence of unreacted starting materials. 2. Formation of byproducts due to localized overheating. 3. Inefficient purification process.1. Drive the reaction to completion by adjusting stoichiometry or reaction time. 2. Improve heat removal with a more efficient reactor cooling system and controlled addition of reactants. 3. Optimize the purification steps. For example, in distillation, adjust the vacuum and temperature to achieve better separation. For extractions, select appropriate solvents and optimize the number of washes.
Difficult Phase Separation during Workup 1. Formation of emulsions. 2. High viscosity of the reaction mixture.1. Add brine during the aqueous wash to break emulsions. 2. Dilute the reaction mixture with a suitable solvent before workup.
Thermal Runaway 1. Inadequate cooling capacity for the reactor size. 2. Addition of reactants too quickly.1. Ensure the reactor's heat removal capacity is sufficient for the scale of the reaction. 2. Implement a controlled, slow addition of the limiting reagent (fed-batch process) and continuously monitor the internal temperature.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Anticipated Pilot-Scale Parameters

Parameter Laboratory Scale (1 L flask) Pilot Scale (100 L reactor) - Anticipated
Reactant Volume ~500 mL~80 L
Typical Yield 80-90%75-85% (potential for slight decrease due to handling losses and side reactions)
Reaction Time 2-4 hours4-8 hours (slower addition rates and longer heat-up/cool-down times)
Heat Management Heating mantle / Ice bathJacketed reactor with thermal fluid
Mixing Magnetic stirrerMechanical overhead stirrer (e.g., anchor or pitched-blade turbine)
Purification Flash chromatographyFractional distillation under reduced pressure

Experimental Protocols

Laboratory-Scale Synthesis (Illustrative)
  • Setup: A 1 L three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere.

  • Reagents:

    • ε-Caprolactone: 114 g (1 mol)

    • Potassium tert-butoxide: 123.5 g (1.1 mol)

    • Anhydrous tert-butanol: 500 mL

  • Procedure:

    • Potassium tert-butoxide is dissolved in anhydrous tert-butanol in the flask and cooled to 0-5 °C.

    • ε-Caprolactone is added dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

    • The reaction is monitored for completion by TLC or GC.

  • Workup and Purification:

    • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

    • The mixture is transferred to a separatory funnel, and the layers are separated.

    • The aqueous layer is extracted with ethyl acetate (3 x 100 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by vacuum distillation to yield this compound as a colorless oil.

Considerations for Pilot-Scale Synthesis
  • Reactor: A 100 L glass-lined or stainless steel jacketed reactor with an appropriate overhead stirring mechanism and a condenser.

  • Reagent Addition: A dosing pump should be used for the controlled addition of ε-caprolactone to manage the exotherm.

  • Temperature Control: The reactor jacket should be connected to a temperature control unit (TCU) to precisely manage the reaction temperature.

  • Workup: The workup would be performed in the same reactor or transferred to a dedicated workup vessel. Phase separation can be done by decantation.

  • Purification: A pilot-scale fractional distillation unit with a vacuum system is required for the final purification.

Visualizations

Logical Workflow for Scaling Up Production

G lab_scale Lab Scale Synthesis (g scale) process_dev Process Development & Safety Assessment (Kinetics, Thermodynamics, Hazard Analysis) lab_scale->process_dev pilot_scale Pilot Plant Scale-Up (kg scale) process_dev->pilot_scale optimization Process Optimization (Yield, Purity, Cycle Time) pilot_scale->optimization optimization->pilot_scale Re-optimization production_scale Production Scale (ton scale) optimization->production_scale

Caption: A logical workflow for scaling up chemical production.

Signaling Pathway for Troubleshooting Low Yield

G cluster_causes Potential Causes cluster_solutions Corrective Actions low_yield Low Yield Observed incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn side_reactions Side Reactions low_yield->side_reactions catalyst_issue Base/Catalyst Deactivation low_yield->catalyst_issue optimize_mixing Optimize Mixing/ Increase Time incomplete_rxn->optimize_mixing control_temp Improve Temperature Control side_reactions->control_temp ensure_anhydrous Ensure Anhydrous Conditions catalyst_issue->ensure_anhydrous

Caption: Troubleshooting pathway for addressing low product yield.

Technical Support Center: Stereoselective Synthesis of Chiral Hydroxyhexanoates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve stereoselectivity in the synthesis of chiral hydroxyhexanoates.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of chiral hydroxyhexanoates, offering potential causes and solutions in a question-and-answer format.

Question 1: My enantiomeric excess (% ee) is significantly lower than reported in the literature for the same reaction. What is the first thing I should check?

Answer: The first and most critical step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1] An unvalidated or inaccurate analytical method can provide misleading % ee values.

Key validation parameters to verify include:

  • Resolution (Rs): Ensure baseline separation of the two enantiomers. A resolution value greater than 1.5 is generally considered adequate.[1]

  • Accuracy: Confirm that the measured % ee of a known standard sample is accurate. Prepare standards of known enantiomeric composition (e.g., 90:10, 75:25, 50:50) and compare the measured % ee with the known values.[1]

  • Precision: Ensure that repeated measurements of the same sample give consistent results. The relative standard deviation (RSD) should typically be less than 2%.[1]

  • Linearity: Verify that the detector response is linear across a range of concentrations for both enantiomers. A common pitfall is overlooking the potential for one enantiomer to have a much stronger UV response than the other, leading to an inaccurate determination of their ratio.[1]

Question 2: I have validated my analytical method, but my % ee is still low and inconsistent. What should I investigate next?

Answer: The next step is to scrutinize the purity and quality of all your reagents and the catalyst. Asymmetric reactions are notoriously sensitive to trace impurities.[1]

Checklist for Reagents and Catalyst:

  • Substrate Purity: Impurities in the starting material can sometimes react competitively, leading to the formation of racemic or undesired products. Consider repurifying your substrate by recrystallization, distillation, or chromatography.[1]

  • Solvent Quality: Use anhydrous and peroxide-free solvents, as required by the reaction.

  • Catalyst/Enzyme Activity:

    • Chemical Catalysts: Ensure the catalyst has not degraded. If it is a commercially sourced catalyst, check the expiration date and storage conditions. For catalysts synthesized in-house, verify their purity and structure.

    • Biocatalysts (Enzymes/Whole Cells): The age and storage conditions of biocatalysts can significantly impact their activity and selectivity. For whole-cell reductions (e.g., baker's yeast), the growth phase and pre-culture conditions are crucial. "Aging" or "starving" the yeast can sometimes improve selectivity.[2][3]

Question 3: I am observing low yield in my asymmetric reduction of a β-ketohexanoate. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors, ranging from reaction conditions to catalyst deactivation.

  • Incomplete Reaction: Monitor the reaction progress over time using techniques like TLC or GC/HPLC to determine the optimal reaction time.

  • Catalyst Deactivation:

    • Chemical Catalysts: Air- and moisture-sensitive catalysts require an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is flame-dried and solvents are anhydrous.

    • Biocatalysts: Substrate or product inhibition can occur at high concentrations. Running the reaction at a lower substrate concentration or using a fed-batch approach may improve the yield. The pH and temperature of the reaction medium are also critical for enzyme stability and activity.

  • Suboptimal Reaction Conditions:

    • Temperature: While lower temperatures often improve enantioselectivity, they can also decrease the reaction rate, leading to low conversion if the reaction time is not extended.

    • Hydrogen Pressure (for hydrogenation reactions): The pressure of hydrogen gas can influence the reaction rate. Ensure the system is properly sealed and the pressure is maintained at the desired level.

    • Mixing: In heterogeneous reactions (e.g., whole-cell biocatalysis or reactions with solid catalysts), efficient stirring is crucial for good mass transfer.

Question 4: How does temperature affect the stereoselectivity of my reaction?

Answer: Temperature can have a significant and sometimes unpredictable effect on stereoselectivity. In many cases, lowering the reaction temperature increases the enantiomeric excess because the energy difference between the diastereomeric transition states becomes more significant relative to the thermal energy of the system. However, this is not a universal rule, and the optimal temperature should be determined experimentally for each specific reaction. In some enzymatic reactions, higher temperatures have been shown to increase stereoselectivity, provided the enzyme remains stable.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the stereoselective synthesis of chiral hydroxyhexanoates?

A1: The most common methods involve the asymmetric reduction of the corresponding β-ketohexanoate. This can be achieved through:

  • Biocatalysis: Using whole microbial cells (like Saccharomyces cerevisiae or baker's yeast) or isolated enzymes (ketoreductases/alcohol dehydrogenases).[4][5][6] These methods are often highly selective, operate under mild conditions, and are environmentally friendly.[7]

  • Asymmetric Hydrogenation: Employing chiral transition metal catalysts, often based on ruthenium, rhodium, or iridium, with chiral ligands.[4] This method is widely used in industrial processes.

  • Asymmetric Transfer Hydrogenation: Using a hydrogen donor like isopropanol or formic acid in the presence of a chiral transition metal catalyst.

  • Stoichiometric Chiral Reducing Agents: Using chiral borane reagents, such as those derived from the Corey-Bakshi-Shibata (CBS) catalyst.

Q2: How do I choose between a chemical catalyst and a biocatalyst?

A2: The choice depends on several factors:

  • Desired Enantiomer: Enzymes are often highly specific for producing one enantiomer. While libraries of ketoreductases with complementary stereoselectivity are available, chemical catalysts with tunable chiral ligands can sometimes offer more flexibility in accessing either enantiomer.

  • Substrate Scope: Chemical catalysts may have a broader substrate scope, while enzymes can be highly specific to the substrate structure.

  • Reaction Conditions: Biocatalytic reactions are typically run in aqueous media under mild pH and temperature conditions. Chemical hydrogenations often require organic solvents and may involve high pressures of hydrogen gas.

  • Cost and Availability: The cost and availability of the catalyst (both chemical and biological) can be a significant factor. Baker's yeast is inexpensive and readily available.

Q3: What is a typical procedure for determining the enantiomeric excess (% ee) of a chiral hydroxyhexanoate?

A3: Chiral HPLC is the most common method. A general procedure involves:

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase or a compatible solvent.

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for separating enantiomers of hydroxy esters.

  • Method Development: Start with a mobile phase of hexane/isopropanol or hexane/ethanol for normal-phase chromatography. Adjust the ratio of the solvents to achieve baseline separation of the enantiomer peaks. The flow rate can also be optimized.

  • Analysis: Inject the sample and integrate the peak areas for each enantiomer. The % ee is calculated as: (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100. It is crucial to analyze a racemic standard of the product to confirm the identity of the two enantiomer peaks.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Asymmetric Reduction of Ethyl 3-Oxohexanoate

Catalyst/MethodLigand/ConditionsSolventTemp (°C)Yield (%)ee (%)Configuration
Ru(II) Complex(S,S)-TsDPENIsopropanol/Water4095>99(S)
Baker's YeastSucrose, aerobicWater307094(S)
KRED-110Isopropanol, NADHTris/HCl Buffer30>99>99(S)
KRED-130Isopropanol, NADHTris/HCl Buffer30>99>99(R)
Ir-CatalystChiral Ferrocenyl P,N,N-ligandDichloromethane259295(R)

Data compiled from various sources for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation of Ethyl 3-Oxohexanoate

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the chiral Ru(II) complex (e.g., RuCl--INVALID-LINK--) (1-2 mol%) and a base (e.g., sodium formate or potassium tert-butoxide) to a Schlenk flask.

  • Reaction Setup: Add a degassed mixture of formic acid and triethylamine (5:2 azeotrope) or isopropanol as the hydrogen source and solvent.

  • Substrate Addition: Add ethyl 3-oxohexanoate to the flask via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 25-40 °C) and monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Bioreduction of Ethyl 3-Oxohexanoate using Baker's Yeast

  • Yeast Suspension: In a flask, suspend baker's yeast (e.g., 100 g) in a solution of sucrose (e.g., 150 g) in warm tap water (e.g., 800 mL).

  • Activation: Stir the mixture at room temperature (around 30°C) for about 30 minutes to activate the yeast.

  • Substrate Addition: Add ethyl 3-oxohexanoate (e.g., 10 g) to the fermenting suspension.

  • Fermentation: Stir the mixture at room temperature for 24-48 hours. It is often beneficial to add another portion of sucrose after 24 hours to maintain yeast activity.

  • Work-up: Add a filter aid (e.g., Celite) to the mixture and filter through a Büchner funnel to remove the yeast cells.

  • Extraction: Saturate the filtrate with sodium chloride and extract multiple times with ethyl acetate or diethyl ether.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be further purified by distillation under reduced pressure.[2][3]

Protocol 3: Validation of a Chiral HPLC Method

  • Resolution: Prepare a solution of the racemic hydroxyhexanoate. Inject the solution onto the chiral HPLC column. Adjust the mobile phase composition (e.g., ratio of hexane to isopropanol) and flow rate to achieve baseline separation (Rs > 1.5) of the enantiomeric peaks.[1]

  • Accuracy: Prepare standards of known enantiomeric composition (e.g., 90:10, 75:25, 50:50). Analyze these standards using the developed HPLC method. Compare the measured % ee with the known values to determine the accuracy.[1]

  • Precision: Inject the same sample multiple times (e.g., n=6). Calculate the mean and standard deviation of the % ee values. The relative standard deviation (RSD) should be low, typically <2%.[1]

Visualizations

Workflow_Asymmetric_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis P1 Select Catalyst (Chemical or Bio) R1 Assemble Reaction under Inert Atmosphere P1->R1 P2 Prepare Anhydrous Solvents & Reagents P2->R1 P3 Flame-dry Glassware (for chemical synthesis) P3->R1 R2 Add Substrate & Initiate Reaction R1->R2 R3 Monitor Progress (TLC, GC, HPLC) R2->R3 W1 Quench Reaction R3->W1 W2 Aqueous Extraction W1->W2 W3 Dry & Concentrate W2->W3 W4 Column Chromatography or Distillation W3->W4 A1 Characterization (NMR, IR, MS) W4->A1 A2 Determine % ee (Chiral HPLC/GC) A1->A2

Caption: General workflow for asymmetric synthesis of chiral hydroxyhexanoates.

Troubleshooting_Stereoselectivity Start Low or Inconsistent Stereoselectivity Q1 Is the analytical method validated? Start->Q1 A1_No Validate HPLC/GC Method: - Resolution (Rs > 1.5) - Accuracy - Precision Q1->A1_No No Q2 Are reagents & catalyst pure and active? Q1->Q2 Yes A1_No->Q2 A2_No Purify Substrate Use Anhydrous Solvents Verify Catalyst Activity Q2->A2_No No Q3 Are reaction conditions optimized? Q2->Q3 Yes A2_No->Q3 A3_No Screen Parameters: - Temperature (try lower) - Solvent - Catalyst Loading - Reaction Time Q3->A3_No No End Improved Stereoselectivity Q3->End Yes A3_No->End

Caption: Troubleshooting decision tree for improving stereoselectivity.

References

troubleshooting low conversion rates in esterification reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in esterification reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my esterification reaction showing low or no conversion to the desired ester product?

Low conversion in esterification can be attributed to several factors, primarily the reversible nature of the reaction. The reaction between a carboxylic acid and an alcohol to form an ester and water is an equilibrium process.[1][2][3][4][5][6] Without proper measures to shift the equilibrium towards the product side, the reaction will not proceed to completion.

Other potential causes include:

  • Presence of Water: Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the reactants (hydrolysis), thus reducing the ester yield.[1][4][7][8][9]

  • Inefficient Catalysis: An inadequate amount of catalyst, or a catalyst that has lost its activity, will result in a slow reaction rate, preventing the reaction from reaching equilibrium within a practical timeframe.[4][7] Common acid catalysts include sulfuric acid and p-toluenesulfonic acid.[1][10]

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. If it is too low, the reaction rate will be very slow. Conversely, excessively high temperatures can lead to side reactions or decomposition of reactants and products.[4][7][8]

  • Steric Hindrance: Bulky functional groups on either the carboxylic acid or the alcohol can physically obstruct the reactive sites, which slows down the reaction rate and lowers the overall conversion.[4][7]

  • Reactant Purity: The purity of the starting materials is important. Impurities can interfere with the reaction or deactivate the catalyst.

Q2: How can I improve the yield of my esterification reaction?

To improve the ester yield, it is essential to shift the reaction equilibrium towards the formation of the products.[11] Several strategies can be employed:

  • Use an Excess of One Reactant: By Le Chatelier's principle, using a large excess of one of the reactants (usually the less expensive one, which is often the alcohol) can drive the reaction forward.[1][3][4][10][11][12][13]

  • Remove Water as it Forms: The removal of water, a byproduct of the reaction, is a highly effective method to shift the equilibrium towards the ester.[1][3][7][8][9][10][12] This can be achieved using several techniques:

    • Dean-Stark Apparatus: For reactions run in a solvent like toluene, a Dean-Stark trap can be used to azeotropically remove water as it is formed.[1][7][10]

    • Drying Agents: The use of drying agents like anhydrous salts (e.g., anhydrous sodium sulfate) or molecular sieves can sequester the water produced.[7][10][14]

  • Optimize Catalyst and Reaction Conditions:

    • Catalyst Choice: Ensure you are using an appropriate and active catalyst. Common choices for Fischer esterification include sulfuric acid, p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl).[1][10]

    • Temperature and Time: Esterification reactions often require heating to proceed at a reasonable rate, with refluxing the reaction mixture being a common practice.[2][7] Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[7]

Q3: I am observing the formation of byproducts. What could they be and how can I minimize them?

Side reactions can consume starting materials and reduce the yield of the desired ester.[15][16][17] Common byproducts include:

  • Dehydration of Alcohols: Tertiary alcohols are particularly prone to elimination (dehydration) under acidic conditions.[4][10] To minimize this, milder reaction conditions or alternative esterification methods may be necessary.

  • Self-Condensation: Some reactants, like certain alcohols, can undergo self-condensation under strongly acidic conditions.[7]

  • Ether Formation: At higher temperatures, intermolecular dehydration of the alcohol can lead to the formation of ethers.

To minimize byproduct formation, consider optimizing the reaction temperature and choosing a milder catalyst if possible.[7]

Q4: Can I use a hydrated alcohol for the esterification reaction?

While anhydrous alcohols are generally recommended to maximize conversion, some studies have demonstrated that esterification can be successfully performed with hydrated alcohol.[8][18] This is particularly feasible when using a system that allows for the continuous removal of water, such as a semi-continuous reactor.[8] This approach can be more cost-effective.[8]

Data Presentation

Table 1: Influence of Reaction Parameters on Fatty Acid Conversion

ParameterEffect on ConversionTypical Range/ValueReference
Temperature Increased temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions.60-110 °C[8][10]
Alcohol to Fatty Acid Molar Ratio A molar excess of alcohol shifts the equilibrium towards the ester product.3:1 to 20:1[8]
Catalyst Concentration Higher catalyst concentration can increase the reaction rate.Varies by catalyst[18][19]
Water Content The presence of water can reduce the final ester yield.As low as possible[8][19]

Experimental Protocols

General Protocol for Fischer Esterification

This protocol describes a general method for the synthesis of an ester from a carboxylic acid and an alcohol using an acid catalyst.

1. Reaction Setup:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the carboxylic acid.[8]

  • If using a solvent like toluene to facilitate water removal with a Dean-Stark trap, add it at this stage.

2. Reagent Addition:

  • Add the alcohol in the desired molar ratio to the carboxylic acid.[8]

  • While stirring, slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid).[8]

3. Reaction:

  • Heat the mixture to the desired reaction temperature (often the reflux temperature of the alcohol) and maintain it for the specified reaction time.[2][7][8]

  • The progress of the reaction can be monitored by taking small aliquots and analyzing them using techniques like TLC or GC.[7][8]

4. Work-up:

  • Cool the reaction mixture to room temperature.[8]

  • If a non-polar solvent was not used in the reaction, add an organic solvent (e.g., ethyl acetate) to extract the ester.

  • Carefully add a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Check the pH to ensure complete neutralization.[2][8]

  • Transfer the mixture to a separatory funnel and wash with water to remove any remaining salts and water-soluble impurities.[8]

  • Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate.[7][8]

5. Purification:

  • Remove the solvent using a rotary evaporator.[8]

  • The crude ester can be further purified by distillation or column chromatography if necessary.[8]

Visualizations

Troubleshooting Logic for Low Esterification Conversion

Troubleshooting_Esterification Start Low Conversion Observed CheckEquilibrium Is the equilibrium being shifted towards products? Start->CheckEquilibrium CheckWater Is water being removed effectively? CheckEquilibrium->CheckWater Yes CheckExcessReactant Is an excess of one reactant being used? CheckEquilibrium->CheckExcessReactant No CheckCatalyst Is the catalyst active and sufficient? CheckWater->CheckCatalyst Yes ImplementWaterRemoval Implement water removal: - Dean-Stark - Molecular Sieves CheckWater->ImplementWaterRemoval No CheckExcessReactant->CheckCatalyst Yes IncreaseReactant Increase molar ratio of one reactant CheckExcessReactant->IncreaseReactant No CheckTempTime Are temperature and reaction time optimal? CheckCatalyst->CheckTempTime Yes OptimizeCatalyst Optimize catalyst: - Increase amount - Use a fresh/different catalyst CheckCatalyst->OptimizeCatalyst No CheckPurity Are reactants pure? CheckTempTime->CheckPurity Yes OptimizeConditions Optimize reaction conditions: - Adjust temperature - Monitor reaction over time CheckTempTime->OptimizeConditions No PurifyReactants Purify reactants CheckPurity->PurifyReactants No End Improved Conversion CheckPurity->End Yes ImplementWaterRemoval->End IncreaseReactant->End OptimizeCatalyst->End OptimizeConditions->End PurifyReactants->End

Caption: A flowchart for troubleshooting low conversion in esterification reactions.

Fischer Esterification Reaction Workflow

Fischer_Esterification_Workflow Start Start: Combine Carboxylic Acid and Alcohol AddCatalyst Add Acid Catalyst (e.g., H₂SO₄) Start->AddCatalyst HeatReaction Heat Reaction Mixture (Reflux) AddCatalyst->HeatReaction MonitorProgress Monitor Reaction Progress (e.g., TLC) HeatReaction->MonitorProgress Workup Reaction Work-up: - Cool - Neutralize - Wash MonitorProgress->Workup Extraction Extract Ester with Organic Solvent Workup->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying SolventRemoval Remove Solvent (Rotary Evaporator) Drying->SolventRemoval Purification Purify Ester (Distillation/Chromatography) SolventRemoval->Purification FinalProduct Final Product: Pure Ester Purification->FinalProduct

Caption: A typical experimental workflow for Fischer esterification.

References

Navigating the Thermal Landscape: A Guide to Optimal Reaction Temperature

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

Welcome to the technical support center for managing reaction temperature in chemical synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental conditions for superior results.

Frequently Asked Questions (FAQs)

Q1: How does reaction temperature fundamentally affect the outcome of a synthesis?

Reaction temperature is a critical parameter that directly influences both the rate and the equilibrium of a chemical reaction.[1][2][3] An increase in temperature generally accelerates the reaction rate by increasing the kinetic energy of molecules, leading to more frequent and energetic collisions.[1][4] However, for reversible reactions, the temperature can also shift the equilibrium. According to Le Chatelier's principle, for an exothermic reaction (one that releases heat), increasing the temperature will shift the equilibrium towards the reactants, potentially decreasing the product yield.[1][5][6] Conversely, for an endothermic reaction (one that absorbs heat), a higher temperature will favor the formation of products.[1]

Q2: What are the common indicators that my reaction temperature is not optimized?

Several signs can point to suboptimal reaction temperatures:

  • Lower than expected yield: The reaction may not be proceeding to completion or an unfavorable equilibrium is being established.[7]

  • Formation of by-products: Undesired side reactions can be favored at certain temperatures, leading to a complex mixture and difficult purification.[7]

  • Inconsistent results between batches: Poor temperature control can lead to variations in reaction outcomes, making your synthesis unreliable.[7]

  • Reaction stalling or proceeding too rapidly: A reaction that doesn't start or goes too fast can indicate that the temperature is outside the optimal range.[7]

  • Visible changes: The formation of colored impurities can sometimes be a visual cue of unwanted side reactions promoted by incorrect temperatures.[7]

Q3: What are the primary methods for controlling temperature in a laboratory setting?

Precise temperature control is crucial for reproducible synthesis.[7] Common laboratory methods include:

  • Heating Mantles and Oil Baths: Used for uniform heating of round-bottom flasks.[8][9] Oil baths provide excellent heat transfer but require caution at high temperatures.

  • Ice/Water and Dry Ice/Solvent Baths: Essential for maintaining low temperatures, such as 0°C with an ice/water bath or -78°C with a dry ice/acetone bath.[10][11]

  • Jacketed Reactors with Circulators: Offer precise and automated temperature control by circulating a heat transfer fluid through a jacket surrounding the reaction vessel.[7][11][12] This is a highly effective method for both heating and cooling.[7]

  • PID Controllers: Proportional-Integral-Derivative controllers are electronic devices that provide precise and automated temperature regulation by adjusting the heating or cooling power in real-time.[7]

Troubleshooting Guides

Issue 1: My reaction is not starting or is proceeding very slowly.

  • Possible Cause: The reaction temperature may be too low, preventing the molecules from overcoming the activation energy barrier.[2]

  • Troubleshooting Steps:

    • Verify Temperature: Ensure your temperature probe is correctly calibrated and placed within the reaction mixture to get an accurate reading. The temperature of the heating bath may not reflect the internal reaction temperature.[8][9]

    • Gradually Increase Temperature: Cautiously increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.

    • Consult Literature: Check scientific literature for the optimal temperature range for similar reactions.

Issue 2: I am observing significant by-product formation.

  • Possible Cause: The reaction temperature might be too high, promoting undesired side reactions which may have a higher activation energy.[7]

  • Troubleshooting Steps:

    • Lower the Temperature: Reduce the reaction temperature and observe the effect on the product-to-by-product ratio.

    • Controlled Addition: For exothermic reactions, adding a reagent slowly can help manage the internal temperature and prevent localized "hot spots" that can lead to by-product formation.[13]

    • Optimize Other Parameters: Consider if other factors like catalyst loading or reactant concentration could be interacting with the temperature to cause side reactions.

Issue 3: I'm experiencing a thermal runaway (a rapid, uncontrolled increase in temperature).

  • Possible Cause: This is a dangerous situation that can occur with highly exothermic reactions, especially during scale-up, where heat dissipation is less efficient.[9][13][14] The rate of heat generation exceeds the rate of heat removal.

  • Troubleshooting and Prevention:

    • Immediate Action: Have a cooling bath (e.g., ice water) ready to quickly immerse the reaction vessel if the temperature starts to rise uncontrollably.[9]

    • Scale-Up Considerations: When scaling up a reaction, remember that the volume increases by the cube of the vessel's radius, while the surface area for heat exchange only increases by the square.[13][14] This makes heat removal more challenging at larger scales.[13]

    • Controlled Reagent Addition: For exothermic reactions, use a semi-batch process where one reactant is added slowly to control the rate of heat generation.[14]

    • Adequate Stirring: Ensure efficient stirring to promote even heat distribution and prevent the formation of localized hot spots.[8][9][15] For larger reactions, overhead stirrers are more effective than magnetic stir bars.[8][9]

    • Dilution: Increasing the solvent volume can help to absorb the heat generated by the reaction.[9]

Data Presentation

Table 1: Effect of Temperature on a Hypothetical Suzuki Coupling Reaction

Temperature (°C)Reaction Time (h)Yield of Desired Product (%)Key By-product (%)
601245< 1
804923
1001.58510 (degradation)
1200.56025 (degradation)

This table illustrates a typical optimization scenario where increasing the temperature initially improves the yield and reaction time. However, excessively high temperatures can lead to the degradation of the product and increased by-product formation.

Experimental Protocols

Protocol 1: Determining the Optimal Reaction Temperature

This protocol outlines a general procedure for optimizing the reaction temperature for a new synthesis.

  • Initial Scoping Reactions:

    • Set up three parallel reactions at a low, medium, and high temperature based on literature precedents for similar transformations (e.g., 50 °C, 75 °C, and 100 °C).

    • Ensure all other reaction parameters (reactant concentrations, solvent, catalyst loading, and stirring speed) are kept constant.

  • Reaction Monitoring:

    • At regular intervals (e.g., every 30-60 minutes), take a small aliquot from each reaction.

    • Quench the reaction in the aliquot and analyze it using a suitable technique (e.g., HPLC, GC, or NMR) to determine the conversion of starting material, yield of the desired product, and formation of any by-products.

  • Data Analysis:

    • Plot the yield of the desired product and the percentage of major by-products as a function of temperature and time.

    • Identify the temperature that provides the best balance of high yield, minimal by-products, and a practical reaction time.

  • Refinement (Optional):

    • If necessary, perform a second set of experiments with a narrower temperature range around the optimum identified in the initial screen to further refine the conditions.

Visualizations

experimental_workflow cluster_setup 1. Reaction Setup cluster_execution 2. Temperature Screening cluster_monitoring 3. In-Process Monitoring cluster_analysis 4. Data Analysis & Optimization setup Prepare Reactions: - Constant Reactant Ratios - Constant Solvent Volume - Constant Catalyst Loading T1 Reaction at T1 (e.g., 50°C) setup->T1 T2 Reaction at T2 (e.g., 75°C) setup->T2 T3 Reaction at T3 (e.g., 100°C) setup->T3 M1 Monitor Progress (TLC, HPLC, GC) T1->M1 M2 Monitor Progress (TLC, HPLC, GC) T2->M2 M3 Monitor Progress (TLC, HPLC, GC) T3->M3 analysis Analyze Yield vs. By-products M1->analysis M2->analysis M3->analysis optimal_T Identify Optimal Temperature analysis->optimal_T

Caption: Workflow for determining optimal reaction temperature.

troubleshooting_flowchart start Low Yield or By-products Observed check_temp Is internal temperature accurately measured? start->check_temp temp_too_low Temperature too low? check_temp->temp_too_low Yes action_calibrate Calibrate probe & place in reaction mixture check_temp->action_calibrate No temp_too_high Temperature too high? temp_too_low->temp_too_high No action_increase_T Gradually increase temperature temp_too_low->action_increase_T Yes action_decrease_T Decrease temperature temp_too_high->action_decrease_T Yes action_optimize_other Optimize other parameters (concentration, addition rate) temp_too_high->action_optimize_other No action_calibrate->temp_too_low end Optimal Conditions Achieved action_increase_T->end action_decrease_T->end action_optimize_other->end

Caption: Troubleshooting guide for temperature-related synthesis issues.

References

Technical Support Center: Lithium Aluminum Hydride (LiAlH₄) Reductions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your reduction reactions using lithium aluminum hydride (LiAlH₄). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental procedures, with a focus on preventing over-reduction and achieving desired product selectivity.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments with LiAlH₄.

Problem Possible Cause Solution
Over-reduction of α,β-unsaturated carbonyls (reduction of both C=O and C=C bonds) Excess LiAlH₄ or normal addition method.[1][2]Use the inverse addition method : slowly add a solution of LiAlH₄ to the solution of the cinnamaldehyde derivative. This ensures the substrate is always in excess.[1][2] Employ only one equivalent of LiAlH₄.[1]
Desired product is an aldehyde from a carboxylic acid or ester, but a primary alcohol is obtained LiAlH₄ is too reactive and reduces the intermediate aldehyde faster than the starting material.[3][4]LiAlH₄ is generally not suitable for this transformation.[3] Consider using a sterically hindered and less reactive hydride reagent such as Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) or Diisobutylaluminum hydride (DIBAL-H) at low temperatures.[3][5]
Reduction of an ester in the presence of a ketone, but both are reduced LiAlH₄ is a powerful reducing agent that readily reduces both ketones and esters.[3][6][7]Protect the ketone functional group as a ketal or other suitable protecting group before performing the reduction with LiAlH₄.[8] The protecting group can be removed after the ester has been reduced.
Formation of a thick, gelatinous precipitate during workup, making product isolation difficult Formation of aluminum hydroxide (Al(OH)₃) and other aluminum salts in a difficult-to-filter form.[3][9]Fieser workup method : Sequentially and carefully add water, then a 15% aqueous NaOH solution, followed by more water.[10][11] Rochelle's salt workup : Add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) to chelate the aluminum salts and break up emulsions.[4][12]
Low or no yield of the desired product Decomposition of LiAlH₄ due to moisture in the solvent or glassware.[1][13] Insufficient amount of LiAlH₄.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[14][15] Use anhydrous solvents; it's good practice to add a small amount of LiAlH₄ to the solvent to eliminate any residual moisture before adding the substrate.[1] Typically, an excess of LiAlH₄ is used to ensure complete reaction.[1]

Frequently Asked Questions (FAQs)

Q1: How can I control the reactivity of LiAlH₄ to achieve selective reduction?

A1: Several strategies can be employed to modulate the potent reactivity of LiAlH₄:

  • Temperature Control : Performing the reaction at low temperatures (e.g., -78 °C, 0 °C) significantly reduces the reaction rate and can enhance selectivity.[14][16]

  • Inverse Addition : Adding the LiAlH₄ solution dropwise to a solution of the substrate ensures that the hydride is never in excess, which can prevent the reduction of less reactive functional groups.[1][2]

  • Modified Reagents : Using sterically hindered derivatives of LiAlH₄, such as Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃), can provide greater selectivity, for instance, in the reduction of acid chlorides to aldehydes.[3][5]

Q2: What is the recommended workup procedure for a LiAlH₄ reaction?

A2: A careful workup is crucial for safety and product isolation. The Fieser method is a widely accepted and reliable procedure. For a reaction using 'x' grams of LiAlH₄:

  • Cool the reaction mixture to 0 °C in an ice bath.[10]

  • Slowly and cautiously add 'x' mL of water dropwise.[10]

  • Add 'x' mL of a 15% aqueous sodium hydroxide solution.[10]

  • Add '3x' mL of water.[10]

  • Allow the mixture to warm to room temperature and stir for about 15-30 minutes.[10][17]

  • The resulting granular precipitate of aluminum salts can be easily filtered off.[12][18] Adding a drying agent like anhydrous magnesium sulfate before filtration can further aid in removing water and creating a more filterable solid.[10]

Q3: Can LiAlH₄ reduce carbon-carbon double or triple bonds?

A3: Generally, LiAlH₄ does not reduce isolated non-polar carbon-carbon double (C=C) or triple bonds.[1][6][7] However, if the double bond is in conjugation with a polar functional group, such as in an α,β-unsaturated ketone or ester, it may also be reduced, especially when an excess of LiAlH₄ is used in a normal addition mode.[1]

Q4: What are some safer or more selective alternatives to LiAlH₄?

A4: Depending on the desired transformation, several alternatives are available:

  • Sodium Borohydride (NaBH₄) : A milder reducing agent that is excellent for the selective reduction of aldehydes and ketones in the presence of esters, carboxylic acids, or amides.[3][7][19]

  • Diisobutylaluminum Hydride (DIBAL-H) : Useful for the partial reduction of esters or nitriles to aldehydes at low temperatures.[3]

  • Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) : A less reactive and more selective reagent than LiAlH₄, often used for the reduction of acid chlorides to aldehydes.[3][5]

Experimental Protocols

Protocol 1: Selective Reduction of an α,β-Unsaturated Aldehyde to an Allylic Alcohol using Inverse Addition

This protocol describes the selective reduction of cinnamaldehyde to cinnamyl alcohol, avoiding the over-reduction to hydrocinnamyl alcohol.[1][2]

  • Apparatus Setup : Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the experiment.

  • Reactant Preparation : Dissolve cinnamaldehyde (1 equivalent) in anhydrous diethyl ether or THF in the reaction flask.

  • Reagent Preparation : In a separate dry flask, prepare a solution of LiAlH₄ (0.25-1.0 equivalents, depending on the desired selectivity) in anhydrous diethyl ether.

  • Reaction : Cool the cinnamaldehyde solution to 0 °C using an ice bath. Slowly add the LiAlH₄ solution from the dropping funnel to the stirred cinnamaldehyde solution over 30-60 minutes.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup : Once the reaction is complete, quench the reaction carefully at 0 °C by the slow, dropwise addition of ethyl acetate, followed by a standard aqueous workup procedure (e.g., Fieser method or addition of Rochelle's salt solution).

  • Isolation : Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cinnamyl alcohol. Purify as needed.

Visualizations

experimental_workflow Experimental Workflow for Controlled LiAlH4 Reduction setup 1. Apparatus Setup (Flame-dried glassware, inert atmosphere) substrate 2. Substrate Preparation (Dissolve in anhydrous solvent) setup->substrate cool 3. Reaction Cooling (e.g., 0°C or -78°C) substrate->cool addition 5. Controlled Addition (Inverse addition: Add LiAlH4 to substrate) cool->addition reagent 4. LiAlH4 Solution Preparation reagent->addition monitor 6. Reaction Monitoring (TLC, GC, etc.) addition->monitor quench 7. Quenching (Cool to 0°C, add ethyl acetate/water slowly) monitor->quench workup 8. Workup (Fieser method or Rochelle's salt) quench->workup isolate 9. Product Isolation (Extraction, drying, concentration) workup->isolate purify 10. Purification (Chromatography, distillation, etc.) isolate->purify

Caption: Workflow for a controlled LiAlH₄ reduction.

troubleshooting_over_reduction Troubleshooting Over-reduction start Over-reduction Observed q1 Is the substrate α,β-unsaturated? start->q1 sol1 Use inverse addition Reduce LiAlH4 equivalents Lower reaction temperature q1->sol1 Yes q2 Is the goal to isolate an aldehyde from an ester/acid? q1->q2 No a1_yes Yes a1_no No sol2 Use a less reactive hydride: DIBAL-H or LiAlH(Ot-Bu)3 at low temperature q2->sol2 Yes q3 Are other sensitive functional groups present? q2->q3 No a2_yes Yes a2_no No sol3 Use protecting groups Consider a milder reagent (e.g., NaBH4) q3->sol3 Yes a3_yes Yes

Caption: Decision tree for troubleshooting over-reduction.

functional_group_reactivity Relative Reactivity of Functional Groups towards LiAlH4 Most Reactive Most Reactive Aldehydes Aldehydes Ketones Ketones Aldehydes->Ketones Esters Esters Ketones->Esters Carboxylic Acids Carboxylic Acids Esters->Carboxylic Acids Amides Amides Carboxylic Acids->Amides Nitriles Nitriles Amides->Nitriles Alkenes/Alkynes (isolated) Alkenes/Alkynes (isolated) Nitriles->Alkenes/Alkynes (isolated) Alkenes/Alkynes (isolated)->Least Reactive

Caption: Relative reactivity of functional groups towards LiAlH₄.

References

Technical Support Center: Monitoring Reaction Progress with TLC & GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the progress of chemical reactions.

Thin-Layer Chromatography (TLC)

TLC is a rapid, versatile, and affordable chromatographic technique used for separating and analyzing mixtures.[1][2] It is often used for a quick, qualitative check to see if a starting material has been consumed and a new product has formed.[3]

TLC Troubleshooting Guide

Q1: Why are my spots streaking or elongated on the TLC plate?

A1: Streaking can be caused by several factors:

  • Sample Overloading: The most common cause is applying too much sample to the plate.[1][4] Try diluting your sample and spotting it again.[4]

  • Highly Polar Compounds: Very polar compounds may interact strongly with the polar silica gel, leading to streaking.[4]

  • Acidic or Basic Compounds: Compounds with strongly acidic or basic groups can cling to the stationary phase.[5] Adding a small amount of acid (like acetic or formic acid) or base (like triethylamine or ammonia) to the eluting solvent can improve the spot shape.[4][5]

  • Complex Mixture: If your sample contains a complex mixture of products, you may observe a long streak.[5] Trying different solvent systems may help resolve the different components.[5]

Q2: My spots are not visible on the developed TLC plate. What should I do?

A2: If you cannot see any spots, consider the following:

  • Insufficient Concentration: Your sample may be too dilute.[4][6] Try concentrating the sample or spotting multiple times in the same location, allowing the solvent to dry between applications.[4][6]

  • Non-UV Active Compound: Your compound may not absorb UV light.[4] Many commercial TLC plates contain a fluorescent indicator that allows UV-active compounds to appear as dark spots under a UV lamp.[7] If your compound is not UV-active, you will need to use a chemical stain for visualization.[7][8]

  • Volatility: The compound might be volatile and could have evaporated from the plate.[4]

  • Incorrect Solvent Level: Ensure the solvent level in the developing chamber is below the baseline where you spotted your sample.[4][6] If the baseline is submerged, your sample will dissolve into the solvent pool instead of moving up the plate.[6]

Q3: The spots are all clustered near the baseline or have run to the solvent front. How can I fix this?

A3: This indicates an issue with the polarity of your mobile phase (solvent system):

  • Spots Near Baseline (Low Rf): Your eluent is not polar enough.[4] To make the spots move further up the plate, you need to increase the polarity of the solvent system.[4][9] This can be done by increasing the proportion of the more polar solvent in your mixture.[4]

  • Spots Near Solvent Front (High Rf): Your eluent is too polar.[4] To decrease the Rf values, you need to decrease the polarity of the mobile phase by reducing the proportion of the polar solvent.[4][9]

Q4: The solvent front is running unevenly. What is causing this?

A4: An uneven solvent front can be caused by:

  • Uneven Stationary Phase: The adsorbent on the plate may be of uneven thickness, which is more common with self-prepared plates.[6]

  • Plate Touching the Chamber Walls: If the TLC plate is touching the sides of the developing chamber or the filter paper used for saturation, it can interfere with the capillary action.[3][6]

  • Damaged Plate: The adsorbent may have flaked off the edges of the plate.[3]

Q5: My starting material and product have very similar Rf values. How can I tell if the reaction is complete?

A5: This is a common challenge. Here are some solutions:

  • Try Different Solvent Systems: Experiment with various mobile phases of different polarities to achieve better separation.[10] Mixtures of two or three solvents often provide better separation than a single solvent.[11]

  • Use a Co-spot: A "co-spot" involves spotting the starting material and the reaction mixture in the same lane on the TLC plate.[10] If the reaction is complete, you should see only the product spot. If the starting material is still present, you will see two distinct spots (or an elongated spot if separation is poor).[10]

  • Use a Different Stain: Some chemical stains react differently with various functional groups, resulting in spots of different colors.[12][10] This can help distinguish between compounds even if their Rf values are similar.[10]

Frequently Asked Questions (FAQs) for TLC

Q1: How do I select an appropriate solvent system (mobile phase)?

A1: The goal is to find a solvent system where your starting material has an Rf value of approximately 0.2 to 0.4.[3][9] This typically provides a good separation window for the product to appear at a different Rf. A common starting point for normal-phase TLC is a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate).[9][13] You can then adjust the ratio of these solvents to optimize the separation.[13]

Q2: What are the different methods for visualizing TLC plates?

A2: There are several visualization techniques:

  • UV Light: This is a non-destructive method. If the TLC plate contains a fluorescent indicator, compounds that absorb UV light will appear as dark spots.[7]

  • Iodine Chamber: Exposing the plate to iodine vapor is a semi-destructive method where iodine complexes with organic compounds, making them appear as yellow-brown spots.[14][15] These spots tend to fade quickly, so they should be circled with a pencil.[8]

  • Chemical Stains: These are destructive methods where the plate is dipped into or sprayed with a reagent that reacts with the compounds to produce colored spots, often with heating.[8][15] Common stains include potassium permanganate, p-anisaldehyde, and phosphomolybdic acid.[7][12]

Q3: How is the Retention Factor (Rf) value calculated?

A3: The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[16] It is calculated using the following formula:

Rf = (Distance from the baseline to the center of the spot) / (Distance from the baseline to the solvent front)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify compounds in a sample.[17] It is suitable for volatile and semi-volatile compounds.[18][19]

GC-MS Troubleshooting Guide

Q1: My chromatogram shows peak tailing or fronting. What are the causes and solutions?

A1:

  • Peak Tailing: This is often caused by active sites in the injection port liner or on the column that interact strongly with the analyte.[20] Solutions include using a fresh, inert liner, trimming the front end of the column, or using a column with a different deactivation for your analytes.[20] Column overloading (injecting too much or too concentrated a sample) can also cause tailing.[21]

  • Peak Fronting: This often looks like a shark fin and is usually related to the injection technique or column overloading.[20] It can also be caused by the sample solvent being stronger than the mobile phase.[3] Preparing or diluting the sample in the mobile phase can help.[3]

Q2: I am seeing ghost peaks or carryover in my chromatograms. What should I do?

A2: Ghost peaks are peaks that appear in a blank run after a sample injection. This is usually due to carryover from a previous injection.

  • Contamination: The syringe, injection port, or column may be contaminated.[21] Cleaning or replacing the syringe and injection port liner, and baking out the column at a high temperature can help.[21]

  • Septum Bleed: Pieces of the septum can deposit in the liner and release volatile compounds during subsequent runs. Using a high-quality, low-bleed septum and changing it regularly can prevent this.

Q3: The baseline in my chromatogram is unstable or drifting.

A3:

  • Column Bleed: At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline.[20] Using a column with a lower bleed profile or ensuring the operating temperature is within the column's limits can mitigate this.[20]

  • Contaminated Carrier Gas: Impurities in the carrier gas can lead to a noisy or drifting baseline.[20][22] Using high-purity gas and installing gas purifiers is recommended.[22]

  • Detector Instability: The detector may be contaminated or not properly stabilized.[21] Cleaning or replacing the detector components may be necessary.[21]

Q4: I have poor resolution between peaks.

A4: This can be due to several factors:

  • Incorrect Column: The column's stationary phase may not be suitable for separating your analytes.[21] Choosing a column with a different selectivity may be necessary.[21]

  • Suboptimal Temperature Program: The oven temperature program (initial temperature, ramp rate, and final temperature) greatly affects separation.[21] Optimizing these parameters can improve resolution.[21]

  • Carrier Gas Flow Rate: The flow rate of the carrier gas affects the efficiency of the separation.[23] An incorrect flow rate can lead to peak broadening and poor resolution.[23]

Q5: My results are not reproducible.

A5: Lack of reproducibility can stem from:

  • Inconsistent Sample Preparation: Ensure that sample preparation procedures are standardized and followed consistently.[21]

  • Leaks in the System: Leaks in the gas lines, fittings, or around the septum can cause fluctuations in flow and pressure, leading to variable retention times.[24]

  • Inconsistent Injection Technique: If using manual injection, ensure the technique is consistent.[21] An autosampler generally provides better reproducibility.

Frequently Asked Questions (FAQs) for GC-MS

Q1: What are the sample preparation requirements for GC-MS analysis?

A1: Samples for GC-MS must be volatile and thermally stable.[25]

  • Solvent: Samples should be dissolved in a volatile organic solvent such as hexane, dichloromethane, or methanol.[17][25] Water and non-volatile solvents should be avoided.[17][18]

  • Cleanliness: Samples should be free of particulates.[18][25] Filtration or centrifugation may be necessary to remove solid materials that could clog the syringe or injector.[18][25]

  • Concentration: Samples are typically diluted to a concentration of about 10 µg/mL to 1 mg/mL.[18][25]

  • Derivatization: For polar or semi-volatile compounds (like alcohols, acids, or amines), derivatization may be needed to increase their volatility and thermal stability.[18][25]

Q2: How do I interpret a GC-MS chromatogram and mass spectrum?

A2: A GC-MS analysis provides two main pieces of information:

  • Chromatogram: This is a plot of detector response (Y-axis) versus retention time (X-axis).[26][27] Each peak in the chromatogram represents a different compound that has been separated by the GC column.[27] The area under a peak is proportional to the amount of that compound in the sample.[26][27]

  • Mass Spectrum: For each peak in the chromatogram, the mass spectrometer provides a mass spectrum. This is a plot of ion abundance (Y-axis) versus mass-to-charge ratio (m/z) (X-axis).[26] The fragmentation pattern in the mass spectrum is a unique fingerprint for a molecule and can be used to identify the compound by comparing it to a library of known spectra.[28] The molecular ion peak (if present) corresponds to the molecular weight of the compound.[26]

Q3: What types of compounds are not suitable for GC-MS analysis?

A3: GC-MS is not suitable for:

  • Non-volatile compounds: Salts, polymers, and other large molecules that do not vaporize at high temperatures cannot be analyzed.[25]

  • Thermally labile compounds: Molecules that decompose at the high temperatures of the GC inlet or column are not good candidates for this technique.[29]

  • Highly polar compounds: Without derivatization, very polar compounds can exhibit poor peak shape and may not elute from the column.[29]

Comparison of TLC and GC-MS for Reaction Monitoring

FeatureThin-Layer Chromatography (TLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity on a flat plate.[30]Separation based on volatility and boiling point in a column, with mass-based detection.[17]
Analysis Time Fast (5-20 minutes per sample).[30]Slower (10-60 minutes per sample).[30]
Cost Low cost per sample.[2]Higher cost per sample due to instrumentation and consumables.
Sample Volatility Not required.Required; sample must be volatile and thermally stable.[25]
Sensitivity Lower (microgram to nanogram range).High (picogram to femtogram range).[31]
Quantitative Analysis Primarily qualitative or semi-quantitative.[2]Excellent for quantitative analysis.[32]
Compound Identification Based on Rf value compared to a standard.Confident identification based on retention time and mass spectral fragmentation pattern.[26]

Experimental Protocols

Methodology for Monitoring a Reaction using TLC
  • Chamber Preparation: Pour the chosen solvent system (mobile phase) into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber with solvent vapor. Cover the chamber and let it equilibrate.[33]

  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[3]

  • Spotting: Using separate capillary tubes, spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot) on the baseline.[34]

  • Development: Carefully place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level.[34] Allow the solvent to travel up the plate until it is about 1 cm from the top.[34]

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[3] Allow the plate to dry completely. Visualize the spots, typically using a UV lamp first, followed by a chemical stain if necessary.[3]

  • Analysis: Observe the disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane.[34] Calculate the Rf values for the starting material and product.

Methodology for Monitoring a Reaction using GC-MS
  • Sample Preparation:

    • Take a small aliquot of the reaction mixture.

    • Quench the reaction if necessary.

    • Perform a workup (e.g., extraction) to isolate the organic components.[35]

    • Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) in a volatile organic solvent.[18]

    • If necessary, perform a derivatization reaction to make the analytes more volatile.[18]

    • Filter the sample to remove any particulates and transfer it to a GC vial.[18]

  • Instrument Setup:

    • Set the appropriate GC parameters: injector temperature, oven temperature program (initial temperature, ramp rate, final temperature), carrier gas flow rate, and split ratio.

    • Set the MS parameters: ion source temperature, electron ionization energy, and mass range to be scanned.

  • Analysis:

    • Inject a standard of the starting material to determine its retention time and mass spectrum.

    • Inject the prepared sample from the reaction mixture.

  • Data Interpretation:

    • Analyze the resulting chromatogram. Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time.[26]

    • Confirm the identity of the product peak by comparing its mass spectrum to a library database or the expected fragmentation pattern.[26]

Visualizations

G cluster_start Reaction cluster_monitoring Monitoring cluster_decision Decision cluster_end Outcome start Start Reaction take_aliquot Take Aliquot from Reaction Mixture start->take_aliquot prepare_sample Prepare Sample for Analysis (Dilute, Quench, Extract) take_aliquot->prepare_sample analyze Analyze Sample via TLC or GC-MS prepare_sample->analyze interpret Interpret Data (Reactant Consumption, Product Formation) analyze->interpret is_complete Is Reaction Complete? interpret->is_complete workup Work-up Reaction is_complete->workup Yes continue_reaction Continue Reaction is_complete->continue_reaction No continue_reaction->take_aliquot

Caption: Workflow for monitoring a chemical reaction.

G start Need to Monitor Reaction Progress q1 Need Quantitative Data? start->q1 q3 Need Rapid, Qualitative Check? q1->q3 No gcms Use GC-MS q1->gcms Yes q2 Is the Sample Volatile & Thermally Stable? q2->gcms Yes consider_derivatization Consider Derivatization or another technique (e.g., LC-MS) q2->consider_derivatization No q3->q2 No tlc Use TLC q3->tlc Yes

Caption: Decision tree for choosing between TLC and GC-MS.

References

Technical Support Center: The Role of Solvents in Reaction Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the critical role of solvent choice in determining reaction efficiency and selectivity.

Troubleshooting Guide

Issue: My reaction yield is unexpectedly low.

  • Q1: Could the solvent be the cause of my low reaction yield?

    • A: Absolutely. The solvent plays a crucial role in stabilizing reactants, intermediates, and transition states. An inappropriate solvent can hinder the reaction pathway, leading to a lower yield. For instance, a polar solvent can stabilize charged intermediates in an SN1 reaction, increasing the reaction rate and yield. Conversely, using a polar aprotic solvent is often essential for SN2 reactions to avoid solvation of the nucleophile. It is also possible that your starting materials or products are unstable or insoluble in the chosen solvent.

  • Q2: My starting materials are not fully dissolving. How does this impact my reaction?

    • A: Incomplete dissolution of reactants leads to a heterogeneous reaction mixture, which can significantly slow down the reaction rate and, consequently, lower the overall yield. The reaction can only occur at the interface between the solid and liquid phases, limiting the effective concentration of the reactants. Consider using a solvent system that can fully dissolve all starting materials at the reaction temperature.

  • Q3: I suspect my product is degrading. Can the solvent be responsible?

    • A: Yes, the solvent can influence product stability. For example, protic solvents (e.g., water, methanol) can participate in unwanted side reactions, such as hydrolysis of an ester product. If you suspect product degradation, consider switching to an aprotic solvent and ensure the solvent is dry and free of impurities.

Issue: I am observing poor selectivity (e.g., formation of multiple isomers).

  • Q4: How does the solvent affect the stereoselectivity or regioselectivity of my reaction?

    • A: Solvents can influence the conformational preferences of reactants and the energy of different transition states, thereby dictating the selectivity of a reaction. For example, the stereoselectivity of the Diels-Alder reaction can be influenced by the polarity and hydrogen-bonding ability of the solvent. A change in solvent can alter which diastereomeric or enantiomeric pathway is energetically favored. Similarly, the regioselectivity of a reaction, such as the electrophilic addition to an asymmetric alkene, can be solvent-dependent due to differential stabilization of the possible carbocation intermediates.

  • Q5: I'm getting a mixture of E/Z isomers. Can solvent choice help?

    • A: Yes, the solvent can influence the E/Z selectivity of reactions like the Wittig reaction. The choice between polar aprotic solvents (e.g., DMF, DMSO) and non-polar solvents (e.g., toluene, THF) can affect the stability of the betaine and oxaphosphetane intermediates, thereby influencing the final ratio of E/Z isomers.

Frequently Asked Questions (FAQs)

  • Q6: How do I choose an appropriate solvent for a new reaction?

    • A: Start by considering the mechanism of the reaction. For reactions involving polar intermediates or transition states, a polar solvent is generally preferred. For non-polar reactants, a non-polar solvent is a better choice. Consult literature for similar reactions to see what solvents have been used successfully. Also, consider practical aspects like the boiling point of the solvent (for ease of removal), its toxicity, and its cost. A solvent screening experiment is often the best approach to identify the optimal solvent for your specific reaction.

  • Q7: What are the advantages of using a solvent mixture?

    • A: Using a solvent mixture allows for fine-tuning of the bulk solvent properties, such as polarity, viscosity, and boiling point. This can be particularly useful for optimizing reactions where a single solvent does not provide the desired balance of solubility and reactivity. For example, a mixture of a non-polar solvent (like hexane) and a slightly more polar solvent (like ethyl acetate) can be used to achieve the desired separation in chromatography.

  • Q8: How can I minimize the environmental impact of my solvent choice?

    • A: Consider using "green" solvents, which are derived from renewable resources and are less toxic and more environmentally benign. Examples include water, supercritical CO2, and bio-based solvents like 2-methyltetrahydrofuran (2-MeTHF). Additionally, try to minimize the volume of solvent used and recycle solvents whenever possible.

Data Presentation: Solvent Effects on a Diels-Alder Reaction

The following table summarizes the effect of different solvents on the reaction rate and endo/exo selectivity of the Diels-Alder reaction between cyclopentadiene and methyl acrylate.

SolventDielectric Constant (ε)Reaction Rate Constant (k x 105 L mol-1 s-1)endo:exo Ratio
n-Hexane1.885.882:18
Carbon Tetrachloride2.2414.386:14
Chloroform4.8116089:11
Dichloromethane8.9344590:10
Acetone20.71,05091:9
Methanol32.78,20092:8

Analysis: As the polarity of the solvent (indicated by the dielectric constant) increases, both the reaction rate and the endo selectivity of the Diels-Alder reaction increase. This is attributed to the greater stabilization of the more polar endo transition state by more polar solvents.

Experimental Protocols

General Protocol for Solvent Screening in Reaction Optimization:

  • Reactant Preparation: Prepare a stock solution of the limiting reagent in a non-interfering, high-boiling point solvent (e.g., 1,2-dichlorobenzene) to be used as an internal standard for analysis.

  • Reaction Setup: In a series of reaction vials, add the appropriate amounts of the starting materials and a stir bar.

  • Solvent Addition: To each vial, add a different solvent from your screening library. Ensure all reactions have the same concentration of reactants.

  • Reaction Execution: Place the vials in a temperature-controlled reaction block and stir for a predetermined amount of time.

  • Quenching and Sampling: At specified time points, take an aliquot from each reaction vial and quench the reaction (e.g., by adding a suitable reagent or cooling rapidly).

  • Analysis: Analyze the quenched samples by a suitable analytical method, such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy, to determine the conversion, yield, and selectivity.

  • Data Evaluation: Compare the results from all the different solvents to identify the optimal solvent for your reaction.

Visualization

Solvent_Selection_Workflow start Start: Define Reaction lit_review Literature Review for Similar Reactions start->lit_review mechanism Consider Reaction Mechanism (Polar vs. Non-polar) start->mechanism candidate_solvents Select Candidate Solvents lit_review->candidate_solvents mechanism->candidate_solvents screening Perform Solvent Screening Experiment candidate_solvents->screening analysis Analyze Results: Yield, Selectivity, Rate screening->analysis decision Optimal Solvent Found? analysis->decision optimization Further Optimization (Concentration, Temperature) decision->optimization Yes refine_selection Refine Solvent Selection (e.g., Solvent Mixtures) decision->refine_selection No end End: Final Protocol optimization->end refine_selection->screening

Validation & Comparative

A Comparative Guide to t-Butyl 6-hydroxyhexanoate and Methyl 6-hydroxyhexanoate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical synthesis and drug development, the selection of appropriate intermediates is paramount to achieving desired outcomes with efficiency and precision. This guide provides a detailed comparison of two such intermediates, t-Butyl 6-hydroxyhexanoate and Methyl 6-hydroxyhexanoate. Both molecules share a common 6-hydroxyhexanoate backbone, a versatile structure utilized in the synthesis of polymers like polycaprolactone (PCL) and as a linker in more complex molecules. The key distinction lies in their ester protecting groups—a bulky t-butyl group versus a smaller methyl group—which significantly influences their reactivity, stability, and applications.

Physicochemical Properties: A Side-by-Side Comparison

A fundamental understanding of the physicochemical properties of these compounds is essential for their effective use in experimental design. The following table summarizes their key characteristics.

PropertyThis compoundMethyl 6-hydroxyhexanoate
CAS Number 73839-20-04547-43-7
Molecular Formula C₁₀H₂₀O₃C₇H₁₄O₃
Molecular Weight 188.26 g/mol 146.18 g/mol
Appearance Colorless liquidCrystalline solid or liquid
Boiling Point 246.8 °C at 760 mmHgest. 199.60 °C at 760.00 mm Hg
Melting Point N/Aapprox. 40-42 °C
Solubility Slightly soluble in chloroform, ethyl acetate, and methanol.Moderately soluble in organic solvents like ethyl acetate and tetrahydrofuran; poorly soluble in water.
Storage Conditions -20°C Freezer2-8°C or freezer, under -20°C, sealed in dry conditions.

Reactivity and Performance: The Ester's Tale

The choice between a t-butyl and a methyl ester is primarily dictated by the desired reaction pathway and the stability requirements of the overall synthetic strategy.

This compound is characterized by its sterically hindered t-butyl ester group. This bulkiness confers significant stability under neutral and basic conditions, making it an excellent choice as a protecting group for the carboxylic acid functionality. The hydroxyl group can undergo various transformations without affecting the ester. Deprotection of the t-butyl group is typically achieved under acidic conditions, proceeding through a stable tertiary carbocation intermediate, which then forms isobutylene gas. This irreversible cleavage drives the reaction to completion.

Methyl 6-hydroxyhexanoate , on the other hand, features a less sterically hindered methyl ester. This makes it more susceptible to hydrolysis under both acidic and basic conditions. While acid-catalyzed hydrolysis is a reversible equilibrium process, base-catalyzed hydrolysis, or saponification, is irreversible and generally proceeds to completion, yielding the carboxylate salt. The methyl ester is a common choice when straightforward conversion to the carboxylic acid is desired without the need for strong acid-labile protection elsewhere in the molecule.

The following diagram illustrates a common synthetic workflow where the choice of ester group is critical: the deprotection of the ester to yield 6-hydroxyhexanoic acid, a monomer for polymerization.

Validating the Structure of t-Butyl 6-hydroxyhexanoate: A Comparative ¹H NMR Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in organic synthesis and drug development, the accurate structural confirmation of intermediates is paramount. This guide provides a comparative analysis for the validation of t-butyl 6-hydroxyhexanoate's structure using proton nuclear magnetic resonance (¹H NMR) spectroscopy. We present a predicted ¹H NMR data for this compound and compare it with experimental data for alternative structures, namely benzyl 6-hydroxyhexanoate and benzyl 6-(tert-butyldimethylsilyloxy)hexanoate. This guide includes detailed experimental protocols and a visual workflow to aid in the structural elucidation process.

¹H NMR Data Comparison

The following table summarizes the ¹H NMR spectral data for this compound (predicted) and its alternatives. The data is presented to facilitate a clear comparison of chemical shifts (δ) in parts per million (ppm), multiplicity, and integration values.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
This compound (Predicted) a~ 3.64t2H
b~ 2.20t2H
c~ 1.65m2H
d~ 1.57m2H
e~ 1.45s9H
f~ 1.38m2H
OHBroad s1H
Benzyl 6-hydroxyhexanoate [1]Ar-H7.40-7.28m5H
CH₂Ph5.11s2H
CH₂OH3.61t, J=6.6 Hz2H
COCH₂2.37t, J=7.5 Hz2H
CH₂1.71-1.60m2H
CH₂1.56-1.48m2H
CH₂1.42-1.32m2H
OH1.91Broad s1H
Benzyl 6-(tert-butyldimethylsilyloxy)hexanoate [1]Ar-H7.40-7.20m5H
CH₂Ph5.11s2H
CH₂OSi3.59t, J=6.4 Hz2H
COCH₂2.36t, J=7.5 Hz2H
CH₂1.70-1.58m2H
CH₂1.56-1.44m2H
CH₂1.38-1.26m2H
Si-C(CH₃)₃0.89s9H
Si(CH₃)₂0.04s6H

Experimental Protocols

Synthesis of this compound

This protocol is based on the known synthesis from ε-caprolactone and tert-butanol.

Materials:

  • ε-Caprolactone

  • tert-Butanol (t-BuOH)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve ε-caprolactone (1 equivalent) in dichloromethane.

  • Add tert-butanol (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (0.1 equivalents).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

¹H NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire the ¹H NMR spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Record the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate all signals and determine the chemical shifts and coupling constants.

Structure Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of this compound using ¹H NMR.

Validation_Workflow cluster_synthesis Synthesis cluster_analysis ¹H NMR Analysis cluster_validation Structure Validation Synthesis Synthesize t-Butyl 6-hydroxyhexanoate NMR_Acquisition Acquire ¹H NMR Spectrum Synthesis->NMR_Acquisition Data_Processing Process Spectrum (FT, Phasing, Baseline) NMR_Acquisition->Data_Processing Peak_Analysis Analyze Peaks (Chemical Shift, Integration, Multiplicity) Data_Processing->Peak_Analysis Compare_Data Compare with Predicted Spectrum Peak_Analysis->Compare_Data Structure_Confirmed Structure Confirmed Compare_Data->Structure_Confirmed Match Structure_Incorrect Structure Incorrect Compare_Data->Structure_Incorrect Mismatch

References

comparative analysis of different synthesis routes for hydroxyhexanoates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chemical, Enzymatic, and Microbial Synthesis Routes for Hydroxyhexanoates

Hydroxyhexanoates are valuable chiral building blocks in the synthesis of a variety of fine chemicals, pharmaceuticals, and biodegradable polymers. Their synthesis can be achieved through various routes, each with distinct advantages and limitations. This guide provides a comparative analysis of the primary chemical, enzymatic, and microbial methods for producing hydroxyhexanoate isomers, supported by experimental data and detailed protocols to aid in the selection of the most suitable synthesis strategy for a given application.

Chemical Synthesis Routes

Chemical synthesis offers a versatile approach to a wide range of hydroxyhexanoate isomers, often providing high yields and scalability. However, these methods can require harsh reaction conditions, stoichiometric reagents, and may lack the stereoselectivity inherent in biological systems.

A prominent method for the synthesis of 3-hydroxyhexanoates is the Reformatsky reaction . This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of a metal, typically zinc, to form a β-hydroxy ester.

Key Performance Metrics for Chemical Synthesis
ProductMethodCatalyst/ReagentSolventTemperature (°C)Yield (%)Enantiomeric Excess (%)Reference
Ethyl 3-hydroxy-3-phenylpropanoateReformatsky ReactionZinc, Ethyl bromoacetateToluene, Ether37-11252Not applicable (racemic)[1]
6-Hydroxyhexanoic acid estersCatalytic HydrogenationPalladium on activated carbonAqueous15-130HighNot applicable (achiral)[2]
2-Ethylhexanoic acidCatalytic OxidationN-hydroxyphthalimideIsobutanol40>99 (selectivity)Not applicable (achiral)[3]
Experimental Protocol: Reformatsky Synthesis of Ethyl 3-hydroxy-3-phenylpropanoate[1]
  • Preparation of Solvents: 30 mL of toluene and 25 mL of ether are dried under a nitrogen atmosphere over sodium metal. Benzophenone is added as an indicator, and the solvents are distilled once the characteristic color change is observed.

  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, 8 g of zinc powder (120 mmol) is added.

  • Addition of Reagents: A solution of 11.1 mL of ethyl-2-bromoacetate (100 mmol) and 12.4 mL of benzaldehyde (120 mmol) in the dried toluene/ether solvent mixture is added dropwise to the zinc suspension.

  • Reaction Conditions: The reaction mixture is stirred and heated to initiate the reaction. The temperature is maintained to sustain a gentle reflux.

  • Work-up: After the reaction is complete (monitored by TLC), the mixture is cooled and quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ether.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by distillation to yield ethyl-3-hydroxy-3-phenylpropanoate.

Enzymatic Synthesis Routes

Enzymatic synthesis provides a powerful alternative to traditional chemical methods, offering high chemo-, regio-, and stereoselectivity under mild reaction conditions. Lipases and dehydrogenases are commonly employed for the synthesis of chiral hydroxyhexanoates.

Lipase-catalyzed kinetic resolution is a widely used method for separating enantiomers from a racemic mixture of hydroxyhexanoates or their precursors. This involves the selective acylation or hydrolysis of one enantiomer, leaving the other unreacted.

Dehydrogenase-catalyzed reduction of oxo-hexanoates offers a direct route to enantiopure hydroxyhexanoates. These enzymes, often from microbial sources, utilize cofactors such as NAD(P)H to stereoselectively reduce a ketone to a hydroxyl group.

Key Performance Metrics for Enzymatic Synthesis
ProductMethodBiocatalystSubstrateYield (%)Enantiomeric Excess (%)Space-Time Yield (g/L/h)Reference
(S)-5-AcetoxyhexanenitrileEnantioselective enzymatic hydrolysisCandida antarctica lipaseRacemic 5-acetoxyhexanenitrile42>99Not specified[4]
6-Hydroxyhexanoic acidMulti-enzyme cascade5 co-immobilized enzymes1,6-Hexanediol>80Not applicable0.76[5]
4-Hydroxybenzyl hexanoateLipase-catalyzed esterificationCandida antarctica lipase B4-Hydroxybenzyl alcohol and hexanoic acid~80 (conversion)Not applicableNot specified[6]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic 1,2-Diols[7]
  • Reaction Setup: To a solution of the racemic 1,2-diol (0.15 M) in toluene, add 3.0 equivalents of vinyl acetate.

  • Enzyme Addition: Add the selected lipase (e.g., from Pseudomonas cepacia) to the reaction mixture.

  • Reaction Conditions: Incubate the mixture at 30 °C with shaking.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.

  • Work-up and Purification: Once the desired conversion (ideally 50%) is reached, the enzyme is filtered off. The solvent is evaporated, and the remaining unreacted alcohol and the produced ester are separated by column chromatography.

Microbial Synthesis Routes

Whole-cell microbial systems can be engineered to produce hydroxyhexanoates from simple carbon sources. These approaches leverage the host's metabolic pathways to convert renewable feedstocks into valuable chemicals.

Enantioselective reduction by yeasts such as Pichia methanolica can be used to convert oxo-hexanoates into their corresponding chiral hydroxyhexanoates with high enantiomeric excess.

Microbial oxidation of alkanes and cycloalkanes by bacteria and yeasts, such as Pseudomonas and Candida species, can introduce hydroxyl groups into the carbon chain, which can then be further metabolized to hydroxyhexanoic acids.

Key Performance Metrics for Microbial Synthesis
ProductMethodMicroorganismSubstrateYield (%)Enantiomeric Excess (%)Space-Time Yield (g/L/h)Reference
Ethyl (S)-5-hydroxyhexanoateEnantioselective reductionPichia methanolica SC 16116Ethyl-5-oxohexanoate80-90>95Not specified[4]
6-Hydroxyhexanoic acidMicrobial transformationRecombinant Pseudomonas taiwanensisCyclohexaneNot specifiedNot applicableNot specified[4]
Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate)FermentationRecombinant Ralstonia eutrophaPalm oil74 (of CDW)Not applicable>1[5]
Experimental Protocol: Enantioselective Reduction of Ethyl-5-oxohexanoate using Pichia methanolica[4]
  • Cultivation of Microorganism: Cultivate Pichia methanolica SC 16116 in a suitable growth medium until a sufficient cell density is reached.

  • Biotransformation: Harvest the cells by centrifugation and resuspend them in a buffer solution. Add the substrate, ethyl-5-oxohexanoate, to the cell suspension.

  • Reaction Conditions: Incubate the reaction mixture under controlled conditions (temperature, pH, aeration) to allow for the microbial reduction of the ketone.

  • Extraction: After the reaction is complete, separate the cells from the supernatant. Extract the product from the supernatant using an appropriate organic solvent.

  • Purification and Analysis: Purify the extracted product by column chromatography. Analyze the yield and enantiomeric excess of the resulting ethyl (S)-5-hydroxyhexanoate by GC or HPLC.

Visualizing the Synthesis Pathways

To better understand the relationships and workflows of these synthesis routes, the following diagrams have been generated using the DOT language.

Chemical_Synthesis_Workflow cluster_reformatsky Reformatsky Reaction Aldehyde/Ketone Aldehyde/Ketone Reformatsky_Reaction Reformatsky_Reaction Aldehyde/Ketone->Reformatsky_Reaction alpha-Halo_Ester alpha-Halo_Ester alpha-Halo_Ester->Reformatsky_Reaction Zinc_Metal Zinc_Metal Zinc_Metal->Reformatsky_Reaction beta-Hydroxy_Ester beta-Hydroxy_Ester Reformatsky_Reaction->beta-Hydroxy_Ester

Caption: Workflow for the chemical synthesis of β-hydroxy esters via the Reformatsky reaction.

Enzymatic_Synthesis_Workflow cluster_kinetic_resolution Lipase-Catalyzed Kinetic Resolution Racemic_Hydroxyhexanoate Racemic_Hydroxyhexanoate Lipase Lipase Racemic_Hydroxyhexanoate->Lipase Separation Separation Lipase->Separation Acyl_Donor Acyl_Donor Acyl_Donor->Lipase Enantiopure_Alcohol Enantiopure_Alcohol Separation->Enantiopure_Alcohol Enantiopure_Ester Enantiopure_Ester Separation->Enantiopure_Ester

Caption: Workflow for enzymatic kinetic resolution of racemic hydroxyhexanoates using lipase.

Microbial_Synthesis_Pathway cluster_alkane_oxidation Microbial Alkane Oxidation Alkane Alkane Alkane_Hydroxylase Alkane_Hydroxylase Alkane->Alkane_Hydroxylase Alcohol Alcohol Alkane_Hydroxylase->Alcohol Alcohol_Dehydrogenase Alcohol_Dehydrogenase Alcohol->Alcohol_Dehydrogenase Aldehyde Aldehyde Alcohol_Dehydrogenase->Aldehyde Aldehyde_Dehydrogenase Aldehyde_Dehydrogenase Aldehyde->Aldehyde_Dehydrogenase Hydroxyhexanoic_Acid Hydroxyhexanoic_Acid Aldehyde_Dehydrogenase->Hydroxyhexanoic_Acid

Caption: Simplified metabolic pathway for microbial oxidation of alkanes to hydroxyhexanoic acids.[7]

Conclusion

The choice of a synthesis route for hydroxyhexanoates is highly dependent on the desired isomer, stereochemistry, scale of production, and cost considerations. Chemical methods offer versatility and scalability but may lack stereocontrol and require harsh conditions. Enzymatic routes provide excellent stereoselectivity under mild conditions, making them ideal for the synthesis of chiral intermediates, although enzyme cost and stability can be limiting factors. Microbial synthesis presents a promising avenue for the sustainable production of hydroxyhexanoates from renewable feedstocks, though optimization of titers and yields is often required. This guide provides a foundational comparison to aid researchers in navigating these choices and selecting the most appropriate method for their synthetic goals.

References

A Comparative Guide to the Ring-Opening Polymerization of t-Butyl 6-Hydroxyhexanoate and Other Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the polymerization behavior of t-butyl 6-hydroxyhexanoate with other common esters, namely ε-caprolactone and the constituents of poly(hydroxybutyrate-co-hydroxyhexanoate) (PHBH). This document is intended to assist researchers in selecting appropriate monomers for the synthesis of biodegradable polyesters for a variety of applications, including drug delivery and tissue engineering.

Introduction to Functional Polyesters

Biodegradable polyesters are a cornerstone of modern biomaterials science. Their utility in drug delivery, medical implants, and tissue engineering scaffolds stems from their ability to degrade into non-toxic byproducts within the body. The functionalization of these polyesters, often through the incorporation of monomers with specific side chains, allows for the precise tuning of their physical, chemical, and biological properties. This compound represents a monomer with a bulky t-butyl ester functional group, which is anticipated to significantly influence its polymerization kinetics and the properties of the resultant polymer.

Ring-Opening Polymerization: A Versatile Tool

Ring-opening polymerization (ROP) is the most common and efficient method for synthesizing high molecular weight polyesters from cyclic ester monomers.[1] This method offers excellent control over the polymer's molecular weight and architecture. The polymerization can be initiated by a variety of catalysts, including metal-based compounds (e.g., tin(II) octoate) and organic catalysts.[2][3] The general mechanism involves the nucleophilic attack of an initiator on the carbonyl group of the cyclic monomer, leading to the opening of the ring and the propagation of the polymer chain.

Below is a generalized workflow for the ring-opening polymerization of a cyclic ester.

ROP_Workflow cluster_reactants Reactants monomer Cyclic Ester Monomer (e.g., t-Butyl-ε-caprolactone) reaction_vessel Reaction Vessel (Inert Atmosphere) monomer->reaction_vessel initiator Initiator (e.g., Benzyl Alcohol) initiator->reaction_vessel catalyst Catalyst (e.g., Sn(Oct)2) catalyst->reaction_vessel solvent Anhydrous Solvent (e.g., Toluene) solvent->reaction_vessel heating Heating (e.g., 110-140 °C) reaction_vessel->heating polymerization Polymerization heating->polymerization purification Purification (Precipitation in Methanol) polymerization->purification polymer Functional Polyester purification->polymer

Figure 1: Generalized workflow for the ring-opening polymerization of a cyclic ester monomer.

Comparative Analysis of Monomers

This section compares the known or anticipated polymerization behavior and resulting polymer properties of this compound against the well-characterized ε-caprolactone and the monomers that constitute PHBH.

Data Presentation

The following tables summarize the key performance indicators for the polymerization of these esters and the properties of their corresponding polymers.

Table 1: Comparison of Polymerization Parameters

Parameterε-CaprolactoneThis compound (Projected)3-Hydroxybutyrate & 3-Hydroxyhexanoate (in PHBH)
Polymerization Method Ring-Opening Polymerization (ROP)Ring-Opening Polymerization (ROP)Microbial Fermentation
Typical Catalyst/Initiator Tin(II) Octoate / Alcohol[4][5]Tin(II) Octoate / Alcohol (Anticipated)PHA Synthase (Enzymatic)
Reaction Temperature (°C) 110 - 180[4][5]110 - 180 (Anticipated)~30 - 37 (Fermentation Temperature)
Polymerization Rate High[6]Moderate to Low (due to steric hindrance)Dependent on microbial strain and conditions
Achievable Mn ( g/mol ) > 50,000[7]Potentially lower due to steric effects415,000 - 520,000[8]
Polydispersity Index (PDI) Typically < 1.5[7]Potentially broader due to side reactions2.8 - 4.3[8]

Table 2: Comparison of Polymer Properties

PropertyPoly(ε-caprolactone) (PCL)Poly(this compound) (Projected)Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBH)
Glass Transition Temp. (Tg, °C) -60[9]-50 to -30 (Anticipated increase due to bulky side group)-5.9 to 4 (dependent on HHx content)[10]
Melting Temp. (Tm, °C) 59 - 64[9]Lower than PCL, potentially amorphous126 to 165 (dependent on HHx content)[10]
Crystallinity Semi-crystalline (~50%)[11]Low to Amorphous (due to bulky side group)20 - 54% (dependent on HHx content)[10]
Tensile Strength (MPa) 20 - 40[11]Lower than PCL (Anticipated)Varies with HHx content[10]
Elongation at Break (%) > 400[11]Higher than PCL (Anticipated)5.7 to 703 (dependent on HHx content)[10]
Degradation Rate Slow (months to years)[12]Faster than PCL (ester hydrolysis of side chain)Tunable with HHx content

Discussion of Comparative Performance

The presence of the bulky t-butyl ester side group in this compound is expected to have a profound impact on its polymerization and the resulting polymer's properties.

  • Polymerization Kinetics: The steric hindrance caused by the t-butyl group is likely to reduce the accessibility of the monomer to the propagating chain end, resulting in a slower polymerization rate compared to the unsubstituted ε-caprolactone.[6] This may also lead to a lower achievable molecular weight and potentially a broader molecular weight distribution due to an increased likelihood of side reactions.

  • Polymer Properties: The bulky side chains are expected to disrupt the packing of the polymer chains, leading to a decrease in crystallinity and melting point.[10] The resulting polymer is likely to be more amorphous and have a lower glass transition temperature compared to more crystalline polyesters. This amorphous nature would likely result in a lower tensile strength but a higher elongation at break, yielding a more flexible and elastomeric material.

  • Degradation Profile: The t-butyl ester side chains introduce an additional site for hydrolytic degradation. The hydrolysis of these ester groups under acidic conditions would yield poly(6-hydroxyhexanoic acid-co-acrylic acid), introducing carboxylic acid groups along the polymer backbone. This would increase the hydrophilicity of the polymer and likely accelerate the overall degradation rate compared to the more hydrophobic poly(ε-caprolactone).

Experimental Protocols

The following provides a general methodology for the ring-opening polymerization of cyclic esters, which can be adapted for this compound.

Materials
  • Monomer (ε-caprolactone or this compound)

  • Initiator (e.g., benzyl alcohol)

  • Catalyst (e.g., tin(II) octoate, Sn(Oct)₂)

  • Anhydrous toluene

  • Methanol (for precipitation)

  • All glassware should be oven-dried prior to use.

Procedure for Ring-Opening Polymerization
  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), the monomer, initiator, and catalyst are added in the desired molar ratios (e.g., [Monomer]:[Initiator]:[Catalyst] = 200:1:0.1).[4]

  • Anhydrous toluene is added to achieve the desired monomer concentration (e.g., 1 M).

  • The reaction mixture is then placed in a preheated oil bath at a specific temperature (e.g., 110 °C) and stirred for a predetermined time.[8]

  • Aliquots can be taken periodically to monitor the monomer conversion and molecular weight evolution by ¹H NMR spectroscopy and gel permeation chromatography (GPC), respectively.

  • Upon completion, the reaction is quenched by cooling to room temperature and exposing the mixture to air.

  • The polymer is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and precipitated in a large excess of cold methanol.[3]

  • The precipitated polymer is collected by filtration and dried under vacuum until a constant weight is achieved.

Signaling Pathways and Applications in Drug Delivery

Polyesters derived from functionalized monomers like this compound hold significant promise in the field of drug delivery. The t-butyl ester groups can be hydrolyzed under acidic conditions, which are characteristic of the tumor microenvironment and intracellular endosomes. This pH-responsive behavior can be exploited to design "smart" drug delivery systems that release their therapeutic payload specifically at the target site.

The diagram below illustrates a conceptual signaling pathway for a pH-responsive drug delivery system based on a polymer derived from this compound.

Drug_Delivery_Pathway PCL_tBu Poly(this compound) Nanoparticle encapsulating Drug Systemic_Circulation Systemic Circulation (pH 7.4) PCL_tBu->Systemic_Circulation Intravenous Administration Tumor_Microenvironment Tumor Microenvironment (Acidic pH) Systemic_Circulation->Tumor_Microenvironment EPR Effect Cancer_Cell Cancer Cell Tumor_Microenvironment->Cancer_Cell Endocytosis Endosome Endosome (Acidic pH) Cancer_Cell->Endosome Drug_Release Drug Release Endosome->Drug_Release Hydrolysis of t-butyl esters Apoptosis Cellular Apoptosis Drug_Release->Apoptosis Therapeutic Action

Figure 2: Conceptual pathway for pH-triggered drug release from a poly(this compound)-based nanoparticle.

In this model, the nanoparticle remains stable in the neutral pH of the bloodstream. Upon accumulation in the acidic tumor microenvironment via the enhanced permeability and retention (EPR) effect, and subsequent internalization into the acidic endosomes of cancer cells, the t-butyl ester side chains are hydrolyzed. This leads to a change in the polymer's solubility and structure, triggering the release of the encapsulated drug and inducing apoptosis in the cancer cell.

Conclusion

While direct experimental data for the homopolymerization of this compound is currently limited in the public domain, this guide provides a comparative framework based on the well-understood principles of polymer chemistry and the known properties of analogous polyesters. The introduction of a bulky, acid-labile t-butyl ester group is projected to significantly alter the polymerization kinetics and the resulting polymer's physical and degradation properties. These characteristics make poly(this compound) and related copolymers promising candidates for the development of advanced biomaterials, particularly for applications in stimuli-responsive drug delivery systems. Further experimental investigation is warranted to fully elucidate the potential of this functional monomer.

References

A Researcher's Guide to Assessing the Purity of Synthesized t-Butyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in research, scientific discovery, and drug development, the purity of synthesized compounds is a cornerstone of reliable and reproducible results. t-Butyl 6-bromohexanoate is a critical building block, notably utilized as a bifunctional linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1] Ensuring its purity is paramount to the success of subsequent synthetic steps and the integrity of the final therapeutic agent. This guide offers an objective comparison of analytical techniques for assessing the purity of synthesized t-Butyl 6-bromohexanoate, complete with experimental data and detailed protocols.

t-Butyl 6-bromohexanoate is commonly synthesized through the esterification of 6-bromohexanoic acid with tert-butanol.[1] This process can lead to the presence of unreacted starting materials and byproducts. The most common impurities include residual 6-bromohexanoic acid and the debrominated analog, t-butyl hexanoate.[1] A comprehensive assessment of purity is best achieved through a combination of analytical methods.[1]

Comparative Analysis of Purity Assessment Techniques

A multi-faceted approach is recommended for the thorough evaluation of t-Butyl 6-bromohexanoate purity. The selection of a particular method will be influenced by the available instrumentation and the specific information required by the researcher.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy Structural confirmation, identification, and quantification of impurities with unique proton and carbon signals.[1]Provides extensive structural details, is non-destructive, and allows for relatively quick analysis.[1]Possesses lower sensitivity compared to chromatographic techniques and may have issues with signal overlap in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds, with identification based on mass-to-charge ratio and quantification.[1][2]Offers high sensitivity and selectivity, making it excellent for identifying volatile impurities.[1][2]May require derivatization for non-volatile impurities and carries a risk of thermal degradation of the analyte.[1]
High-Performance Liquid Chromatography (HPLC) Separation of compounds within a liquid mobile phase, with quantification based on detector response (e.g., UV, ELSD).[1]Suitable for a broad range of compounds, including those that are non-volatile or thermally unstable. It provides high precision and accuracy for quantification.[1]Method development may be necessary to achieve optimal separation, and detector response can differ for various compounds.

Experimental Protocols

Detailed methodologies for the principal analytical techniques are provided below to facilitate the accurate assessment of t-Butyl 6-bromohexanoate purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized t-Butyl 6-bromohexanoate in 0.6 mL of deuterated chloroform (CDCl₃).[1]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to ascertain the relative ratios of the product to any proton-bearing impurities.[1] Compare the chemical shifts in both ¹H and ¹³C spectra with reference data to confirm the structure and identify impurities.[1] The disappearance of the -CH₂Br signal at approximately 3.40 ppm is a good indicator of starting material consumption in subsequent reactions.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.[1]

  • Instrumentation: A standard GC-MS system is required.[1]

  • GC Conditions: [1]

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or an equivalent.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 80°C and hold for 2 minutes.

  • Data Analysis: Identify the peak corresponding to t-Butyl 6-bromohexanoate based on its retention time and mass spectrum. Calculate purity using the area percent method from the total ion chromatogram (TIC).[4]

High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in the initial mobile phase composition.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector is necessary.[1]

  • HPLC Conditions: [1]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Begin with 60% B. Implement a linear gradient to 95% B over 15 minutes. Hold at 95% B for 5 minutes. Return to 60% B and equilibrate for 5 minutes.

  • Data Analysis: Determine the purity by comparing the peak area of the analyte to the total area of all detected peaks (area percent method).

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the logical flow of assessing the purity of synthesized t-Butyl 6-bromohexanoate and a comparative overview of the analytical techniques.

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment cluster_result Result Synthesis Synthesis of t-Butyl 6-bromohexanoate Purification Crude Product Purification Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR GCMS GC-MS Analysis Purification->GCMS HPLC HPLC Analysis Purification->HPLC Purity_Check Purity > 95%? NMR->Purity_Check GCMS->Purity_Check HPLC->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Yes Repurify Further Purification Purity_Check->Repurify No Repurify->Purification

Caption: Workflow for the synthesis, purification, and purity assessment of t-Butyl 6-bromohexanoate.

Analytical_Technique_Comparison Technique Analytical Technique NMR NMR Spectroscopy Technique->NMR GCMS GC-MS NMR->GCMS HPLC HPLC GCMS->HPLC Information Information Provided NMR_Info Structural Confirmation Impurity ID & Quant. Information->NMR_Info GCMS_Info Volatile Separation Mass-based ID & Quant. NMR_Info->GCMS_Info HPLC_Info Non-volatile Separation Detector-based Quant. GCMS_Info->HPLC_Info Advantages Key Advantages NMR_Adv Detailed Structure Non-destructive Advantages->NMR_Adv GCMS_Adv High Sensitivity High Selectivity NMR_Adv->GCMS_Adv HPLC_Adv Versatile High Precision GCMS_Adv->HPLC_Adv Limitations Key Limitations NMR_Lim Lower Sensitivity Signal Overlap Limitations->NMR_Lim GCMS_Lim Thermal Degradation Risk Derivatization may be needed NMR_Lim->GCMS_Lim HPLC_Lim Method Development Variable Detector Response GCMS_Lim->HPLC_Lim

Caption: Comparison of analytical techniques for purity assessment.

References

A Comparative Guide to the Synthesis of Chiral Alcohols: Enzymatic vs. Chemical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing. The specific stereoisomer of an alcohol can determine a molecule's therapeutic efficacy and safety profile, making the choice of synthetic strategy a critical decision in the development pipeline. This guide offers an objective, data-driven comparison between the two primary methodologies for producing enantiomerically pure alcohols: enzymatic biocatalysis and traditional chemical synthesis.

Core Principles: Two Divergent Approaches

Enzymatic Synthesis: The Biocatalytic Approach

Enzymatic synthesis leverages the inherent stereoselectivity of enzymes, most commonly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), to produce single-enantiomer alcohols.[1] These biocatalysts, used either as isolated enzymes or within whole-cell systems, perform highly specific transformations.[1][2] The core of this method lies in the enzyme's active site, which is chiral and preferentially binds to and reduces a prochiral ketone from one face, yielding a specific alcohol enantiomer.

A critical component of this process is the requirement for a nicotinamide cofactor (NADH or NADPH) to deliver the hydride for the reduction.[1] For the reaction to be economically viable, this expensive cofactor must be continuously regenerated. This is typically achieved through a coupled-enzyme system (e.g., using glucose dehydrogenase and glucose) or a substrate-coupled system (e.g., using a sacrificial alcohol like isopropanol).[1]

Chemical Synthesis: The Chemocatalytic Approach

Chemical synthesis achieves enantioselectivity through the use of chiral catalysts, often involving a transition metal complexed with a chiral ligand. A well-known example is the Noyori asymmetric hydrogenation, which employs ruthenium catalysts with ligands like BINAP or DPEN. Alternatively, chiral metal hydrides, such as those derived from lithium aluminum hydride modified with chiral alcohols, can be used.

These methods rely on the chiral environment created by the catalyst to direct the approach of the reducing agent to the ketone. This steric and electronic guidance favors the formation of one enantiomer over the other.[3] Unlike enzymatic reactions that operate in aqueous media, chemical syntheses often necessitate anhydrous organic solvents, inert atmospheres, and in some cases, extreme temperatures.[1]

Quantitative Performance Comparison

The choice between enzymatic and chemical synthesis often hinges on performance metrics such as yield and enantiomeric excess (e.e.). The following table summarizes experimental data for the asymmetric reduction of various ketones to their corresponding chiral alcohols, providing a direct comparison between the two methodologies.

SubstrateMethodCatalyst / EnzymeYield (%)Enantiomeric Excess (e.e.) (%)Key Reaction Conditions
Acetophenone EnzymaticKetoreductase (KRED)99>99.9 (R)Aqueous buffer, Isopropanol (cofactor regeneration)
Acetophenone ChemicalRu-Ts-DPEN catalyst9598 (S)Formic acid/triethylamine
Ethyl 4-chloroacetoacetate EnzymaticRecombinant CpSADH9599 (R)Isopropanol for NADH regeneration
4-chloro-3-oxobutanoic acid methyl ester EnzymaticGeotrichum candidum cells9596 (S)Whole-cell biotransformation with glucose
Ethyl-5-oxohexanoate EnzymaticPichia methanolica SC 1611680-90>95 (S)Whole-cell biotransformation
Various Ketones ChemicalChiral OxazaborolidinesHighNot specifiedBorane-dimethyl sulfide complex in THF
(2,4-dimethylphenyl)ethan-1-ol + primary alcohols ChemicalNoyori Ru(II)-diamine-diphosphineUp to 64Up to 99:1 ertBuOK in toluene

Data compiled from multiple sources.[1][4][5][6]

Workflow Visualizations

The following diagrams illustrate the generalized experimental workflows for both enzymatic and chemical synthesis of chiral alcohols.

Enzymatic_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Biocatalytic Reduction cluster_workup Workup & Purification Buffer Aqueous Buffer (pH optimized) ReactionVessel Stirred Reaction Vessel (Controlled Temperature) Buffer->ReactionVessel Ketone Prochiral Ketone Substrate Ketone->ReactionVessel Enzyme Ketoreductase (KRED) / Whole Cells Enzyme->ReactionVessel Cofactor Cofactor System (e.g., NADP+) Cofactor->ReactionVessel Regen Regeneration System (e.g., Isopropanol/GDH) Regen->ReactionVessel Quench Reaction Quenching (e.g., pH change) ReactionVessel->Quench Incubation Extraction Solvent Extraction (e.g., Ethyl Acetate) Quench->Extraction Purification Chromatography / Distillation Extraction->Purification Product Enantiopure Chiral Alcohol Purification->Product

Caption: Generalized workflow for enzymatic ketone reduction.

Chemical_Synthesis_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Asymmetric Reduction cluster_workup Workup & Purification Solvent Anhydrous Organic Solvent (e.g., THF) ReactionVessel Flame-Dried Glassware (Controlled Temp, often low) Solvent->ReactionVessel Ketone Prochiral Ketone Substrate Ketone->ReactionVessel Catalyst Chiral Catalyst (e.g., Ru-complex) Catalyst->ReactionVessel Reagent Reducing Agent (e.g., HCOOH/NEt₃, BH₃) Reagent->ReactionVessel Quench Reaction Quenching (e.g., MeOH, H₂SO₄) ReactionVessel->Quench Reaction Time Extraction Solvent Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Enantiopure Chiral Alcohol Purification->Product

Caption: Generalized workflow for chemical ketone reduction.

Detailed Experimental Protocols

Protocol 1: Enzymatic Reduction of a Ketone

Objective: To produce an enantiomerically pure alcohol via KRED-catalyzed reduction.

Materials:

  • Ketoreductase (KRED) enzyme preparation

  • NADP+ (or NAD+) cofactor

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Prochiral ketone substrate

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Isopropanol (or other organic co-solvent if needed for substrate solubility)

  • Ethyl acetate for extraction

  • Magnesium sulfate (anhydrous)

Procedure:

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.0.

  • Reaction Mixture: In a temperature-controlled reaction vessel, combine the phosphate buffer, D-glucose (e.g., 1.1 equivalents), NADP+ (e.g., 0.001 equivalents), and the KRED and GDH enzymes.

  • Substrate Addition: Dissolve the prochiral ketone substrate (1 equivalent) in a minimal amount of isopropanol and add it to the reaction mixture with vigorous stirring.

  • Incubation: Maintain the reaction at a constant temperature (e.g., 30°C) and stir. Monitor the reaction progress using an appropriate analytical method (e.g., chiral HPLC or GC).

  • Workup: Once the reaction is complete, quench by adding a sufficient volume of ethyl acetate. Separate the organic layer.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by flash column chromatography if necessary.

Protocol 2: Chemical Asymmetric Reduction (Corey-Bakshi-Shibata Method)

Objective: To produce an enantiomerically pure alcohol using a chiral oxazaborolidine catalyst.

Materials:

  • Chiral oxazaborolidine catalyst (e.g., (R)-CBS catalyst)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Prochiral ketone substrate

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Dilute sulfuric acid (e.g., 1M H₂SO₄)

  • Diethyl ether for extraction

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate (anhydrous)

Procedure:

  • Inert Atmosphere: All steps must be performed in flame-dried glassware under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst Preparation: To a solution of the CBS catalyst (e.g., 0.1 equivalents) in anhydrous THF, add the borane-dimethyl sulfide complex (e.g., 0.6 equivalents) at room temperature.

  • Substrate Addition: Cool the mixture to the desired temperature (e.g., 0°C or -20°C). Slowly add a solution of the prochiral ketone (1 equivalent) in anhydrous THF to the catalyst mixture. An exothermic reaction may occur.[5]

  • Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by TLC. The reaction is typically complete within minutes to a few hours.[5]

  • Quenching: Once the ketone is consumed, carefully quench the reaction by the slow addition of methanol.[5]

  • Workup: Add dilute sulfuric acid and remove the organic solvents under reduced pressure.[5]

  • Extraction: Extract the aqueous residue with diethyl ether (3x). Wash the combined organic layers with saturated sodium bicarbonate solution, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the chiral alcohol.[5]

  • Purification: Purify the crude product by flash column chromatography.

Comparative Analysis: Making the Right Choice

FeatureEnzymatic SynthesisChemical Synthesis
Selectivity Typically excellent enantioselectivity (>99% e.e.) and high regioselectivity.[4][7]Can be very high, but often requires extensive catalyst/ligand screening and optimization.
Reaction Conditions Mild: ambient temperature and pressure, aqueous media.[2][4]Often harsh: requires anhydrous solvents, inert atmospheres, and sometimes cryogenic temperatures.[1]
Environmental Impact "Green" and sustainable; uses biodegradable catalysts (enzymes) and water as a solvent, generating less hazardous waste.[2][3][8]Often generates significant chemical waste from solvents and reagents; may use toxic heavy metal catalysts.[1]
Substrate Scope Can be limited by the enzyme's natural substrate specificity, though enzyme engineering can broaden the scope.[8]Generally very broad; a wide variety of functional groups are tolerated by different catalytic systems.[1]
Cost & Scalability Cofactors can be expensive, but regeneration systems mitigate this. Highly scalable, especially with immobilized enzymes.[4]Chiral ligands and metal catalysts can be very expensive. Scaling up may pose challenges related to safety and cost.[1]
Development Time May require screening of enzyme libraries or protein engineering to find an optimal catalyst.Often faster for initial analog synthesis in R&D, as established methods can be applied directly.[1]

Conclusion and Outlook

Both enzymatic and chemical methods are powerful tools for the synthesis of chiral alcohols, each with distinct advantages and limitations. The optimal choice is dictated by the specific goals of the project.

Enzymatic synthesis is the preferred method when high enantioselectivity, process safety, and environmental sustainability are paramount. [1] Its mild reaction conditions and exceptional selectivity make it particularly well-suited for the large-scale, cost-effective manufacturing of pharmaceutical intermediates where a specific, highly pure enantiomer is required.[1][9]

Chemical synthesis remains indispensable for its broad substrate applicability and the rapid generation of diverse chemical analogs. [1] It is often the go-to method in early-stage research and development, where speed and versatility in exploring chemical space are critical.

The future of chiral alcohol synthesis will likely involve a synergy between these two fields. Advances in directed evolution are continuously expanding the library of available enzymes with tailored specificities and enhanced stability.[4] Concurrently, the development of more efficient, sustainable, and cost-effective chemical catalysts is ongoing. This expanding and versatile toolbox provides researchers with unprecedented control over the synthesis of these vital chiral building blocks.

References

A Researcher's Guide to Cross-Referencing Analytical Data: A Case Study of Acetylsalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in drug development and scientific research, the rigorous verification of a compound's identity and purity is a foundational step. This guide provides a practical comparison of hypothetical experimental data for acetylsalicylic acid (aspirin) against established literature values. By presenting detailed analytical protocols and clear data visualization, this document aims to equip researchers with a framework for their own analytical validations.

Quantitative Data Summary

The following table summarizes the analytical results of a synthesized batch of acetylsalicylic acid against its known literature values. This direct comparison is crucial for assessing the purity and identity of the experimental sample.

ParameterLiterature ValueExperimental Result
Melting Point136 °C[1][2][3]134-136 °C
pKa (at 25°C)3.5[1][4]3.6
¹H NMR (CDCl₃, ppm)Carboxylic Acid: ~11.77Aromatic: 7.16-8.12Acetyl Methyl: ~2.36[5]Carboxylic Acid: 11.80Aromatic: 7.18-8.15Acetyl Methyl: 2.35

Detailed Experimental Protocols

The methodologies below outline the procedures used to obtain the experimental data cited in this guide.

Synthesis of Acetylsalicylic Acid
  • Objective: To synthesize acetylsalicylic acid through the esterification of salicylic acid.

  • Procedure:

    • Combine 2.0 grams of salicylic acid and 5.0 mL of acetic anhydride in a 50 mL Erlenmeyer flask.

    • Add 5 drops of concentrated sulfuric acid as a catalyst.

    • Gently heat the mixture in a water bath at approximately 50-60°C for 10 minutes.

    • Allow the flask to cool to room temperature, then slowly add 20 mL of cold water to precipitate the product.

    • Cool the mixture in an ice bath to maximize crystallization.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from an ethanol/water mixture to purify it.

    • Dry the final product and record the yield.

Melting Point Determination
  • Objective: To determine the melting point range of the synthesized acetylsalicylic acid as an indicator of purity.

  • Procedure:

    • Load a small, dry sample of the recrystallized product into a capillary tube.

    • Place the capillary tube in a calibrated melting point apparatus.

    • Heat the sample at a rate of 2-3°C per minute.

    • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

pKa Determination via Titration
  • Objective: To determine the acid dissociation constant (pKa) of the synthesized product.

  • Procedure:

    • Accurately weigh and dissolve approximately 0.5 g of the synthesized acetylsalicylic acid in 50 mL of deionized water.

    • Titrate the solution with a standardized 0.1 M NaOH solution.

    • Monitor the pH of the solution using a calibrated pH meter after each addition of NaOH.

    • Plot the titration curve (pH vs. volume of NaOH added).

    • The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

¹H NMR Spectroscopy
  • Objective: To obtain the proton nuclear magnetic resonance (¹H NMR) spectrum to confirm the molecular structure.

  • Procedure:

    • Dissolve 10-20 mg of the dry, purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum using a 400 MHz spectrometer.

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and identify the chemical shifts (ppm) for the distinct proton environments in the molecule.

Visualizing Molecular and Experimental Pathways

Diagrams are essential for illustrating complex biological interactions and experimental processes. The following visualizations were created using the DOT language to represent the signaling pathway of aspirin and the workflow for its analysis.

Aspirin's Mechanism of Action

Aspirin primarily functions by inhibiting cyclooxygenase (COX) enzymes. It acetylates a serine residue in the active site of both COX-1 and COX-2, leading to the decreased production of pro-inflammatory and pro-thrombotic molecules like prostaglandins and thromboxanes.[1][6][7] This irreversible inhibition is key to its therapeutic effects.[6]

Aspirin_COX_Pathway ArachidonicAcid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes ArachidonicAcid->COX_Enzymes Prostaglandins Prostaglandins (Inflammation, Pain) COX_Enzymes->Prostaglandins Thromboxane Thromboxane A2 (Platelet Aggregation) COX_Enzymes->Thromboxane Aspirin Aspirin Aspirin->Inhibition Inhibition->COX_Enzymes

Aspirin's inhibitory effect on the COX signaling pathway.
Experimental Workflow for Analysis

The validation of a synthesized compound follows a logical progression from synthesis to purification and finally to a series of analytical characterizations. This workflow ensures that the material is correctly identified and meets the required purity standards before further use.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_comparison Data Validation Synthesis Synthesis of Aspirin Purification Recrystallization Synthesis->Purification MP Melting Point Purification->MP Titration pKa Titration Purification->Titration NMR 1H NMR Spectroscopy Purification->NMR Comparison Cross-Reference with Literature Values MP->Comparison Titration->Comparison NMR->Comparison

Workflow for the synthesis and analysis of acetylsalicylic acid.

References

A Comparative Guide to Product Identity Confirmation: High-Resolution Mass Spectrometry and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and scientific research, unequivocal confirmation of product identity is a critical regulatory and scientific requirement. High-resolution mass spectrometry (HRMS) has emerged as a powerful and indispensable tool for this purpose, offering unparalleled accuracy and depth of information.[1] This guide provides an objective comparison of HRMS with alternative analytical techniques, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in selecting the most appropriate strategy for their needs.

High-Resolution Mass Spectrometry: The Gold Standard

HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions, a crucial step in identifying a molecule.[1] When coupled with liquid chromatography (LC-HRMS) and tandem mass spectrometry (MS/MS), it offers a wealth of structural information through the analysis of fragmentation patterns.[1] This makes it a primary choice for the structural elucidation of novel compounds and the confirmation of known ones.[1]

Key Advantages of HRMS:
  • High Accuracy and Resolution: Modern HRMS instruments, such as Orbitrap and FT-ICR mass analyzers, deliver exceptional mass accuracy (typically <5 ppm) and resolving power, allowing for the confident identification of compounds even in complex mixtures.[2][3]

  • Structural Elucidation: Tandem MS capabilities provide detailed information about a molecule's structure by analyzing its fragmentation patterns.[1]

  • High Sensitivity: HRMS is a highly sensitive technique capable of detecting and identifying compounds at very low concentrations.[3]

  • Versatility: It can be applied to a wide range of molecules, from small organic compounds to large proteins.

Comparison with Alternative Techniques

While HRMS is a powerful tool, other techniques have traditionally been used for product identity confirmation and continue to have specific applications. The following sections compare HRMS with Edman degradation and Sanger sequencing.

HRMS vs. Edman Degradation

Edman degradation is a classical method for determining the N-terminal sequence of a protein by sequentially cleaving and identifying amino acid residues.[4]

Table 1: Comparison of HRMS and Edman Degradation for Protein Sequencing

FeatureHigh-Resolution Mass Spectrometry (HRMS)Edman Degradation
Principle Measures the mass-to-charge ratio of intact proteins or peptides and their fragments.[3]Sequential chemical cleavage and identification of N-terminal amino acids.[4]
Sequence Coverage Can provide full sequence coverage and identify internal modifications.[5]Limited to the N-terminal sequence (typically 10-50 amino acids).[5]
Sample Requirement Tolerant of sample impurities and complex mixtures.[6]Requires highly purified protein samples (>90%).[6]
Throughput High-throughput capabilities.[6]Low throughput.[5]
Post-Translational Modifications (PTMs) Can identify and locate a wide range of PTMs.[6]Not suitable for analyzing most PTMs.[6]
De Novo Sequencing Possible but can be complex for novel proteins without specialized software.[4]Straightforward, direct readout of the N-terminal sequence.[4]
Database Dependency Often relies on database matching for identification.[5]Database-independent validation of the N-terminus.[5]
HRMS vs. Sanger Sequencing

Sanger sequencing is a method for determining the nucleotide sequence of DNA, which can then be translated to infer the amino acid sequence of a protein.[7]

Table 2: Comparison of HRMS and Sanger Sequencing for Protein Identity Confirmation

FeatureHigh-Resolution Mass Spectrometry (HRMS)Sanger Sequencing
Analyte Directly analyzes the protein or its constituent peptides.Analyzes the DNA that codes for the protein.
Information Provided Confirms the actual protein sequence, including PTMs and processing events.Provides the theoretical protein sequence based on the DNA code.
Post-Translational Modifications (PTMs) Directly identifies and localizes PTMs.Cannot detect PTMs.
Confirmation of Expression Confirms that the protein is expressed.Confirms the presence of the gene but not necessarily its expression.
Workflow Complexity Involves protein extraction, digestion, and mass spectrometric analysis.[8]Involves DNA extraction, PCR amplification, and sequencing reaction.
Accuracy High mass accuracy provides high confidence in identification.[1]High fidelity in determining the nucleotide sequence.

Experimental Protocols

Protocol 1: Protein Identification by In-Gel Digestion and LC-HRMS

This protocol outlines a standard workflow for identifying proteins from a polyacrylamide gel.[8]

1. SDS-PAGE and Gel Excision: a. Separate the protein sample using 1-D or 2-D SDS-polyacrylamide gel electrophoresis.[8] b. Visualize the protein bands using a mass spectrometry-compatible stain such as colloidal Coomassie Blue or a fluorescent dye.[8][9] c. Excise the protein band of interest from the gel.[8]

2. In-Gel Digestion: a. Destain the gel piece to remove the stain. b. Reduce the disulfide bonds within the proteins using a reducing agent like dithiothreitol (DTT). c. Alkylate the cysteine residues with an alkylating agent such as iodoacetamide to prevent disulfide bond reformation. d. Digest the protein overnight with a specific protease, most commonly trypsin, at 32-37°C.[8]

3. Peptide Extraction and Preparation: a. Extract the resulting peptides from the gel matrix using a series of acetonitrile and formic acid washes. b. Dry the pooled extracts in a centrifugal evaporator.[8] c. Reconstitute the dried peptides in a solution suitable for mass spectrometry analysis (e.g., 0.1% formic acid in water).[2]

4. LC-HRMS Analysis: a. Inject the peptide sample into a liquid chromatography system coupled to a high-resolution mass spectrometer. b. Separate the peptides using a reversed-phase chromatography column with a gradient of increasing organic solvent. c. Acquire mass spectra in a data-dependent acquisition mode, where the instrument performs a full scan followed by MS/MS scans of the most abundant precursor ions.[10]

5. Data Analysis: a. Process the raw mass spectrometry data using specialized software. b. Search the acquired MS/MS spectra against a protein sequence database to identify the peptides and, consequently, the protein.[8]

Protocol 2: Identity Confirmation of a Small Molecule by LC-HRMS

This protocol provides a general procedure for confirming the identity of a small molecule.[1]

1. Sample Preparation: a. Prepare a solution of the sample in a solvent compatible with LC-MS analysis (e.g., methanol or acetonitrile). b. If necessary, perform a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.[1]

2. LC-HRMS Analysis: a. Inject the sample solution into an LC-HRMS system. b. Separate the components of the sample on a suitable chromatography column (e.g., C18). c. Acquire high-resolution full scan mass spectra to determine the accurate mass of the molecule. d. Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragment ions for structural confirmation.[1]

3. Data Analysis: a. Determine the elemental composition of the molecule from its accurate mass. b. Compare the measured accurate mass and fragmentation pattern with that of a known standard or with theoretical values to confirm the identity of the compound.[1]

Visualizing Workflows and Logical Relationships

Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and the logical relationships between different analytical techniques.

Experimental_Workflow_Protein_ID cluster_sample_prep Sample Preparation cluster_analysis Analysis ProteinSample Protein Sample SDSPAGE SDS-PAGE ProteinSample->SDSPAGE GelBand Excised Gel Band SDSPAGE->GelBand Digestion In-Gel Digestion GelBand->Digestion Peptides Extracted Peptides Digestion->Peptides LCHRMS LC-HRMS Peptides->LCHRMS DataAnalysis Data Analysis LCHRMS->DataAnalysis ProteinID Protein Identification DataAnalysis->ProteinID Logical_Relationship_Techniques cluster_direct Direct Protein Analysis cluster_indirect Indirect Protein Analysis HRMS High-Resolution Mass Spectrometry Product Product Identity Confirmation HRMS->Product Comprehensive Edman Edman Degradation Edman->Product N-terminal Specific Sanger Sanger Sequencing Sanger->Product Inferred

References

Safety Operating Guide

Proper Disposal of t-Butyl 6-Hydroxyhexanoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical waste is paramount in any research setting. For scientists and drug development professionals handling t-Butyl 6-hydroxyhexanoate (CAS No. 73839-20-0), a structured and informed disposal plan is critical. This document provides essential safety information, detailed procedural guidance, and logistical considerations for the proper management of this compound.

Safety and Hazard Information
Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related compounds to inform handling and disposal procedures.

PropertyValueSource
This compound
Molecular FormulaC₁₀H₂₀O₃[1]
CAS Number73839-20-0[1]
Related Compound: Ethyl 6-hydroxyhexanoate
Boiling Point127 - 128 °C (16 hPa)[2]
Density0.985 g/mL (25 °C)[2]
Related Compound: tert-Butyl alcohol
OSHA PEL (8-hr TWA)100 ppm[3]
NIOSH REL (10-hr TWA)100 ppm[3]
NIOSH STEL (15-min)150 ppm[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound must align with institutional guidelines and local, state, and federal regulations.[4][5] The following is a general protocol for the safe preparation of this chemical for disposal.

Waste Identification and Segregation
  • Designate a specific waste container for non-halogenated organic solvent waste.[6]

  • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other required information by your institution.[7]

Container Management
  • Use a chemically resistant container , such as a high-density polyethylene (HDPE) or glass bottle, with a secure, tight-fitting cap.[8]

  • Keep the container closed at all times , except when adding waste.[7]

  • Do not overfill the container ; leave at least 10% headspace to allow for expansion.[8]

Collection of Waste
  • Liquid Waste: Carefully pour the this compound waste into the designated container, avoiding splashes.

  • Contaminated Solids: Place any contaminated materials, such as gloves, absorbent pads, or pipette tips, into a separate, clearly labeled solid hazardous waste container.[9]

  • Empty Containers: The first rinse of a container that held this compound should be collected as hazardous waste.[7] For highly toxic chemicals, the first three rinses must be collected.[7]

Spill Management
  • For small spills , absorb the liquid with an inert, non-combustible material like vermiculite, dry sand, or cat litter.[9][10]

  • Carefully collect the absorbent material and place it into the designated hazardous waste container.[8]

  • Decontaminate the spill area and any affected equipment. All contaminated materials must be disposed of as hazardous waste.[8]

Storage and Collection
  • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][8]

  • The SAA should be a well-ventilated area.[11]

  • Provide secondary containment , such as a spill tray, to contain any potential leaks.[7][8]

  • Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][12]

  • Ensure all institutional and regulatory paperwork is completed accurately.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Have t-Butyl 6-hydroxyhexanoate Waste? is_spill Is it a spill? start->is_spill small_spill Small Spill: Absorb with inert material. Collect in hazardous waste container. is_spill->small_spill Yes (small) large_spill Large Spill: Evacuate area. Contact EHS. is_spill->large_spill Yes (large) liquid_waste Is it liquid waste or contaminated solids? is_spill->liquid_waste No storage Store waste container in a designated Satellite Accumulation Area with secondary containment. small_spill->storage end End of Disposal Process large_spill->end collect_liquid Collect liquid in a labeled, non-halogenated organic waste container. liquid_waste->collect_liquid Liquid collect_solids Collect solids in a labeled, solid hazardous waste container. liquid_waste->collect_solids Solids collect_liquid->storage collect_solids->storage pickup Arrange for waste pickup by EHS or a licensed contractor. storage->pickup pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling t-Butyl 6-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling of t-Butyl 6-hydroxyhexanoate (CAS 73839-20-0). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by providing clear, step-by-step guidance on personal protective equipment, operational protocols, and disposal plans.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
CAS Number 73839-20-0
Molecular Formula C₁₀H₂₀O₃
Molecular Weight 188.26 g/mol
Physical Form Liquid
Storage Temperature Sealed in dry, store in freezer, under -20°C

Hazard Information

This compound is classified with the following hazards:

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed

    • H315: Causes skin irritation

    • H319: Causes serious eye irritation

    • H335: May cause respiratory irritation

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial to mitigate the risks associated with handling this compound.

Protection TypeRequired EquipmentSpecifications & Best Practices
Eye and Face Protection Chemical safety goggles and face shieldMust meet EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles, especially when there is a risk of splashing.
Hand Protection Chemical-resistant glovesDisposable nitrile or neoprene gloves are suitable for incidental contact. For prolonged handling, consult the glove manufacturer's resistance guide. Always use proper glove removal technique to avoid skin contact.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
t-Butyl 6-hydroxyhexanoate
Reactant of Route 2
t-Butyl 6-hydroxyhexanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.